molecular formula C34H39N5O9 B1233385 Suc-AAPF-AMC CAS No. 88467-45-2

Suc-AAPF-AMC

货号: B1233385
CAS 编号: 88467-45-2
分子量: 661.7 g/mol
InChI 键: IGKPQFYMWKQDQS-KCXKOMAXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Suc-AAPF-AMC, also known as this compound, is a useful research compound. Its molecular formula is C34H39N5O9 and its molecular weight is 661.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

88467-45-2

分子式

C34H39N5O9

分子量

661.7 g/mol

IUPAC 名称

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C34H39N5O9/c1-19-16-30(43)48-27-18-23(11-12-24(19)27)37-25(17-22-8-5-4-6-9-22)32(45)38-33(46)26-10-7-15-39(26)34(47)21(3)36-31(44)20(2)35-28(40)13-14-29(41)42/h4-6,8-9,11-12,16,18,20-21,25-26,37H,7,10,13-15,17H2,1-3H3,(H,35,40)(H,36,44)(H,41,42)(H,38,45,46)/t20-,21-,25-,26-/m0/s1

InChI 键

IGKPQFYMWKQDQS-KCXKOMAXSA-N

手性 SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O

规范 SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

其他CAS编号

88467-45-2

同义词

Suc-AAPF-AMC
succinyl-Ala-Ala-Pro-Phe-7-(4-methyl)coumarinyl-amide
succinyl-Ala-Ala-Pro-Phe-AMC
succinyl-alanyl-alanyl-Pro-phenylalanyl-7-amino-4-methylcoumarin
succinylalanylalanyl-prolyl-phenylalanine-4-methylcoumaryl-7-amide

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Suc-AAPF-AMC: A Fluorogenic Substrate for Protease Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Succinyl-Ala-Ala-Pro-Phe-7-Amino-4-methylcoumarin (Suc-AAPF-AMC) is a highly sensitive and widely utilized fluorogenic substrate for the kinetic analysis of chymotrypsin (B1334515) and other chymotrypsin-like serine proteases. Its utility in biochemical and cell-based assays stems from its specific amino acid sequence, which is recognized and cleaved by target proteases, leading to the release of a quantifiable fluorescent signal. This guide provides a comprehensive overview of this compound, including its chemical properties, substrate specificity, detailed experimental protocols, and the signaling pathways of its primary target enzymes.

Core Properties of this compound

This compound is a synthetic tetrapeptide conjugated to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent due to the quenching effect of the peptide moiety. Upon enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue and the AMC group, the highly fluorescent AMC is released. The increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Full Name Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin
Synonyms Suc-Ala-Ala-Pro-Phe-AMC
Molecular Formula C₃₄H₃₉N₅O₉
Molecular Weight 661.7 g/mol
CAS Number 88467-45-2
Excitation Maximum 360-380 nm
Emission Maximum 440-460 nm
Appearance White to off-white solid
Solubility Soluble in DMSO

Substrate Specificity and Kinetic Parameters

This compound is primarily designed as a substrate for chymotrypsin, which preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan. However, its sequence is also recognized by other proteases with similar substrate specificities, including Cathepsin G and neutrophil elastase.

Table 2: Kinetic Parameters of Protease-Mediated Cleavage of this compound

EnzymeSourceKₘ (μM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
α-ChymotrypsinBovine Pancreas15[1]1.5[1]1.0 x 10⁵
Cathepsin GHuman NeutrophilNot explicitly found for this compoundNot explicitly found for this compoundNot explicitly found for this compound
Neutrophil ElastaseHuman NeutrophilNot explicitly found for this compoundNot explicitly found for this compoundNot explicitly found for this compound

Experimental Protocols

This section provides a detailed methodology for a typical enzyme kinetic assay using this compound.

Reagent Preparation
  • Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. The optimal buffer composition may vary depending on the specific enzyme being assayed.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of the purified protease (e.g., chymotrypsin, Cathepsin G, or neutrophil elastase) in an appropriate buffer. The final enzyme concentration in the assay will need to be optimized, but a starting point is typically in the nanomolar range.

  • AMC Standard Curve: To quantify the amount of cleaved substrate, a standard curve of free 7-amino-4-methylcoumarin is required. Prepare a stock solution of AMC in DMSO and perform serial dilutions in the assay buffer to generate a standard curve (e.g., 0-10 μM).

Assay Procedure
  • Prepare Working Solutions: On the day of the experiment, thaw the required reagents. Dilute the this compound stock solution with assay buffer to the desired final concentrations. For kinetic analysis, a range of substrate concentrations bracketing the Kₘ value should be used (e.g., 0.1 to 10 times the expected Kₘ).

  • Set up the Assay Plate: Use a black, flat-bottom 96-well microplate to minimize background fluorescence.

    • Test Wells: Add the enzyme solution to the wells.

    • Substrate Blank Wells: Add assay buffer without the enzyme.

    • Enzyme Blank Wells: Add the enzyme solution to wells that will not receive the substrate.

  • Initiate the Reaction: Add the this compound working solution to the test and substrate blank wells to start the reaction. The final volume in each well should be consistent (e.g., 100 or 200 μL).

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Subtract the background fluorescence (from the substrate blank wells) from the fluorescence readings of the test wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of AMC released using the AMC standard curve.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

    • Calculate the kcat value from Vₘₐₓ and the enzyme concentration (kcat = Vₘₐₓ / [E]).

Signaling Pathways and Biological Context

The proteases that cleave this compound are involved in a variety of physiological and pathological processes, particularly in inflammation.

Chymotrypsin and the TLR4/NF-κB Signaling Pathway

Chymotrypsin has been shown to exert anti-inflammatory effects, in part by downregulating the Toll-like receptor 4 (TLR4) signaling pathway. Activation of TLR4 by lipopolysaccharide (LPS) typically leads to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines. Chymotrypsin can interfere with this cascade, leading to a reduction in the inflammatory response.

Chymotrypsin_TLR4_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Inflammation Pro-inflammatory Cytokine Expression Nucleus->Inflammation Chymotrypsin Chymotrypsin Chymotrypsin->TLR4 Downregulates Inflammation_n Pro-inflammatory Gene Transcription NFkB_n->Inflammation_n

Caption: Chymotrypsin's anti-inflammatory effect via TLR4/NF-κB pathway downregulation.

Cathepsin G and PAR4 Signaling in Inflammation

Cathepsin G, released by neutrophils at sites of inflammation, is a potent activator of Protease-Activated Receptor 4 (PAR4), particularly on platelets.[3][4] Cleavage of the N-terminal domain of PAR4 by Cathepsin G exposes a new N-terminus that acts as a tethered ligand, initiating downstream signaling cascades that contribute to platelet aggregation and inflammation.

CathepsinG_PAR4_Pathway CathepsinG Cathepsin G PAR4 PAR4 CathepsinG->PAR4 Cleaves & Activates Gq Gq PAR4->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Aggregation & Inflammation Ca_release->Platelet_Activation PKC->Platelet_Activation

Caption: Cathepsin G-mediated activation of PAR4 signaling in platelets.

Experimental Workflow for Protease Activity Assay

The following diagram illustrates the general workflow for conducting a protease activity assay using this compound.

Experimental_Workflow ReagentPrep 1. Reagent Preparation - Assay Buffer - this compound Stock - Enzyme Solution - AMC Standard PlateSetup 2. Assay Plate Setup - Add Enzyme & Buffer - Prepare Blanks ReagentPrep->PlateSetup Reaction 3. Initiate Reaction - Add this compound PlateSetup->Reaction Measurement 4. Kinetic Measurement - Read Fluorescence (Ex/Em: 370/460 nm) Reaction->Measurement DataAnalysis 5. Data Analysis - Calculate Initial Velocity - Determine Km & kcat Measurement->DataAnalysis

Caption: General workflow for a fluorogenic protease assay using this compound.

Conclusion

This compound is a valuable tool for researchers and drug development professionals studying the activity of chymotrypsin and related proteases. Its high sensitivity and amenability to continuous kinetic assays make it a preferred substrate for characterizing enzyme function and for high-throughput screening of inhibitors. A thorough understanding of its properties, substrate specificity, and the biological context of its target enzymes is crucial for the design and interpretation of experiments. This guide provides the foundational knowledge required for the effective utilization of this compound in protease research.

References

An In-depth Technical Guide to the Fluorogenic Protease Substrate: Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-AAPF-AMC (Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for chymotrypsin (B1334515) and chymotrypsin-like serine proteases. Its utility in biochemical and cellular assays stems from the principle of fluorescence resonance energy transfer (FRET). In its intact form, the 7-Amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon enzymatic cleavage of the peptide backbone between the Phenylalanine (Phe) residue and AMC, the fluorophore is released, resulting in a quantifiable increase in fluorescence. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound in research and drug development.

Chemical Structure and Properties

This compound is a synthetic tetrapeptide derivative. The succinyl group at the N-terminus enhances solubility and prevents unwanted side reactions. The peptide sequence (Ala-Ala-Pro-Phe) is specifically designed for recognition and cleavage by chymotrypsin-like proteases, which exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic residues like Phenylalanine.

The chemical identity and key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₄H₃₉N₅O₉[1][2][3]
Molecular Weight 661.70 g/mol [1][2]
CAS Number 88467-45-2[1][3]
Appearance White to off-white solid
Solubility Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL)[3]
Excitation Wavelength 340-380 nm[3][4]
Emission Wavelength 440-460 nm[3][4]
Purity ≥98%
Storage Store at -20°C, protected from light.[2]

Applications in Research

This compound is a versatile tool for:

  • Enzyme Kinetics: Determining the kinetic parameters (Km and kcat) of chymotrypsin and other chymotrypsin-like proteases. For α-chymotrypsin, the Km for this compound has been determined to be 15 μM, with a kcat of 1.5 s⁻¹.[1]

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of specific proteases.

  • Protease Activity Profiling: Assessing the activity of chymotrypsin-like proteases in complex biological samples such as cell lysates and tissue homogenates.

  • Studying Signaling Pathways: Investigating the role of proteases in cellular signaling cascades, such as those mediated by Protease-Activated Receptors (PARs).

Experimental Protocols

Preparation of Stock Solutions

a. This compound Stock Solution (10 mM):

  • Weigh out an appropriate amount of this compound powder.

  • Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.[5]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution in DMSO is stable for up to 6 months when stored at -80°C.[2][5]

b. Chymotrypsin Stock Solution:

  • Prepare a stock solution of purified chymotrypsin in a suitable buffer (e.g., 1 mM HCl) to a concentration of 1 mg/mL.

  • Determine the active concentration of the enzyme using an appropriate method, such as active site titration.

  • Store the enzyme stock solution in aliquots at -80°C.

c. Assay Buffer: A common assay buffer for chymotrypsin activity is Tris-HCl buffer.

  • Composition: 50 mM Tris-HCl, 100 mM CaCl₂, pH 7.8.

  • Preparation: Dissolve Tris base and CaCl₂ in deionized water, adjust the pH to 7.8 with HCl, and bring to the final volume. Filter sterilize the buffer before use.

In Vitro Chymotrypsin Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

a. Reagent Preparation:

  • Substrate Working Solution: Dilute the 10 mM this compound stock solution in assay buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the Km value (e.g., 0.5 μM to 100 μM) should be prepared.

  • Enzyme Working Solution: On the day of the experiment, thaw an aliquot of the chymotrypsin stock solution on ice and dilute it in cold assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

b. Assay Procedure:

  • Add 50 μL of the substrate working solution to each well of a black, clear-bottom 96-well microplate.

  • Include appropriate controls:

    • No-enzyme control: 50 μL of substrate working solution and 50 μL of assay buffer.

    • No-substrate control: 50 μL of assay buffer and 50 μL of enzyme working solution.

    • Positive control (optional): A known chymotrypsin inhibitor.

  • Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the reaction by adding 50 μL of the enzyme working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes. Use an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

c. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control) from all experimental wells.

  • Plot the fluorescence intensity as a function of time for each substrate concentration.

  • Determine the initial reaction velocity (V₀) from the linear portion of the progress curves. The slope of this linear portion represents the rate of substrate hydrolysis.

  • To determine the kinetic parameters (Km and Vmax), plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation:

    • V₀ = (Vmax * [S]) / (Km + [S])

Quantitative Data Summary
ParameterValueEnzymeReference
Km 15 μMα-Chymotrypsin[1]
kcat 1.5 s⁻¹α-Chymotrypsin[1]
Excitation Max 340-380 nmN/A[3][4]
Emission Max 440-460 nmN/A[3][4]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors using this compound.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Plate_Compounds Plate Compounds & Controls Compound_Library->Plate_Compounds Dilute & Dispense Enzyme_Stock Chymotrypsin Stock Add_Enzyme Add Chymotrypsin Enzyme_Stock->Add_Enzyme Dilute in Assay Buffer Substrate_Stock This compound Stock (10 mM in DMSO) Add_Substrate Add this compound Substrate_Stock->Add_Substrate Dilute in Assay Buffer Plate_Compounds->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Kinetic Fluorescence Reading (Ex/Em: 355/460 nm) Incubate->Read_Fluorescence Plot_Kinetics Plot Fluorescence vs. Time Read_Fluorescence->Plot_Kinetics Calculate_V0 Calculate Initial Velocity (V₀) Plot_Kinetics->Calculate_V0 Determine_IC50 Determine IC₅₀ Values Calculate_V0->Determine_IC50 Hit_Validation Hit Validation & Mechanism of Action Studies Determine_IC50->Hit_Validation

Caption: Workflow for a high-throughput screening assay to identify chymotrypsin inhibitors.

Signaling Pathway: Protease-Activated Receptor (PAR) Activation

Chymotrypsin can activate certain G protein-coupled receptors known as Protease-Activated Receptors (PARs) by cleaving their N-terminal extracellular domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, leading to intracellular signaling. This compound can be used to quantify the activity of proteases that may be involved in this signaling pathway.

PAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chymotrypsin Chymotrypsin Suc_AAPF_AMC This compound Chymotrypsin->Suc_AAPF_AMC Cleavage PAR2 PAR2 (Inactive) Chymotrypsin->PAR2 Cleavage AMC AMC (Fluorescent) Suc_AAPF_AMC->AMC Release PAR2_active PAR2 (Active) PAR2->PAR2_active Conformational Change G_Protein G Protein (Gq/11) PAR2_active->G_Protein Activation PLC PLC G_Protein->PLC Activation IP3_DAG IP₃ & DAG PLC->IP3_DAG Hydrolysis of PIP₂ Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Activation Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_Release->Downstream Modulation

References

Unveiling Protease Activity: A Technical Guide to the Substrate Specificity of Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (Suc-AAPF-AMC). Tailored for researchers, scientists, and drug development professionals, this document delves into the substrate's specificity, presents available kinetic data, and offers a detailed protocol for its use in quantifying protease activity.

Introduction: The Role of this compound in Protease Research

This compound is a widely utilized fluorogenic substrate for the sensitive and continuous assay of chymotrypsin-like serine proteases. The substrate consists of a tetrapeptide sequence (AAPF) that is recognized and cleaved by specific proteases. This cleavage releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which exhibits excitation and emission maxima at approximately 360-380 nm and 440-460 nm, respectively. The rate of AMC release is directly proportional to the enzymatic activity, allowing for precise quantification.

Protease Specificity

This compound is most notably a substrate for α-chymotrypsin . However, its utility extends to a range of other chymotrypsin-like proteases. The specificity of this compound for various proteases is a critical consideration in experimental design. While it is a valuable tool for studying specific enzymes, the potential for cross-reactivity with other proteases in complex biological samples should be considered.

Known proteases that cleave this compound include:

  • α-Chymotrypsin : A digestive enzyme synthesized in the pancreas.

  • Human Pancreatic Elastase : A serine protease that breaks down elastin (B1584352).

  • Cathepsin G : A serine protease found in the azurophilic granules of neutrophils.

  • Carboxypeptidase Y : A serine carboxypeptidase from baker's yeast.

  • Peptidyl Prolyl Isomerase : Enzymes that interconvert the cis and trans isomers of peptide bonds with the amino acid proline.

  • Rat Intestinal Mast Cell Protease (RMCP I)

  • Rat Skeletal Muscle Mast Cell Protease (RMCP II)

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's activity on a substrate is defined by its kinetic constants, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Kinetic data for the interaction of this compound with various proteases is crucial for comparative studies and inhibitor screening.

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
α-Chymotrypsin151.5100,000[1]

Experimental Protocols: Fluorometric Protease Assay

This section provides a detailed methodology for determining the kinetic constants of a chymotrypsin-like protease using this compound in a 96-well microplate format.

Materials
  • This compound substrate

  • Purified chymotrypsin-like protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

  • Standard concentration of free AMC for calibration curve

Reagent Preparation
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Enzyme Working Solution: Dilute the purified protease in ice-cold Assay Buffer to a working concentration that ensures a linear reaction rate over the desired time course. The optimal concentration should be determined empirically.

  • Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.1x to 10x the expected Km).

Assay Procedure
  • AMC Standard Curve: To convert relative fluorescence units (RFU) to the concentration of product formed, prepare a standard curve using known concentrations of free AMC in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of each substrate working solution to individual wells of the 96-well plate.

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

    • Include a "no substrate" control to measure any intrinsic fluorescence of the enzyme preparation.

  • Enzyme Addition: Initiate the reaction by adding 50 µL of the enzyme working solution to each well. The final volume in each well will be 100 µL.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) with readings taken every 1-2 minutes.

Data Analysis
  • Calculate Initial Velocity (V₀):

    • Subtract the background fluorescence (from "no enzyme" controls) from the kinetic reads.

    • For each substrate concentration, plot fluorescence intensity (in moles of AMC, determined from the standard curve) versus time.

    • The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Determine Km and Vmax:

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis: V₀ = (Vmax * [S]) / (Km + [S])

  • Calculate kcat:

    • Calculate the catalytic constant using the following equation: kcat = Vmax / [E] where [E] is the final concentration of the enzyme in the assay.

Mandatory Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the enzymatic reaction and the general workflow for determining kinetic constants.

Enzymatic_Reaction This compound This compound Protease Protease This compound->Protease Binds to active site Suc-AAPF Suc-AAPF Protease->Suc-AAPF Cleaves peptide bond AMC (Fluorescent) AMC (Fluorescent) Protease->AMC (Fluorescent) Releases

Caption: Enzymatic cleavage of this compound by a protease.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate) Plate_Setup 96-Well Plate Setup (Substrate Dilutions) Reagent_Prep->Plate_Setup Reaction_Init Initiate Reaction (Add Enzyme) Plate_Setup->Reaction_Init Fluorescence_Read Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) Reaction_Init->Fluorescence_Read Calc_V0 Calculate Initial Velocity (V₀) Fluorescence_Read->Calc_V0 MM_Fit Michaelis-Menten Fit (Determine Km, Vmax) Calc_V0->MM_Fit Calc_kcat Calculate kcat MM_Fit->Calc_kcat

Caption: Workflow for determining protease kinetic constants.

References

An In-depth Technical Guide to the Suc-AAPF-AMC Assay: Principle, Protocol, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Suc-AAPF-AMC assay, a widely used method for the quantitative determination of chymotrypsin (B1334515) and chymotrypsin-like serine protease activity. This document details the core principles of the assay, provides detailed experimental protocols, presents quantitative data for key parameters, and illustrates its application in drug discovery and signaling pathway analysis.

Core Principle of the this compound Assay

The this compound assay is a fluorogenic kinetic assay used to measure the enzymatic activity of chymotrypsin and other proteases with similar substrate specificity. The assay utilizes the synthetic peptide substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (this compound).

The fundamental principle lies in the enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue of the peptide and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the this compound substrate is non-fluorescent. Upon hydrolysis by a chymotrypsin-like protease, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of the protease in the sample.

The specificity of this assay is largely determined by the peptide sequence AAPF. Chymotrypsin, a digestive serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues, such as phenylalanine (F), tyrosine (Y), and tryptophan (W).[1] The phenylalanine residue at the P1 position of the substrate fits into the hydrophobic S1 binding pocket of the chymotrypsin active site, making this compound a highly specific substrate.

The enzymatic reaction can be monitored in real-time using a fluorescence spectrophotometer or a microplate reader. The excitation and emission wavelengths for the released AMC fluorophore are typically around 360-380 nm and 440-460 nm, respectively.[2]

G cluster_0 Assay Principle cluster_1 Fluorescence Detection This compound (Non-fluorescent) This compound (Non-fluorescent) Chymotrypsin Chymotrypsin This compound (Non-fluorescent)->Chymotrypsin Binds to active site Cleaved Peptide (Suc-AAPF) Cleaved Peptide (Suc-AAPF) Chymotrypsin->Cleaved Peptide (Suc-AAPF) Catalyzes hydrolysis AMC (Fluorescent) AMC (Fluorescent) Chymotrypsin->AMC (Fluorescent) Releases Excitation (360-380 nm) Excitation (360-380 nm) Emission (440-460 nm) Emission (440-460 nm) Excitation (360-380 nm)->Emission (440-460 nm) Emits light G cluster_workflow Inhibitor Screening Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitors) plate Plate Setup (Buffer, Inhibitor/Vehicle) prep->plate enzyme_add Add Chymotrypsin & Pre-incubate plate->enzyme_add reaction Initiate Reaction (Add this compound) enzyme_add->reaction measurement Kinetic Fluorescence Measurement (Ex: 380 nm, Em: 460 nm) reaction->measurement analysis Data Analysis (Calculate V₀ and % Inhibition) measurement->analysis ic50 IC50 Determination (Dose-Response Curve) analysis->ic50 G cluster_pathway Chymotrypsin-PAR2 Signaling chymotrypsin Chymotrypsin par2 PAR2 (Protease-Activated Receptor 2) chymotrypsin->par2 Cleaves N-terminus g_protein G Protein (Gq/11) par2->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Signaling (e.g., MAPK pathway) ca_release->downstream pkc->downstream

References

An In-depth Technical Guide to the Mechanism of Action of Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amido-4-methylcoumarin (Suc-AAPF-AMC), detailing its mechanism of action, substrate specificity, and application in quantitative enzyme activity assays.

Core Mechanism of Action

This compound is a synthetic peptide substrate designed for the sensitive detection of chymotrypsin (B1334515) and other chymotrypsin-like serine proteases. The core of its mechanism lies in the enzymatic hydrolysis of the amide bond between the phenylalanine residue of the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).

In its intact form, the AMC fluorophore is non-fluorescent due to the quenching effect of the attached peptide chain. Upon enzymatic cleavage by a target protease, free AMC is released. The liberated AMC is highly fluorescent, with excitation maxima between 340-380 nm and emission maxima in the 440-460 nm range.[1] The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for quantitative determination of the protease's catalytic efficiency.

G Figure 1: Enzymatic Cleavage of this compound cluster_0 Non-fluorescent Substrate cluster_1 Fluorescent Products Suc-AAPF Suc-Ala-Ala-Pro-Phe AMC_bound AMC Suc-AAPF->AMC_bound Amide Bond Protease Chymotrypsin or Chymotrypsin-like Protease Suc-AAPF->Protease Hydrolysis Suc-AAPF_cleaved Suc-Ala-Ala-Pro-Phe AMC_free Free AMC (Fluorescent)

Figure 1: Enzymatic Cleavage of this compound

Substrate Specificity and Enzyme Kinetics

While this compound is predominantly used as a substrate for α-chymotrypsin, it is also recognized and cleaved by other proteases, including human pancreatic elastase, Cathepsin G, carboxypeptidase Y, and peptidyl prolyl isomerase. The kinetic parameters of this interaction are crucial for comparative studies and inhibitor screening.

Table 1: Quantitative Data for this compound and Associated Enzymes

Parameterα-ChymotrypsinHuman Neutrophil ElastaseHuman Cathepsin G
Michaelis Constant (Km) 15 µM[2]Data not availableCan be assayed at 15 µM[3]
Catalytic Constant (kcat) 1.5 s⁻¹[2]Data not availableData not available
Optimal Excitation Wavelength 340-380 nm[1]340-380 nm340-380 nm
Optimal Emission Wavelength 440-460 nm[1]440-460 nm440-460 nm

Experimental Protocols

Preparation and Handling of this compound Stock Solution

Proper preparation and storage of the substrate are critical for reproducible results.

Table 2: Preparation and Storage of this compound

StepProcedureNotes
Reconstitution Dissolve lyophilized this compound powder in anhydrous DMSO to a stock concentration of 10-20 mM.Gentle warming or brief sonication may be required for complete dissolution.
Aliquoting Aliquot the DMSO stock solution into smaller, single-use volumes.This prevents repeated freeze-thaw cycles which can degrade the substrate.
Storage Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4]Protect from light and moisture.
Working Solution On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the appropriate assay buffer.Keep the working solution on ice and use it promptly.
General Protocol for a 96-Well Plate Fluorometric Assay

This protocol outlines a typical procedure for measuring protease activity using this compound in a 96-well plate format.

Table 3: Detailed Methodology for a Fluorometric Protease Assay

StepActionDetails and Recommendations
1. Reagent Preparation Prepare the assay buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.5, often containing CaCl₂ to enhance chymotrypsin stability). Prepare the enzyme solution by diluting the protease stock to the desired concentration in the assay buffer. Prepare the this compound working solution by diluting the DMSO stock in the assay buffer.The final DMSO concentration in the assay should typically be kept below 1-2% to avoid enzyme inhibition. All solutions should be kept on ice.
2. Assay Plate Setup Add the appropriate volume of assay buffer to all wells. Add the enzyme solution to the "test" wells and an equal volume of assay buffer to the "blank" or "no-enzyme" control wells. If screening inhibitors, add the inhibitor solution to the appropriate wells and an equal volume of vehicle to the control wells. Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.An opaque, black 96-well plate is recommended to minimize light scatter and background fluorescence.
3. Reaction Initiation Initiate the enzymatic reaction by adding the this compound working solution to all wells.The addition can be done using a multichannel pipette for simultaneous initiation.
4. Data Acquisition Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a duration of 15-60 minutes, ensuring the reaction remains in the linear range.
5. Data Analysis For each well, determine the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot. Subtract the rate of the blank wells from the rate of the test wells to correct for background fluorescence and substrate auto-hydrolysis. Convert the corrected rate to moles of substrate cleaved per unit time using a standard curve generated with free AMC.The initial velocity of the reaction is used to calculate kinetic parameters.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical protease assay using this compound.

G Figure 2: Experimental Workflow for a Protease Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_substrate Prepare this compound Working Solution initiate_reaction Initiate Reaction with This compound prep_substrate->initiate_reaction prep_enzyme Prepare Enzyme Solution add_reagents Add Buffer, Enzyme, and Inhibitor (if any) to 96-well plate prep_enzyme->add_reagents prep_buffer Prepare Assay Buffer prep_buffer->add_reagents pre_incubate Pre-incubate at Assay Temperature add_reagents->pre_incubate pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically (Ex/Em) initiate_reaction->measure_fluorescence calculate_rate Calculate Rate (RFU/min) measure_fluorescence->calculate_rate data_analysis Analyze Data (Subtract Blank, Standard Curve) calculate_rate->data_analysis

Figure 2: Experimental Workflow for a Protease Assay

References

A Technical Guide to the Fluorogenic Chymotrypsin Substrate: Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC) is a highly sensitive and specific fluorogenic substrate used for the quantitative determination of chymotrypsin (B1334515) activity.[1] It belongs to the family of coumarin-based substrates, which are renowned in enzyme kinetics for their utility in continuous, high-throughput assays. The core principle of this substrate lies in its design: the non-fluorescent AMC molecule is chemically linked to a peptide sequence (Ala-Ala-Pro-Phe) specifically recognized by chymotrypsin. Upon enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is liberated.[2][3] The resulting increase in fluorescence intensity over time is directly proportional to the chymotrypsin activity, providing a robust method for enzyme characterization, inhibitor screening, and biochemical research.

Physicochemical and Kinetic Properties

The reliable use of this compound in enzymatic assays depends on a clear understanding of its physical, chemical, and kinetic characteristics. These properties are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Synonyms Suc-Ala-Ala-Pro-Phe-AMC, Chymotrypsin Substrate II[1]
Molecular Formula C₃₄H₃₉N₅O₉
Molecular Weight 661.70 g/mol
CAS Number 88467-45-2
Appearance White lyophilized solid
Solubility Soluble in DMSO and 1:1 acetonitrile:water
Storage (Solid) -20°C, desiccated, protected from light
Storage (Solution) Stock solutions stable for up to 3 months at -20°C
Table 2: Spectroscopic and Kinetic Parameters
ParameterValueReference
Excitation Wavelength (λex) ~380 nm[4]
Emission Wavelength (λem) ~460 nm[4]
Michaelis Constant (Km) for α-Chymotrypsin 14 µM[5]

Principle of Action: Enzymatic Cleavage

The utility of this compound as a substrate is based on a straightforward enzymatic reaction that results in a quantifiable fluorescent signal. Chymotrypsin, a serine protease, exhibits a strong preference for cleaving peptide bonds after large hydrophobic amino acids, such as phenylalanine (Phe). The substrate is designed to exploit this specificity.

In its intact form, the 7-amido-4-methylcoumarin (AMC) moiety is non-fluorescent due to the amide bond connecting it to the peptide. When chymotrypsin is introduced, it binds to the Suc-AAPF peptide sequence and catalyzes the hydrolysis of the amide bond between Phenylalanine and AMC. This releases the free AMC fluorophore, which exhibits strong fluorescence at approximately 460 nm when excited around 380 nm.

G Substrate This compound (Non-Fluorescent) Products Suc-AAPF + AMC (Fluorescent) Substrate->Products Cleavage Enzyme α-Chymotrypsin Enzyme->Products Signal Fluorescent Signal (λex: ~380nm, λem: ~460nm) Products->Signal Emits

Caption: Enzymatic cleavage of this compound by chymotrypsin releases fluorescent AMC.

Detailed Experimental Protocol

This section provides a standard methodology for measuring chymotrypsin activity using this compound in a 96-well microplate format.

Required Reagents and Materials
  • This compound substrate

  • α-Chymotrypsin enzyme

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Assay Buffer: 100 mM Tris, 10 mM CaCl₂, 50 mM NaCl, pH 8.0[4][6]

  • Enzyme Dilution Buffer: 1 mM HCl, 2 mM CaCl₂[4]

  • Black, flat-bottom 96-well microplates (e.g., Nunc F16 Maxisorp)

  • Fluorescence microplate reader

Reagent Preparation
  • Substrate Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution. For example, dissolve 6.62 mg in 1 mL of DMSO. Store aliquots at -20°C.

  • Enzyme Stock Solution: Reconstitute lyophilized α-chymotrypsin in ice-cold Enzyme Dilution Buffer (1 mM HCl, 2 mM CaCl₂) to a desired stock concentration (e.g., 1 mg/mL).[4] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Substrate Solution (2X): On the day of the experiment, dilute the 10 mM substrate stock solution in Assay Buffer to a 2X working concentration. The final concentration in the well should be approximately 1-2 times the Km value (e.g., for a final concentration of 25 µM, prepare a 50 µM 2X solution).[5]

  • Working Enzyme Solution (2X): Dilute the enzyme stock solution in Assay Buffer to a 2X working concentration (e.g., for a final concentration of 2 nM, prepare a 4 nM 2X solution).[5] Keep on ice until use.

Assay Procedure

The following workflow outlines the steps for a typical chymotrypsin activity assay.

G start Start prep Prepare Reagents (Buffer, Enzyme, Substrate) start->prep plate Add 50 µL of 2X Working Enzyme Solution to Wells prep->plate blank Add 50 µL of Assay Buffer to Blank/Control Wells prep->blank initiate Initiate Reaction: Add 50 µL of 2X Working Substrate Solution to All Wells plate->initiate blank->initiate read Immediately Place Plate in Reader and Begin Kinetic Measurement initiate->read Final Volume = 100 µL analyze Analyze Data: Calculate Initial Velocity (V₀) read->analyze end End analyze->end

Caption: Standard workflow for a chymotrypsin inhibition assay using this compound.

  • Plate Setup: Add 50 µL of the 2X Working Enzyme Solution to the designated wells of a black 96-well plate.

  • Blank/Control: For substrate blank wells, add 50 µL of Assay Buffer instead of the enzyme solution.

  • Reaction Initiation: To start the reaction, add 50 µL of the 2X Working Substrate Solution to all wells, bringing the total volume to 100 µL. Mix gently, avoiding bubbles.

  • Fluorescence Measurement: Immediately place the plate into a fluorescence reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).[4] Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 15-30 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[4]

Data Analysis
  • Subtract Blank: For each time point, subtract the fluorescence reading of the blank well from the corresponding experimental wells.

  • Calculate Initial Velocity (V₀): Plot the background-subtracted fluorescence intensity versus time. Identify the linear portion of the curve (typically the first 5-10 minutes) and determine its slope. This slope represents the initial reaction velocity (V₀) in Relative Fluorescence Units (RFU) per minute.

  • Convert to Molar Rate (Optional): To convert V₀ to a molar rate (mol/min), a standard curve must be generated using free AMC of known concentrations under the same assay conditions. This allows the conversion of RFU/min to µmol/min.

  • Inhibitor Screening: For inhibitor studies, the enzyme can be pre-incubated with the test compound before the addition of the substrate. The percent inhibition is calculated by comparing the V₀ of the inhibited reaction to that of an uninhibited control.

References

The Role of Cathepsin G and Its Activity Measurement Using Suc-AAPF-AMC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G (CatG) is a serine protease predominantly found in the azurophilic granules of neutrophils.[1] While historically recognized for its role in host defense through the degradation of pathogens, emerging evidence highlights its multifaceted involvement in inflammatory signaling pathways.[1][2] Dysregulation of Cathepsin G activity is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of Cathepsin G activity, with a specific focus on its measurement using the fluorogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amido-4-methylcoumarin (Suc-AAPF-AMC).

Cathepsin G possesses a dual substrate specificity, exhibiting both chymotrypsin-like and trypsin-like activities.[2] This allows it to cleave a broad range of protein substrates, thereby modulating various physiological and pathological processes. Its functions include the processing of cytokines and chemokines, activation of cell surface receptors, and degradation of the extracellular matrix.[2][3]

Data Presentation: Quantitative Analysis of Cathepsin G Activity

SubstrateEnzymekcat/Km (M⁻¹s⁻¹)Assay ConditionsReference
This compound α-chymotrypsin1.0 x 10⁵ (Km=15 µM, kcat=1.5 s⁻¹)Not specified[4]
Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnpHuman Cathepsin G1.5 x 10⁵Not specified[5]
Abz-TPFSGQ-EDDnpHuman Cathepsin G1.5 x 10⁵Not specified
Abz-EPFWEDQ-EDDnpHuman Cathepsin G1.0 x 10⁵Not specified
N-Succinyl-Ala-Ala-Pro-Phe-pNAHuman Cathepsin GNot ReportedpH 7.5, 37°C

Experimental Protocols: Measuring Cathepsin G Activity with this compound

This section details a generalized protocol for a fluorometric assay to measure Cathepsin G activity using this compound.

Materials:

  • Purified human Cathepsin G

  • This compound substrate

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate solubilization

  • 96-well black microplates

  • Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[6]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of Cathepsin G in Assay Buffer. Keep the enzyme on ice.

    • Prepare a standard curve using free AMC to convert relative fluorescence units (RFU) to the concentration of the product formed.

  • Assay Setup:

    • Add Assay Buffer to the wells of the 96-well plate.

    • Add the Cathepsin G solution to the appropriate wells.

    • To initiate the reaction, add the this compound substrate solution to all wells. The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.

  • Measurement:

    • Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the increase in fluorescence over time. Readings should be taken at regular intervals (e.g., every 60 seconds) for a period sufficient to determine the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the slope of the linear portion of the fluorescence versus time plot.

    • Convert the rate from RFU/min to moles of substrate cleaved per minute using the standard curve.

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

Signaling Pathways and Experimental Workflows

Cathepsin G-Mediated Activation of Protease-Activated Receptor 4 (PAR4)

Cathepsin G is a potent activator of PAR4 on platelets and other cells.[7] Unlike thrombin, which cleaves PAR4 at its canonical site, Cathepsin G cleaves PAR4 at a novel site (Ser67-Arg68), generating a unique tethered ligand that initiates downstream signaling.[8] This activation leads to platelet aggregation, calcium mobilization, and the release of pro-inflammatory mediators.[9]

CathepsinG_PAR4_Activation CatG Cathepsin G PAR4 PAR4 CatG->PAR4 Cleavage at Ser67-Arg68 NewLigand New Tethered Ligand (RALLL...) PAR4->NewLigand Exposure of Gq Gαq NewLigand->Gq Activation PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Platelet Platelet Aggregation & Pro-inflammatory Mediator Release Ca->Platelet PKC->Platelet

Caption: Cathepsin G activates PAR4 by cleaving at a novel site, leading to downstream signaling.

Cathepsin G Processing of Cytokines and Chemokines

Cathepsin G plays a critical role in modulating the inflammatory microenvironment by processing a variety of cytokines and chemokines.[2] This processing can either enhance or diminish their biological activity. For instance, Cathepsin G can cleave and activate certain chemokines, leading to increased immune cell recruitment.[3] Conversely, it can also degrade pro-inflammatory cytokines, potentially dampening the inflammatory response.[1] It has been shown to cleave and activate IL-36γ, promoting inflammation in conditions like psoriasis.[10][11]

CathepsinG_Cytokine_Processing cluster_pro_inflammatory Pro-inflammatory Cytokines/Chemokines cluster_active_inflammatory Active Inflammatory Mediators cluster_degraded_inflammatory Degraded/Inactive Mediators Pro_IL36g Pro-IL-36γ CatG Cathepsin G Pro_IL36g->CatG Pro_Chemokines Pro-Chemokines (e.g., CXCL5, CCL15) Pro_Chemokines->CatG Active_IL36g Active IL-36γ CatG->Active_IL36g Activation Active_Chemokines Active Chemokines CatG->Active_Chemokines Activation Degraded_Cytokines Degraded Pro-inflammatory Cytokines CatG->Degraded_Cytokines Degradation Inflammation Inflammation Active_IL36g->Inflammation Promotes Inflammation ImmuneCellRecruitment ImmuneCellRecruitment Active_Chemokines->ImmuneCellRecruitment Increases Immune Cell Recruitment DampenedInflammation DampenedInflammation Degraded_Cytokines->DampenedInflammation Dampens Inflammation

Caption: Cathepsin G modulates inflammation by processing cytokines and chemokines.

Experimental Workflow for Measuring Cathepsin G Activity

The following diagram outlines a typical workflow for determining Cathepsin G activity from a biological sample.

Experimental_Workflow Sample Biological Sample (e.g., cell lysate, purified protein) Preparation Sample Preparation (e.g., protein quantification, dilution) Sample->Preparation Assay Fluorometric Assay (96-well plate) Preparation->Assay Addition Addition of Assay Buffer, Enzyme, and this compound Assay->Addition Incubation Incubation at 37°C Addition->Incubation Measurement Fluorescence Measurement (Ex: 360-380 nm, Em: 440-460 nm) Incubation->Measurement Analysis Data Analysis (Calculation of initial velocity, conversion to activity units) Measurement->Analysis Result Cathepsin G Activity Analysis->Result

Caption: A generalized workflow for the measurement of Cathepsin G activity.

Conclusion

Cathepsin G is a key protease with significant implications in inflammation and immune responses. The fluorogenic substrate this compound provides a reliable tool for the quantification of its chymotrypsin-like activity. A thorough understanding of the experimental protocols and the underlying signaling pathways involving Cathepsin G is essential for researchers and drug development professionals aiming to modulate its activity for therapeutic benefit. This guide provides a foundational understanding to aid in these endeavors.

References

Probing Neutrophil Elastase Activity: An In-depth Technical Guide to the Suc-AAPF-AMC Fluorogenic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the neutrophil elastase (NE) activity assay utilizing the fluorogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC). Human Neutrophil Elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] Its primary physiological roles include the degradation of foreign proteins and host tissues as part of the innate immune response. However, dysregulated NE activity is implicated in the pathogenesis of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury, making it a critical target for therapeutic intervention.

Principle of the Assay

The this compound based assay is a sensitive and continuous method for measuring NE activity. The underlying principle is the enzymatic cleavage of the synthetic peptide substrate, this compound, by active neutrophil elastase. This cleavage liberates the fluorescent group, 7-Amido-4-methylcoumarin (AMC), from the quenching effect of the peptide. The resulting increase in fluorescence intensity, directly proportional to the elastase activity, can be monitored over time using a fluorescence microplate reader. The excitation and emission wavelengths for AMC are typically around 380 nm and 460-505 nm, respectively.

Experimental Protocols

This section details a generalized protocol for determining neutrophil elastase activity and for screening potential inhibitors using the this compound substrate in a 96-well plate format. Researchers should optimize these protocols for their specific experimental conditions.

Materials
  • Human Neutrophil Elastase (HNE)

  • This compound substrate

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Triton X-100)

  • Inhibitor of choice (for inhibition assays)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

General Assay Workflow for Measuring Neutrophil Elastase Activity

Neutrophil Elastase Assay Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Reagent_Prep Prepare Assay Buffer, NE Solution, and This compound Solution Add_NE Add Neutrophil Elastase to wells Reagent_Prep->Add_NE Add_Substrate Initiate reaction by adding this compound Add_NE->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 380/460 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate reaction rate (Slope of fluorescence vs. time) Measure_Fluorescence->Data_Analysis

Caption: A generalized workflow for a kinetic neutrophil elastase assay.

Detailed Protocol for Neutrophil Elastase Activity Measurement
  • Reagent Preparation:

    • Prepare the Assay Buffer and allow it to reach room temperature.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the neutrophil elastase to the desired concentration in Assay Buffer.

    • Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Assay Reaction:

    • Add 50 µL of the diluted neutrophil elastase solution to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of the this compound working solution to each well.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at excitation and emission wavelengths of 380 nm and 460 nm, respectively. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The rate of the reaction is the slope of the linear portion of the curve and is proportional to the enzyme activity.

Protocol for Inhibitor Screening
  • Reagent Preparation:

    • Prepare Assay Buffer, neutrophil elastase solution, and this compound solution as described above.

    • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • Assay Reaction:

    • Add 25 µL of the diluted test inhibitor or vehicle control to the wells.

    • Add 25 µL of the diluted neutrophil elastase solution to each well.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the this compound working solution.

  • Measurement and Data Analysis:

    • Measure the fluorescence kinetically as described above.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Data Presentation: Quantitative Analysis of Neutrophil Elastase Inhibition

The following tables summarize key kinetic parameters and inhibitory activities of various compounds against human neutrophil elastase, as determined by assays utilizing fluorogenic or chromogenic substrates.

Table 1: Kinetic Parameters of Human Neutrophil Elastase with Different Substrates

SubstrateMichaelis Constant (Km)Catalytic Efficiency (kcat/Km)Reference
MeOSuc-AAPV-pNA~5464 M-1s-1Not explicitly found[2]
MeOSuc-AAPV-AMC~362 µMNot explicitly found[2]

Note: The kinetic parameters presented are from different studies and may have been determined under varying experimental conditions. Therefore, a direct comparison should be made with caution.

Table 2: Inhibition of Human Neutrophil Elastase by Compounds from Paulownia tomentosa

CompoundIC50 (µM)Inhibition Type
1 74.7 ± 8.5-
2 22.4 ± 3.5-
3 25.3 ± 4.1-
4 2.4 ± 1.0-
8 4.8 ± 1.2-
9 12.5 ± 2.9-
10 10.2 ± 2.5-
11 15.3 ± 3.1-
12 18.9 ± 3.3-
13 6.2 ± 1.5-
14 8.9 ± 2.1-
15 13.8 ± 2.8-
16 28.7 ± 4.5-
17 3.2 ± 1.1Noncompetitive
18 5.3 ± 1.3-
19 7.1 ± 1.8-

Data extracted from a study on the anti-inflammatory effects of compounds from Paulownia tomentosa fruits.[3] The assay used the chromogenic substrate MeOSuc-AAPV-pNA.

Table 3: Kinetic Parameters for the Inhibition of Human Neutrophil Elastase by a Panel of Inhibitors

InhibitorKi (M)IC50(60min) (M)kon (M-1s-1)koff (s-1)
Eglin C1.3 ± 0.2 x 10-11-1.1 ± 0.1 x 1071.4 ± 0.2 x 10-4
α1-PI-4.6 ± 1.8 x 10-101.3 ± 0.1 x 107-
Alvelestat1.7 ± 0.2 x 10-8-1.4 ± 0.1 x 1070.24 ± 0.03
Sivelestat2.1 ± 0.2 x 10-8-1.0 ± 0.1 x 1060.021 ± 0.002
DMP 7771.1 ± 0.1 x 10-9-2.5 ± 0.1 x 1052.8 ± 0.3 x 10-4
GW3116161.2 ± 0.1 x 10-10-1.1 ± 0.1 x 1051.3 ± 0.1 x 10-5
MeOSuc-AAPV-CMK-2.5 ± 0.3 x 10-91.2 ± 0.1 x 106-
BPTI3.9 ± 0.4 x 10-7-2.6 ± 0.2 x 1031.0 ± 0.1 x 10-3
Pefabloc SC-1.3 ± 0.1 x 10-41.1 ± 0.1 x 102-

This table presents a comprehensive kinetic analysis of various inhibitors against HNE.[4] The assay utilized the fluorogenic substrate MeOSuc-AAPV-AMC.

Table 4: Neutrophil Elastase Activity in Bronchoalveolar Lavage Fluid (BALF) and Sputum of Bronchiectasis Patients

SampleNE Activity (µg/mL) - Mild BronchiectasisNE Activity (µg/mL) - Moderate BronchiectasisNE Activity (µg/mL) - Severe BronchiectasisCorrelation with Severity (r-value, p-value)
Sputum---0.418, 0.042
ABLF----
NBLF----

ABLF: Affected Bronchial Lavage Fluid; NBLF: Non-affected Bronchial Lavage Fluid. Higher levels of NE activity were observed in more severe bronchiectasis across all sample types, with a statistically significant correlation for sputum NE activity.[5]

Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase is not only a degradative enzyme but also a potent signaling molecule that can modulate various cellular processes, contributing to inflammation and tissue remodeling.

Neutrophil Elastase in Inflammation and Pain Signaling

NE_Inflammation_Pain_Pathway NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 activates MAPK p44/42 MAPK Pathway PAR2->MAPK Inflammation Inflammation MAPK->Inflammation Pain Pain MAPK->Pain

Caption: NE-induced inflammation and pain via PAR2 and MAPK signaling.

Neutrophil elastase can induce inflammation and pain in joints by activating Proteinase-Activated Receptor-2 (PAR2).[6] This activation leads to downstream signaling through the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately resulting in the production of pro-inflammatory mediators and the sensation of pain.

Neutrophil Elastase in the Activation of Matrix Metalloproteinases (MMPs)

NE_MMP_Activation_Pathway NE Neutrophil Elastase Pro_MMPs Pro-MMPs (e.g., Pro-MMP-2, Pro-MMP-9) NE->Pro_MMPs cleaves & activates TIMPs TIMPs (e.g., TIMP-1) NE->TIMPs degrades Active_MMPs Active MMPs Pro_MMPs->Active_MMPs ECM_Degradation Extracellular Matrix Degradation Active_MMPs->ECM_Degradation TIMPs->Active_MMPs inhibits

Caption: NE-mediated activation of MMPs and degradation of TIMPs.

Neutrophil elastase plays a crucial role in the activation of MMPs, which are key enzymes in extracellular matrix remodeling. NE can directly cleave and activate pro-MMPs, such as pro-MMP-2 and pro-MMP-9.[7] Furthermore, NE can degrade Tissue Inhibitors of Metalloproteinases (TIMPs), the natural inhibitors of MMPs, leading to a sustained and amplified proteolytic environment.[8]

Neutrophil Elastase in Neutrophil Extracellular Trap (NET) Formation (NETosis)

NE_NETosis_Pathway Stimuli Stimuli (e.g., PMA, Pathogens) Neutrophil_Activation Neutrophil Activation Stimuli->Neutrophil_Activation NE_Translocation NE translocates to nucleus Neutrophil_Activation->NE_Translocation Histone_Cleavage Histone Cleavage NE_Translocation->Histone_Cleavage Chromatin_Decondensation Chromatin Decondensation Histone_Cleavage->Chromatin_Decondensation NET_Release NET Release Chromatin_Decondensation->NET_Release

Caption: Role of Neutrophil Elastase in the process of NETosis.

During NETosis, a unique form of programmed cell death, neutrophils release web-like structures composed of decondensed chromatin and granular proteins, known as NETs, to trap and kill pathogens.[9] Upon neutrophil activation, NE translocates from the azurophilic granules to the nucleus, where it cleaves histones, facilitating chromatin decondensation, a critical step in NET formation.[10]

Conclusion

The this compound based fluorogenic assay is a robust and sensitive tool for the quantification of neutrophil elastase activity. Its application is crucial for basic research aimed at understanding the role of NE in various pathologies and for the preclinical development of novel anti-inflammatory therapeutics. The detailed protocols, quantitative data, and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.

References

The Protease-Coupled Assay for Peptidyl-Prolyl Isomerase Activity: A Technical Guide Utilizing Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidyl-prolyl cis-trans isomerases (PPIases) are a ubiquitous class of enzymes that catalyze the isomerization of peptide bonds preceding proline residues, a rate-limiting step in protein folding and conformational changes integral to cellular signaling.[1] Measuring PPIase activity is crucial for understanding their biological roles and for the development of therapeutic inhibitors. This technical guide provides an in-depth overview of the most common method for quantifying PPIase activity: the protease-coupled assay. While Suc-AAPF-AMC (Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin) is a well-established fluorogenic substrate for chymotrypsin, it serves as the reporting component in this coupled system to continuously monitor PPIase-catalyzed isomerization. This document details the experimental protocol, presents relevant kinetic data, and illustrates the underlying principles and relevant biological pathways.

Introduction to Peptidyl-Prolyl Isomerases (PPIases)

PPIases are essential enzymes found in all domains of life, playing critical roles in a myriad of cellular processes.[1] They function by accelerating the slow cis-trans isomerization of Xaa-Pro peptide bonds, thereby acting as crucial regulators in:

  • Protein Folding and Maturation: Ensuring proteins achieve their correct three-dimensional structure.

  • Signal Transduction: Modulating the activity of signaling proteins through conformational changes.

  • Cell Cycle Control: Regulating the progression of the cell cycle.

  • Immune Response: Participating in immunological functions.

The three major families of PPIases are the cyclophilins, FK506-binding proteins (FKBPs), and parvulins, each with distinct structural features and inhibitors but sharing the common enzymatic function of prolyl isomerization. Given their involvement in various diseases, including cancer, neurodegenerative disorders, and viral infections, PPIases are significant targets for drug discovery.

Principle of the Protease-Coupled PPIase Assay

The direct measurement of prolyl isomerization is challenging due to the subtle conformational changes involved. The protease-coupled assay provides an elegant and continuous method to monitor this activity. The principle lies in the stereospecificity of a protease, typically α-chymotrypsin, which preferentially cleaves the trans isomer of a peptide substrate.

The fluorogenic peptide this compound is designed with a Pro-Phe bond, a recognition site for chymotrypsin. In solution, this peptide exists in a slow equilibrium between the cis and trans conformations at the Ala-Pro bond. Chymotrypsin can only efficiently cleave the trans isomer, releasing the fluorescent AMC group.

The addition of a PPIase accelerates the conversion of the more abundant cis isomer to the trans form. This rapid isomerization provides a continuous supply of the trans substrate for chymotrypsin, leading to a significant increase in the rate of AMC release. The rate of this fluorescence increase is directly proportional to the PPIase activity.

G cluster_equilibrium Slow Equilibrium cluster_reaction Assay Reaction This compound (cis) This compound (cis) This compound (trans) This compound (trans) This compound (cis)->this compound (trans) Uncatalyzed (slow) This compound (cis)->this compound (trans) PPIase-catalyzed (fast) This compound (trans)->this compound (cis) Uncatalyzed (slow) Suc-AAP + P-AMC Suc-AAP This compound (trans)->Suc-AAP + P-AMC Chymotrypsin cleavage PPIase PPIase Chymotrypsin Chymotrypsin Fluorescent Signal (AMC) Fluorescent Signal (AMC)

Diagram 1: Workflow of the protease-coupled PPIase assay.

Data Presentation: Kinetic Parameters

The following tables summarize key kinetic parameters for the components of the protease-coupled assay and for different PPIases.

Table 1: Kinetic Parameters for α-Chymotrypsin with this compound

ParameterValueReference
Km15 µM[2]
kcat1.5 s-1[2]

Table 2: Kinetic Parameters for Various PPIases

PPIaseSubstrateKm (µM)kcat/Km (M-1s-1)Reference
Cyclophilin A (CypA)Suc-AAPF-MCA59N/A[3]
LjPar1 (Parvulin)Suc-ALPF-pNAN/A1.3 x 104[4]
LjPar2 (Parvulin)Suc-ALPF-pNAN/A1.1 x 104[4]
LjPar3 (Parvulin)Suc-ALPF-pNAN/A1.2 x 104[4]
RopAN-Suc-AAPF-pNAN/A(kobs - ku)/2[5]

Note: N/A indicates that the specific value was not provided in the cited reference. The catalytic efficiency (kcat/Km) is often reported as it represents the enzyme's overall catalytic activity.

Experimental Protocols

This section provides a generalized protocol for the chymotrypsin-coupled PPIase assay using a fluorogenic substrate like this compound. This protocol is based on methodologies described in the literature and can be adapted for specific PPIases and experimental conditions.[6][7][8]

Reagents and Buffers
  • Assay Buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl.

  • PPIase Stock Solution: Purified PPIase of interest at a known concentration in an appropriate storage buffer.

  • α-Chymotrypsin Stock Solution: 10 mg/mL in 1 mM HCl.

  • Substrate Stock Solution: 10 mM this compound in DMSO.

  • Inhibitor Stock Solution (optional): For inhibitor screening, dissolve the compound in DMSO.

Assay Procedure
  • Preparation of Working Solutions:

    • Dilute the PPIase stock solution to the desired final concentration (e.g., 5-50 nM) in the assay buffer.

    • Dilute the α-chymotrypsin stock solution to a working concentration of 0.5 mg/mL in the assay buffer.

    • Dilute the this compound stock solution to the desired final concentration (e.g., 15 µM) in the assay buffer. Keep this solution on ice.

  • Assay Setup (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the PPIase working solution (or buffer for the uncatalyzed control).

    • If testing inhibitors, add 10 µL of the inhibitor solution at various concentrations. Add 10 µL of DMSO for the control.

    • Add 20 µL of the α-chymotrypsin working solution to all wells.

    • Incubate the plate at the desired temperature (e.g., 10°C or 25°C) for 5 minutes to allow all components to equilibrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the this compound working solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature.

    • Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 10-20 minutes).

      • Excitation Wavelength: ~380 nm

      • Emission Wavelength: ~460 nm

  • Data Analysis:

    • Determine the initial reaction velocity (vo) from the linear portion of the fluorescence versus time plot.

    • The PPIase-catalyzed rate is calculated by subtracting the rate of the uncatalyzed reaction (no PPIase) from the rate observed in the presence of the PPIase.

    • For kinetic analysis, vary the substrate concentration and fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Mandatory Visualization: Signaling Pathways Involving PPIases

PPIases are critical regulators of various signaling pathways. Their isomerization of specific proline residues in key signaling proteins can act as a molecular switch, altering protein-protein interactions, subcellular localization, or stability.

Pin1 in Oncogenic Signaling

Pin1 is a parvulin-type PPIase that specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.[9] It plays a crucial role in cancer by regulating the activity of numerous oncogenes and tumor suppressors.

G cluster_upstream Upstream Kinases cluster_pin1 Pin1 Regulation cluster_downstream Downstream Effects CDKs CDKs, MAPKs, etc. Oncogene (pSer/Thr-Pro cis) Oncogenic Protein (pSer/Thr-Pro cis) CDKs->Oncogene (pSer/Thr-Pro cis) Phosphorylation Pin1 Pin1 Oncogene (pSer/Thr-Pro trans) Oncogenic Protein (pSer/Thr-Pro trans) Oncogene (pSer/Thr-Pro cis)->Oncogene (pSer/Thr-Pro trans) Pin1 Activation Activation & Stabilization Oncogene (pSer/Thr-Pro trans)->Activation Proliferation Cell Proliferation & Survival Activation->Proliferation

Diagram 2: Role of Pin1 in oncogenic signaling pathways.
Cyclophilin A (CypA) and CD147 Signaling

Extracellular Cyclophilin A (CypA) acts as a ligand for the transmembrane receptor CD147, initiating intracellular signaling cascades that are implicated in inflammation and cancer progression.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CypA Extracellular CypA CD147 CD147 Receptor CypA->CD147 Binding MAPK MAPK Pathway (ERK1/2) CD147->MAPK Activation PI3K PI3K/Akt Pathway CD147->PI3K Activation Gene Gene Expression (e.g., MMPs) MAPK->Gene PI3K->Gene Cell Migration\n& Invasion Cell Migration & Invasion Gene->Cell Migration\n& Invasion

Diagram 3: Cyclophilin A (CypA) signaling through CD147.
FKBP12 and TGF-β Receptor Signaling

FKBP12, a well-characterized FK506-binding protein, acts as an endogenous inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, thereby modulating cell cycle progression.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor I/II TGFb->TGFbR Binding SMAD SMAD Pathway TGFbR->SMAD Activation p38 p38 MAPK Pathway TGFbR->p38 Activation FKBP12 FKBP12 FKBP12->TGFbR Inhibition p21 p21 Expression SMAD->p21 p38->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest

Diagram 4: FKBP12-mediated inhibition of TGF-β signaling.

Conclusion

The protease-coupled assay remains a robust and widely used method for the characterization of PPIase activity and the screening of potential inhibitors. By using a chymotrypsin-specific fluorogenic substrate such as this compound, the otherwise difficult-to-measure prolyl isomerization can be monitored in real-time with high sensitivity. This technical guide provides the fundamental principles, a detailed experimental protocol, and relevant kinetic data to aid researchers in successfully implementing this assay. The illustrative signaling pathways further highlight the critical roles of PPIases in cellular regulation, underscoring the importance of assays like this in advancing our understanding of these crucial enzymes and their potential as therapeutic targets.

References

An In-depth Technical Guide to CAS Number 88467-45-2: N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 88467-45-2, scientifically known as N-Succinyl-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide. More commonly referred to by its abbreviated name, N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC), this synthetic peptide is a key reagent in the study of proteolytic enzymes. Its principal application lies as a highly sensitive fluorogenic substrate for the serine protease, chymotrypsin (B1334515), and other chymotrypsin-like enzymes.[1]

The utility of this compound stems from its carefully designed molecular structure. A specific peptide sequence (Ala-Ala-Pro-Phe) is recognized and cleaved by chymotrypsin.[2] This peptide is linked to a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), which in its amide-linked state is non-fluorescent. Enzymatic cleavage of the bond between the phenylalanine residue and the AMC moiety liberates the free fluorophore. The resulting fluorescence can be quantitatively measured, providing a direct and continuous assay of enzyme activity.[3][4] This guide will delve into the chemical and physical properties of this compound, its mechanism of action, detailed experimental protocols for its use, and its broader applications in research and drug discovery.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use in experimental settings. The key properties are summarized in the table below.

PropertyValueReferences
CAS Number 88467-45-2[1][4]
Molecular Formula C₃₄H₃₉N₅O₉[1][4]
Molecular Weight 661.70 g/mol [1][4]
Synonyms N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin, this compound, Chymotrypsin Substrate II, Fluorogenic[1][4]
Appearance White to off-white solid/powder
Purity Typically ≥98% (by HPLC)[1]
Solubility Soluble in DMSO (≥10 mg/mL), ethanol (B145695) (≥10 mg/mL), and methanol (B129727) (50 mg/mL). Also soluble in acetonitrile:water (1:1).[5]
Storage Store at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3]
Fluorescence Properties AMC (cleavage product):
Excitation Maximum (λex)340-360 nm
Emission Maximum (λem)440-460 nm

Mechanism of Action

The functionality of this compound as a fluorogenic substrate is based on the principle of fluorescence quenching and dequenching upon enzymatic activity. In its intact form, the 7-amido-4-methylcoumarin (AMC) group is attached to the C-terminus of the peptide chain via an amide bond. This linkage renders the AMC moiety non-fluorescent.

Chymotrypsin, a serine protease, recognizes and specifically catalyzes the hydrolysis of the peptide bond at the C-terminal side of the phenylalanine residue in the this compound sequence.[2] This enzymatic cleavage liberates the free 7-amino-4-methylcoumarin. The free AMC is highly fluorescent, and its appearance can be monitored in real-time using a fluorometer. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus, to the activity of the chymotrypsin enzyme.

G cluster_0 Initial State cluster_1 Enzymatic Reaction cluster_2 Products Intact Substrate This compound (Non-fluorescent) Chymotrypsin Chymotrypsin Intact Substrate->Chymotrypsin Binding Cleaved Peptide Suc-AAPF Chymotrypsin->Cleaved Peptide Cleavage Free AMC Free AMC (Fluorescent) Chymotrypsin->Free AMC Release

Caption: A generalized workflow for solid-phase peptide synthesis.

Experimental Protocols

Chymotrypsin Activity Assay

This protocol provides a general method for determining the activity of chymotrypsin using this compound. The final concentrations of reagents may need to be optimized depending on the specific experimental conditions and the purity of the enzyme.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • This compound (CAS 88467-45-2)

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 10 mM CaCl₂ and 0.01% Triton X-100

  • DMSO for dissolving the substrate

  • 96-well black microplates, suitable for fluorescence measurements

  • Fluorometric microplate reader with excitation at ~355 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in Assay Buffer to the desired working concentrations. A typical final concentration in the assay is 50-100 µM.

    • Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂).

    • Dilute the chymotrypsin stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 nM). Keep the enzyme solution on ice.

  • Assay Protocol:

    • To each well of the 96-well plate, add the appropriate volume of the diluted this compound solution.

    • Add Assay Buffer to bring the volume to the desired pre-initiation volume (e.g., 90 µL).

    • Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the diluted chymotrypsin solution (e.g., 10 µL) to each well.

    • Immediately place the plate in the fluorometric microplate reader and begin kinetic measurements.

    • Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each reaction.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is typically expressed in relative fluorescence units per minute (RFU/min).

    • To convert RFU/min to the rate of product formation (moles/min), a standard curve of free AMC should be generated.

Determination of Kinetic Parameters (Kₘ and kcat)

The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) for the chymotrypsin-catalyzed hydrolysis of this compound can be determined by measuring the initial reaction rates at various substrate concentrations. For α-chymotrypsin, the Kₘ for this compound has been reported to be 15 µM, with a kcat of 1.5 s⁻¹. [5][6] Procedure:

  • Follow the chymotrypsin activity assay protocol as described above, but vary the final concentration of this compound over a range that brackets the expected Kₘ (e.g., 1 µM to 150 µM).

  • Keep the enzyme concentration constant and low enough to ensure initial rate conditions.

  • Determine the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ versus the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vₘₐₓ and Kₘ.

  • Calculate kcat using the equation: kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.

Applications in Research and Drug Development

High-Throughput Screening (HTS) for Chymotrypsin Inhibitors

This compound is an ideal substrate for high-throughput screening of chymotrypsin inhibitors due to its sensitivity and the continuous nature of the assay. The assay can be readily adapted to a 384-well or 1536-well plate format.

G start Start dispense_compounds Dispense Compound Library into Microplate start->dispense_compounds add_enzyme Add Chymotrypsin Solution dispense_compounds->add_enzyme pre_incubate Pre-incubate Enzyme and Compound add_enzyme->pre_incubate add_substrate Add this compound Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence analyze_data Analyze Data to Identify Hits (Reduced Fluorescence) measure_fluorescence->analyze_data end End analyze_data->end

References

In-Depth Technical Guide to Suc-AAPF-AMC: A Fluorogenic Substrate for Protease Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (Suc-AAPF-AMC), a widely utilized fluorogenic substrate for the sensitive detection of chymotrypsin (B1334515) and other chymotrypsin-like serine proteases. This document details its physicochemical properties, kinetic parameters, experimental protocols, and the underlying biochemical pathways, serving as a critical resource for researchers in enzymology and drug discovery.

Core Properties and Specifications

This compound is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC moiety by a protease, the free AMC is released, resulting in a significant increase in fluorescence. This direct relationship between enzymatic activity and fluorescent signal allows for the continuous and highly sensitive quantification of protease activity.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 661.7 g/mol [1][2]
Molecular Formula C₃₄H₃₉N₅O₉[2][3]
CAS Number 88467-45-2[4]
Appearance White to off-white solid[3]
Purity Typically ≥98%[2][4]
Excitation Wavelength (for released AMC) 340-380 nm[2][5]
Emission Wavelength (for released AMC) 440-460 nm[2][5]
Solubility Soluble in DMSO (e.g., 90-100 mg/mL)[3][4]
Storage (Powder) -20°C or -80°C, protected from light[3][4]
Storage (in Solvent) -20°C (up to 1 month) or -80°C (up to 6 months)[3]
Kinetic Parameters with α-Chymotrypsin

The efficiency of this compound as a substrate for α-chymotrypsin has been characterized by its kinetic constants.

Kinetic ParameterValueReference(s)
Michaelis Constant (K_m) 15 µM[1]
Catalytic Constant (k_cat) 1.5 s⁻¹[1]

Chymotrypsin Activation Signaling Pathway

Chymotrypsin is synthesized as an inactive zymogen, chymotrypsinogen, in the acinar cells of the pancreas to prevent autodigestion. Its activation is a critical step in the digestive cascade, occurring in the duodenum. The pathway involves a series of proteolytic cleavages, primarily initiated by trypsin.

chymotrypsin_activation zymogen Chymotrypsinogen (Inactive Zymogen) pi_chymotrypsin π-Chymotrypsin (Active Intermediate) zymogen->pi_chymotrypsin Cleavage at Arg15-Ile16 trypsin Trypsin alpha_chymotrypsin α-Chymotrypsin (Fully Active Enzyme) pi_chymotrypsin->alpha_chymotrypsin Self-cleavage autocatalysis Chymotrypsin (Autocatalysis)

Chymotrypsinogen activation cascade.

Experimental Protocols

The following section provides a detailed methodology for a standard chymotrypsin activity assay using this compound. This protocol can be adapted for use in various formats, including 96-well plates for high-throughput screening.

Reagent Preparation
  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. The optimal buffer composition may vary depending on the specific enzyme and experimental conditions.

  • Substrate Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[3] If necessary, use sonication to aid dissolution.[3] Store this stock solution in aliquots at -20°C or -80°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of chymotrypsin in a buffer that ensures its stability, such as 1 mM HCl. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer. Keep the enzyme solution on ice.

Assay Procedure

The following workflow outlines the key steps for performing a chymotrypsin activity assay.

experimental_workflow start Start: Prepare Reagents prepare_plate Aliquot Assay Buffer and Enzyme/Inhibitor to Plate start->prepare_plate preincubate Pre-incubate at Assay Temperature (e.g., 25°C or 37°C) prepare_plate->preincubate add_substrate Initiate Reaction: Add this compound Working Solution preincubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically (Ex: 360 nm, Em: 460 nm) add_substrate->measure_fluorescence analyze_data Analyze Data: Calculate Initial Velocity (V₀) measure_fluorescence->analyze_data end End analyze_data->end

Generalized workflow for a chymotrypsin assay.
  • Assay Setup: In a 96-well black microplate, add the assay buffer to each well. Subsequently, add the diluted chymotrypsin solution. For inhibitor screening, add the test compounds at this stage. Include appropriate controls, such as a no-enzyme control (blank) and a no-inhibitor control (positive control).

  • Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the final desired concentration. To start the reaction, add the substrate working solution to all wells.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic mode). Set the excitation and emission wavelengths appropriately for AMC (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of AMC release is directly proportional to the chymotrypsin activity. For inhibitor studies, calculate the percent inhibition relative to the positive control.

Concluding Remarks

This compound is a robust and sensitive tool for the characterization of chymotrypsin and related proteases. Its well-defined properties and straightforward application in fluorometric assays make it an invaluable substrate for basic research, enzyme kinetics studies, and high-throughput screening for the identification of novel protease inhibitors. Adherence to proper handling, storage, and experimental protocols is essential for obtaining accurate and reproducible results.

References

A Technical Guide to Suc-AAPF-AMC: A Fluorogenic Substrate for Protease Activity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (Suc-AAPF-AMC). It is designed to furnish researchers, scientists, and drug development professionals with comprehensive information on its suppliers, pricing, biochemical properties, and applications in protease activity assays. This guide includes detailed experimental protocols and visual representations of relevant biological pathways to facilitate its effective use in the laboratory.

Introduction to this compound

This compound is a highly specific and sensitive synthetic peptide substrate used for the continuous assay of chymotrypsin-like serine proteases. The substrate consists of a four-amino-acid peptide sequence (AAPF) that is recognized and cleaved by these proteases. The C-terminus of the peptide is conjugated to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). Upon enzymatic cleavage of the amide bond between the phenylalanine and AMC, the highly fluorescent AMC is released. The rate of AMC liberation, which can be monitored fluorometrically, is directly proportional to the enzyme's activity. This property makes this compound an invaluable tool in enzyme kinetics, inhibitor screening, and diagnostic assay development.

Suppliers and Pricing

A variety of life science suppliers offer this compound, with pricing varying by vendor, purity, and quantity. Below is a comparative table summarizing the offerings from several prominent suppliers. Please note that prices are subject to change and may not include shipping and handling fees. It is advisable to visit the suppliers' websites for the most current pricing and to request bulk quotations if necessary.

SupplierCatalog NumberQuantityPrice (USD)Purity
Chem-Impex 0463550 mg$518.68≥ 99% (HPLC)
250 mg$1,929.49
Bachem (via Fisher Scientific) 50-260-31850 mg$429.35Not specified
Bachem I-113050 mgCHF 337.10Not specified
250 mgCHF 1,349.30
Cayman Chemical 146635 mg-≥98%
10 mg-
50 mg-
MedChemExpress HY-P00235 mg->98%
10 mg-
50 mg-
100 mg-
NovoPro Bioscience SP-002165 mg-95.16%
20 mg-
PeptaNova 3114-v5 mg€ 98.00>98%

Physicochemical and Technical Properties

A summary of the key technical specifications for this compound is provided in the table below. These properties are essential for accurate experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₃₄H₃₉N₅O₉Chem-Impex[1], Cayman Chemical[2], NovoPro Bioscience
Molecular Weight 661.71 g/mol Chem-Impex[1], Bachem[3], Cayman Chemical[2], NovoPro Bioscience
CAS Number 88467-45-2Chem-Impex[1], Cayman Chemical[2], NovoPro Bioscience
Appearance White to off-white solid/powderChem-Impex[1]
Solubility Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL)Cayman Chemical[2]
Excitation Wavelength 340-360 nmCayman Chemical[2]
Emission Wavelength 440-460 nmCayman Chemical[2]
Storage Temperature -20°CCayman Chemical[2], MedChemExpress[4]
Stability ≥ 4 years at -20°CCayman Chemical[2]

Experimental Protocols

General Assay for Chymotrypsin-like Protease Activity

This protocol provides a general framework for measuring the activity of chymotrypsin-like proteases using this compound. The final concentrations of enzyme and substrate may need to be optimized for specific experimental conditions.

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • Purified chymotrypsin-like protease or biological sample containing the enzyme

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare the Assay Buffer: Make a sufficient volume of the desired assay buffer and bring it to the assay temperature (e.g., 25°C or 37°C).

  • Prepare the Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the range of 10-100 µM).

  • Prepare the Enzyme Solution: Dilute the enzyme or biological sample in the assay buffer to the desired concentration (e.g., 2X the final assay concentration).

  • Set up the Assay:

    • Add 50 µL of the enzyme solution to the wells of the 96-well microplate.

    • Include control wells:

      • Blank (no enzyme): Add 50 µL of assay buffer instead of the enzyme solution.

      • Inhibitor control (optional): Pre-incubate the enzyme with a known inhibitor before adding it to the well.

  • Initiate the Reaction: Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence: Immediately place the microplate in the fluorometric microplate reader and measure the increase in fluorescence intensity over time.

    • Excitation Wavelength: 360 nm

    • Emission Wavelength: 460 nm

    • Kinetic Mode: Read every 1-2 minutes for a duration of 15-60 minutes.

  • Data Analysis:

    • Subtract the rate of fluorescence increase in the blank wells from the rate in the enzyme-containing wells.

    • The rate of the reaction (V) is the change in fluorescence intensity per unit of time (ΔFU/Δt).

    • To convert the rate to molar concentration of product formed per unit time, a standard curve of free AMC should be generated.

Kinetic Parameters of α-Chymotrypsin

The kinetic parameters for the hydrolysis of this compound by α-chymotrypsin have been determined to be a Michaelis constant (Km) of 15 µM and a catalytic rate constant (kcat) of 1.5 s⁻¹[5]. These values can serve as a reference for validating assay performance.

Signaling Pathways and Biological Relevance

This compound is a valuable tool for studying enzymes involved in various physiological and pathological processes. Chymotrypsin-like serine proteases, the primary targets of this substrate, play crucial roles in digestion, blood coagulation, and inflammation. For instance, cathepsin G, a chymotrypsin-like protease found in neutrophils, is involved in the inflammatory response and host defense.

Below is a simplified representation of a generic protease activation cascade, which often involves chymotrypsin-like enzymes.

Protease_Activation_Cascade Generic Protease Activation Cascade Zymogen Inactive Zymogen (e.g., Pro-chymotrypsin) Active_Protease Active Protease (e.g., Chymotrypsin) Zymogen->Active_Protease Cleavage Activating_Protease Activating Protease (e.g., Trypsin) Activating_Protease->Zymogen Substrate Protein Substrate Active_Protease->Substrate Cleaved_Products Cleaved Products Substrate->Cleaved_Products

Caption: A simplified diagram of a protease activation cascade.

This next diagram illustrates the basic workflow for an enzyme inhibition assay using this compound.

Enzyme_Inhibition_Workflow Enzyme Inhibition Assay Workflow Enzyme Protease Solution Preincubation Pre-incubation Enzyme->Preincubation Inhibitor Test Inhibitor Inhibitor->Preincubation Measurement Fluorescence Measurement (Ex: 360 nm, Em: 460 nm) Preincubation->Measurement Substrate This compound Substrate->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

References

Methodological & Application

Application Notes: Fluorogenic Assay for Chymotrypsin Activity Using Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chymotrypsin (B1334515) is a serine protease that plays a crucial role in protein digestion by cleaving peptide bonds primarily at the C-terminus of aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine.[1][2][3] The quantification of chymotrypsin activity is essential in various research areas, including biochemistry, cell biology, and drug discovery. This document outlines a sensitive and continuous kinetic assay for measuring chymotrypsin activity using the fluorogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC).

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by chymotrypsin.[4] This substrate is composed of a tetrapeptide sequence recognized by chymotrypsin, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon hydrolysis by chymotrypsin, the free AMC is released, which emits a strong fluorescent signal. The rate of this fluorescence increase is directly proportional to the chymotrypsin activity in the sample. The fluorescence of the released AMC can be measured with excitation at approximately 360-380 nm and emission at 440-460 nm.[5][6]

Experimental Protocols

1. Materials and Reagents

  • α-Chymotrypsin (from bovine pancreas)

  • This compound (MW: 661.7 g/mol )[7][8]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

  • Free AMC (for standard curve)

2. Preparation of Reagents

  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 100 mM NaCl, and 10 mM CaCl₂ in ultrapure water. Adjust the pH to 8.0 with HCl at room temperature.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. This stock solution should be stored at -20°C or -80°C, protected from light.[9] Avoid repeated freeze-thaw cycles.

  • α-Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. The concentration should be determined based on the specific activity of the enzyme lot. For the assay, dilute the stock solution with Assay Buffer to the desired working concentration.

  • AMC Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of free AMC in DMSO. This will be used to generate a standard curve to quantify the amount of AMC produced in the enzymatic reaction.

3. Assay Procedure

  • Prepare AMC Standards: Create a serial dilution of the 1 mM AMC stock solution in Assay Buffer to generate standards ranging from 0 to 100 µM. Add these standards to the 96-well plate in triplicate.

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing the appropriate volume of Assay Buffer and this compound substrate. The final substrate concentration should be optimized, but a starting concentration of 50-100 µM is recommended.

  • Initiate the Reaction: Add the diluted α-chymotrypsin solution to the wells containing the reaction mix. The final enzyme concentration will depend on the activity of the enzyme and should be optimized for a linear reaction rate.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[10]

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each reaction.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (µmol/min) using the slope of the AMC standard curve.

    • Calculate the specific activity of chymotrypsin using the following formula: Specific Activity (µmol/min/mg) = (Rate of AMC production (µmol/min) / Amount of enzyme (mg))

Data Presentation

Table 1: Summary of Reagent Concentrations and Kinetic Parameters

ParameterValueReference
SubstrateThis compound[7][9]
Enzymeα-Chymotrypsin[1][7]
Stock Substrate Concentration10 mM in DMSO[8]
Working Substrate Concentration10 - 200 µM
Working Enzyme Concentration1 - 10 µg/mL
Assay Buffer50 mM Tris-HCl, pH 8.0, with CaCl₂ and NaCl[11]
Excitation Wavelength360 - 380 nm[5][6]
Emission Wavelength440 - 460 nm[5][6]
Michaelis-Menten Constant (Km)15 µM[7]
Catalytic Rate Constant (kcat)1.5 s⁻¹[7]

Visualizations

Diagram 1: Experimental Workflow for this compound Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (Tris-HCl, pH 8.0) E Add Buffer and Substrate to 96-well plate A->E B Prepare this compound Stock (10 mM in DMSO) B->E C Prepare Chymotrypsin Working Solution F Add Chymotrypsin to initiate reaction C->F D Prepare AMC Standards G Incubate and Read Fluorescence (Ex: 380nm, Em: 460nm) D->G E->F F->G H Plot Fluorescence vs. Time G->H I Calculate Initial Velocity (V₀) H->I J Determine Specific Activity I->J

Caption: Workflow of the chymotrypsin activity assay.

Diagram 2: Principle of the Fluorogenic Assay

G cluster_reaction Enzymatic Reaction cluster_detection Detection Substrate This compound (Non-fluorescent) Products Suc-AAPF + Free AMC (Fluorescent) Substrate->Products Cleavage by Enzyme α-Chymotrypsin Light Excitation Light (380 nm) Fluorescence Emission Light (460 nm) Light->Fluorescence excites Detector Fluorometer Fluorescence->Detector detected by

Caption: Cleavage of this compound releases fluorescent AMC.

References

Application Notes: Preparation of Suc-AAPF-AMC Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC) is a highly sensitive fluorogenic substrate used for the quantitative determination of chymotrypsin (B1334515) and chymotrypsin-like serine protease activity.[1][2][3][4][5] The peptide sequence is specifically recognized and cleaved by these enzymes, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The fluorescence of free AMC, measured at excitation wavelengths of 340-360 nm and emission wavelengths of 440-460 nm, is directly proportional to the enzyme's activity.[4][6] Proper preparation and storage of the this compound stock solution are critical for obtaining accurate and reproducible results in enzymatic assays.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of a stock solution.

ParameterValueSource(s)
Full Chemical Name N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin[7]
Molecular Weight 661.70 g/mol [1][2][3][4][5][7]
Appearance White to off-white solid powder[2][7]
Primary Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[2][3][4][5]
Solubility in DMSO Up to 100 mg/mL (151.13 mM)[2][5]
Other Solvents Methanol (up to 50 mg/mL), Ethanol (≥10 mg/mL)[4][7]
Fluorescence (cleaved AMC) Excitation: 340-360 nm / Emission: 440-460 nm[4][6]
Storage (Lyophilized Powder) -20°C for up to 1 year or -80°C for up to 2 years. Keep sealed, dry, and protected from light.[2][5]
Storage (Stock Solution) -20°C for up to 1 month or -80°C for up to 6 months. Store in aliquots to avoid freeze-thaw cycles.[2][5][8]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

1. Materials and Equipment

  • This compound powder

  • Anhydrous or high-purity Dimethyl sulfoxide (DMSO). Note: Hygroscopic DMSO can significantly impact solubility; use a new, unopened bottle if possible.[2]

  • Analytical balance

  • Microcentrifuge tubes or amber vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

2. Safety Precautions

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

3. Calculation of Required Mass

To prepare a desired volume of a 10 mM stock solution, use the following formula:

Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

Example for preparing 1 mL of a 10 mM stock solution:

  • Mass (mg) = 10 mM × 1 mL × 661.70 g/mol = 6.617 mg

4. Step-by-Step Procedure

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation of moisture on the powder.

  • Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 6.617 mg) and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, use an ultrasonic water bath for 5-10 minutes until the solution is clear.[2][5]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.[2][8]

  • Storage: Store the aliquots in a freezer. For short-term storage, -20°C is suitable for up to one month.[2][5][8] For long-term storage, -80°C is recommended for up to six months.[2][5]

Workflow and Pathway Diagrams

The following diagram illustrates the experimental workflow for preparing the this compound stock solution.

G start Start: Gather Materials weigh Equilibrate & Weigh This compound Powder start->weigh add_dmso Add Anhydrous DMSO to Powder weigh->add_dmso dissolve Vortex & Sonicate Until Fully Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store Aliquots at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

The diagram below illustrates the enzymatic reaction pathway.

G sub This compound (Non-Fluorescent) enzyme Chymotrypsin sub->enzyme prod1 Suc-AAPF Peptide enzyme->prod1 prod2 AMC (Fluorescent) enzyme->prod2

Caption: Enzymatic Cleavage of this compound Substrate.

References

Application Notes and Protocols: Suc-AAPF-AMC in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of the fluorogenic chymotrypsin (B1334515) substrate, N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC), in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring accurate and reproducible results in enzymatic assays.

Solubility and Stock Solution Preparation

This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions.[1][2][3] Proper preparation and storage of these stock solutions are critical for maintaining the substrate's integrity and performance in downstream applications.

Key Solubility Data:

ParameterValueNotes
Solubility in DMSO ≥ 100 mg/mL (equivalent to 151.13 mM)Ultrasonic assistance may be required to achieve complete dissolution.[1][2] It is highly recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can negatively impact solubility.[2]
Alternative Solvents Soluble in Ethanol (≥10 mg/ml)While soluble in other organic solvents, DMSO is the most commonly used for high-concentration stock solutions.[3]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 661.70 g/mol ).[1] For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.62 mg of the substrate.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly. If the substrate does not fully dissolve, sonicate the vial in a water bath until the solution is clear and free of particulates.[1][2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4] Store the aliquots protected from light.[1][2]

Storage Recommendations:

ConditionDuration
Powder -20°C for 1 year or -80°C for 2 years[1]
In DMSO -20°C for 1 month or -80°C for 6 months[2]

Application in Chymotrypsin Activity Assays

This compound is a highly specific fluorogenic substrate for chymotrypsin and chymotrypsin-like proteases.[1][3] The enzymatic cleavage of the amide bond between the phenylalanine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group results in the release of the highly fluorescent AMC molecule. The rate of this fluorescence increase is directly proportional to the enzyme's activity.

Principle of Detection:

The released AMC fluorophore has distinct excitation and emission maxima, allowing for sensitive quantification.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
7-amino-4-methylcoumarin (AMC) 340-360440-460[3]

Experimental Workflow for a Chymotrypsin Activity Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare 10 mM this compound in DMSO Stock Solution D Dilute this compound Stock to Working Concentration in Buffer A->D B Prepare Assay Buffer (e.g., Tris-HCl, pH 7.8) C Prepare Chymotrypsin Working Solution B->C B->D E Add Enzyme and Substrate to Microplate Wells C->E D->E F Incubate at Desired Temperature (e.g., 37°C) E->F G Measure Fluorescence Kinetics (Ex: 360 nm, Em: 460 nm) F->G H Calculate Initial Velocity (Slope of Fluorescence vs. Time) G->H I Determine Enzyme Activity H->I

Figure 1. A generalized workflow for a chymotrypsin kinetic assay.

Protocol for a 96-Well Plate Fluorometric Chymotrypsin Assay:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 0.1 M Tris-HCl, 10 mM CaCl₂, pH 7.8).

    • Substrate Working Solution: Dilute the 10 mM this compound stock solution in assay buffer to the desired final concentration (e.g., 100 µM). It is crucial to ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects on enzyme activity.

    • Enzyme Solution: Prepare a dilution series of chymotrypsin in cold assay buffer.

  • Assay Procedure:

    • Add 50 µL of the substrate working solution to each well of a black, flat-bottom 96-well plate.

    • To initiate the reaction, add 50 µL of the chymotrypsin dilution to each well. For a negative control, add 50 µL of assay buffer without the enzyme.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • The enzyme activity can be calculated by comparing the V₀ to a standard curve generated with free AMC.

Signaling Pathway Context

This compound is a tool for studying the activity of proteases like chymotrypsin, which play roles in various physiological and pathological processes. The cleavage of this substrate is a direct measure of the catalytic activity of the enzyme, which can be a key event in signaling cascades.

G cluster_pathway Proteolytic Cascade Example cluster_assay In Vitro Assay A Inactive Precursor (e.g., Chymotrypsinogen) B Active Protease (e.g., Chymotrypsin) A->B Activation (e.g., by Trypsin) C Downstream Substrate (Protein) B->C Cleavage E This compound (Fluorogenic Substrate) B->E Cleavage D Cleaved Substrate + Biological Effect C->D F AMC (Fluorescent) + Suc-AAPF E->F

Figure 2. Chymotrypsin's role in a pathway and its assay principle.

These protocols and notes provide a comprehensive guide for the effective use of this compound in DMSO for chymotrypsin activity studies. For specific applications, further optimization of substrate and enzyme concentrations, as well as buffer conditions, may be necessary.

References

Application Notes and Protocols for Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Suc-AAPF-AMC

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (this compound) is a highly sensitive fluorogenic substrate for the quantitative determination of chymotrypsin (B1334515) and chymotrypsin-like serine protease activity.[1][2] Its primary targets include α-chymotrypsin and Cathepsin G.[2] The substrate consists of a tetrapeptide sequence (AAPF) recognized and cleaved by these enzymes, which is coupled to the fluorescent reporter group 7-amino-4-methylcoumarin (B1665955) (AMC).

Principle of Detection: In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between phenylalanine and AMC, the free fluorophore is released. This results in a significant increase in fluorescence that can be monitored over time to determine enzyme activity. Free AMC has an excitation maximum of approximately 360-380 nm and a strong emission maximum at 440-460 nm. This method provides a direct and continuous kinetic assay suitable for enzyme characterization, inhibitor screening, and other applications in drug discovery.

Quantitative Data: Kinetic Parameters

The efficiency and affinity of an enzyme for this compound can be described by the Michaelis-Menten kinetic parameters, Km and kcat. These values are crucial for designing experiments, particularly for inhibitor screening, where the substrate concentration is often set relative to the Km value.

EnzymeSubstrateKm (μM)kcat (s⁻¹)Reference
α-ChymotrypsinThis compound151.5[1]
Cathepsin GThis compoundNot ReportedNot Reported[3]
Cathepsin GSuc-AAPF-pNA*1700Not Reported[4]

Signaling Pathway: Cathepsin G Activation of PAR4

Cathepsin G, a serine protease released from the azurophil granules of neutrophils, is a key mediator in inflammation. One of its critical functions is the activation of Protease-Activated Receptors (PARs), particularly PAR4 on the surface of platelets. Unlike thrombin, Cathepsin G cleaves PAR4 at a novel site, exposing a unique tethered ligand. This initiates a distinct signaling cascade through Gαq and β-arrestin pathways, leading to calcium mobilization and platelet aggregation, thereby amplifying the inflammatory response.

CathepsinG_PAR4_Pathway cluster_neutrophil Neutrophil cluster_platelet Platelet Neutrophil Inflammatory Stimulus CatG_Granule Azurophil Granules (Contain Cathepsin G) Neutrophil->CatG_Granule Activation CatG_Released Released Cathepsin G CatG_Granule->CatG_Released Degranulation PAR4 PAR4 Receptor Gq Gαq PAR4->Gq Activates BetaArrestin β-Arrestin PAR4->BetaArrestin Activates Ca_Mobilization Ca²⁺ Mobilization Gq->Ca_Mobilization Leads to Aggregation Platelet Aggregation BetaArrestin->Aggregation Ca_Mobilization->Aggregation CatG_Released->PAR4 Cleaves at novel site

Cathepsin G signaling via the PAR4 receptor on platelets.

Experimental Protocols

This protocol provides a method for determining the kinetic activity of chymotrypsin or Cathepsin G using this compound in a 96-well plate format.

A. Materials Required:

  • This compound substrate

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Purified enzyme (e.g., α-chymotrypsin, human neutrophil Cathepsin G)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

B. Reagent Preparation:

  • Substrate Stock Solution (10 mM): Dissolve 6.62 mg of this compound (MW: 661.7 g/mol ) in 1 mL of DMSO. Mix until fully dissolved. Store this stock solution in aliquots at -20°C, protected from light.

  • Enzyme Working Solution: Immediately before use, dilute the purified enzyme to the desired concentration in cold Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically.

  • Substrate Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the Km (e.g., 0.2 to 5x Km) should be prepared. For a standard activity assay, a concentration of 15-50 µM is a good starting point.

C. Assay Procedure:

  • Add 50 µL of Assay Buffer to all wells of the 96-well plate.

  • Add 25 µL of the Enzyme Working Solution to the sample wells. For a "no enzyme" control, add 25 µL of Assay Buffer instead.

  • Initiate the reaction by adding 25 µL of the Substrate Working Solution to all wells. The total reaction volume will be 100 µL.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 15-30 minutes.

D. Data Analysis:

  • Subtract the background fluorescence from the "no enzyme" control wells.

  • Plot fluorescence intensity versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

  • Enzyme activity can be quantified by converting the change in relative fluorescence units (RFU) per minute to the amount of AMC released, using a standard curve prepared with free AMC.

Activity_Assay_Workflow Prep 1. Prepare Reagents (Buffer, Enzyme, Substrate) Dispense 2. Dispense Reagents into Plate (Buffer, then Enzyme) Prep->Dispense Initiate 3. Initiate Reaction (Add Substrate) Dispense->Initiate Measure 4. Kinetic Measurement (Read Fluorescence over Time) Initiate->Measure Analyze 5. Data Analysis (Calculate Initial Velocity) Measure->Analyze

Workflow for a typical enzyme activity assay.

This protocol is designed for screening compound libraries for inhibitors of a target protease.

A. Materials Required:

  • All materials from Protocol 1

  • Test compounds (inhibitors) dissolved in DMSO

  • Known potent inhibitor (for positive control)

B. Assay Procedure:

  • Compound Plating: Using an automated liquid handler or multichannel pipette, dispense 1 µL of each test compound, positive control, or DMSO (negative control) into the wells of a 96-well plate.

  • Enzyme Addition: Add 50 µL of the Enzyme Working Solution to all wells except the "no enzyme" background controls (add Assay Buffer to these).

  • Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 49 µL of the Substrate Working Solution (prepared at ~2x the Km concentration) to all wells to start the reaction.

  • Measurement: Immediately read the plate kinetically as described in Protocol 1, or perform an endpoint read after a fixed incubation time (e.g., 30 minutes), ensuring the reaction is still in the linear range for the negative controls.

  • Data Analysis:

    • Subtract the "no enzyme" background from all wells.

    • The activity in the DMSO-only wells represents 100% activity (negative control).

    • The activity in the known inhibitor wells represents maximum inhibition (positive control).

    • Calculate the percent inhibition for each test compound using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_DMSO)) * 100

Inhibitor_Screening_Workflow Compound 1. Dispense Compounds (1 µL of Test Compound, DMSO, or Control Inhibitor) Enzyme 2. Add Enzyme Solution Compound->Enzyme Incubate 3. Pre-incubate (Allow for Enzyme-Inhibitor Binding) Enzyme->Incubate Substrate 4. Add Substrate Solution (Initiate Reaction) Incubate->Substrate Measure 5. Measure Fluorescence (Kinetic or Endpoint Read) Substrate->Measure Calculate 6. Calculate % Inhibition Measure->Calculate

Workflow for a high-throughput inhibitor screening assay.

References

Application Notes and Protocols for Suc-AAPF-AMC in Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (Suc-AAPF-AMC) is a highly sensitive fluorogenic substrate for chymotrypsin (B1334515) and other chymotrypsin-like serine proteases. The substrate consists of a peptide sequence (AAPF) recognized by chymotrypsin, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue by chymotrypsin, the free AMC is released, resulting in a significant increase in fluorescence. This direct relationship between enzymatic activity and fluorescent signal makes this compound an invaluable tool for the quantitative determination of chymotrypsin activity in various samples, including purified enzyme preparations, cell lysates, and tissue homogenates. Its application is particularly relevant in drug discovery for the screening of chymotrypsin inhibitors.

Spectral Properties

The utility of this compound as a fluorogenic substrate is dependent on the distinct spectral properties of the released 7-amino-4-methylcoumarin (AMC). The optimal excitation and emission wavelengths for detecting the fluorescent product are summarized below. It is important to note that slight variations in optimal wavelengths can occur depending on the specific instrumentation and buffer conditions.

FluorophoreExcitation Wavelength (nm)Emission Wavelength (nm)
7-Amino-4-methylcoumarin (AMC)340 - 380440 - 460

Enzyme Kinetics

The Michaelis-Menten constant (Km) and catalytic rate constant (kcat) are critical parameters for characterizing the interaction between an enzyme and its substrate. For the hydrolysis of this compound by α-chymotrypsin, these values have been experimentally determined and are presented below.

EnzymeSubstrateKm (μM)kcat (s⁻¹)
α-ChymotrypsinThis compound15[1]1.5[1]

Experimental Protocols

I. Preparation of Reagents

A. This compound Stock Solution (10 mM)

  • Weigh out the required amount of this compound powder. The molecular weight is 661.70 g/mol .

  • Dissolve the powder in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.62 mg of this compound in 1 mL of DMSO.

  • Mix thoroughly by vortexing until the substrate is completely dissolved.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stored properly, the solution is stable for up to 6 months at -80°C and 1 month at -20°C.

B. Chymotrypsin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Prepare a solution of 50 mM Tris base in deionized water.

  • Adjust the pH to 8.0 at room temperature using 1 M HCl.

  • This buffer can be stored at 4°C for several weeks.

C. Chymotrypsin Enzyme Solution

  • Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL.

  • Immediately before the assay, dilute the chymotrypsin stock solution to the desired working concentration using the Chymotrypsin Assay Buffer. The optimal final concentration will depend on the specific assay conditions and should be determined empirically.

D. AMC Standard Stock Solution (1 mM)

  • Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO.

  • Store this stock solution in aliquots at -20°C, protected from light.

II. Chymotrypsin Activity Assay Protocol

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

A. Standard Curve Preparation

  • Prepare a series of dilutions of the AMC standard stock solution in the Chymotrypsin Assay Buffer to generate a standard curve. A typical concentration range would be from 0 to 25 µM.

  • Add a fixed volume (e.g., 100 µL) of each AMC standard dilution to individual wells of a black, clear-bottom 96-well plate.

B. Enzyme Reaction

  • Add the appropriate volume of Chymotrypsin Assay Buffer to each well.

  • Add the desired volume of the diluted chymotrypsin enzyme solution to the wells.

  • To initiate the reaction, add the this compound substrate. Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 20-100 µM).

  • The final volume in each well should be consistent (e.g., 200 µL).

  • Include appropriate controls:

    • Blank: Assay buffer and substrate, without enzyme.

    • Positive Control: A known concentration of chymotrypsin.

    • Negative Control (for inhibitor screening): Enzyme and substrate with a known chymotrypsin inhibitor.

C. Measurement

  • Immediately place the plate in a fluorescence microplate reader.

  • Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.[2][3][4]

  • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes) at a constant temperature (e.g., 25°C or 37°C).

D. Data Analysis

  • Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.

  • Calculate the initial reaction velocity (V₀) for each enzyme reaction from the linear portion of the kinetic curve.

  • Convert the V₀ from fluorescence units per minute to moles of AMC released per minute using the standard curve.

  • Chymotrypsin activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

Visualizations

Signaling Pathway of this compound Cleavage

Suc_AAPF_AMC_Cleavage sub This compound (Non-fluorescent) enz α-Chymotrypsin sub->enz Binding prod1 Suc-AAPF enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Experimental Workflow for Chymotrypsin Inhibitor Screening

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare Chymotrypsin Solution dispense Dispense Enzyme, Buffer, and Test Compounds into 96-well Plate prep_enzyme->dispense prep_substrate Prepare this compound Solution add_substrate Add this compound to Initiate Reaction prep_substrate->add_substrate prep_compounds Prepare Test Compounds prep_compounds->dispense incubate Pre-incubate dispense->incubate incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex: 380 nm, Em: 460 nm) add_substrate->read_fluorescence analyze_data Calculate Initial Velocities read_fluorescence->analyze_data determine_inhibition Determine % Inhibition analyze_data->determine_inhibition

Caption: Workflow for screening chymotrypsin inhibitors.

References

Kinetic Assay of Protease Activity Using the Fluorogenic Substrate Suc-AAPF-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC) is a sensitive and specific tool for the continuous kinetic analysis of chymotrypsin-like serine proteases. Its utility is most prominent in the characterization of enzymes such as chymotrypsin (B1334515) and human neutrophil cathepsin G.[1] Enzymatic cleavage of the peptide backbone between Phenylalanine (Phe) and the 7-amido-4-methylcoumarin (AMC) moiety releases the highly fluorescent AMC group.[2] The resulting increase in fluorescence, monitored over time, provides a direct measure of enzyme activity. This application note provides detailed protocols for performing kinetic assays with this compound, presenting quantitative data for key enzymes, and illustrating the relevant biological pathways.

Upon cleavage by a protease, the AMC fluorophore is liberated from the quenching effects of the peptide, resulting in a significant increase in fluorescence intensity. This change can be monitored in real-time using a fluorescence plate reader or spectrofluorometer, with excitation typically around 380 nm and emission measured at approximately 460 nm.

Data Presentation

The kinetic parameters derived from this compound assays are crucial for understanding enzyme efficiency and inhibitor potency. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic rate constant (kcat) represents the turnover number of the enzyme. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₄H₃₉N₅O₉
Molecular Weight661.70 g/mol
Excitation Wavelength~380 nm
Emission Wavelength~460 nm
SolubilitySoluble in DMSO
StorageStore at -20°C, protected from light[3]

Table 2: Kinetic Parameters for Protease Hydrolysis of this compound

EnzymeSourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
α-ChymotrypsinBovine Pancreas15[4]1.5[4]1.0 x 10⁵
Cathepsin GHuman Neutrophil15 (Typical Assay Concentration)Not specifiedNot specified

Signaling Pathways and Experimental Workflows

Chymotrypsinogen Activation Pathway

Chymotrypsin is synthesized as an inactive zymogen, chymotrypsinogen, in the acinar cells of the pancreas to prevent unwanted proteolytic activity within the organ.[5][6] Its activation is a critical step in the digestive cascade and occurs in the duodenum. The process is initiated by the serine protease trypsin, which cleaves the peptide bond between Arginine-15 and Isoleucine-16 of chymotrypsinogen.[5] This initial cleavage generates the transiently active π-chymotrypsin. Subsequently, π-chymotrypsin molecules act on each other, excising two dipeptides (Ser-14-Arg-15 and Thr-147-Asn-148) to yield the mature and fully active α-chymotrypsin.[5]

Chymotrypsinogen_Activation Chymotrypsinogen Chymotrypsinogen (Inactive Zymogen) pi_Chymotrypsin π-Chymotrypsin (Active Intermediate) Chymotrypsinogen->pi_Chymotrypsin Cleavage at Arg15-Ile16 alpha_Chymotrypsin α-Chymotrypsin (Mature Active Enzyme) pi_Chymotrypsin->alpha_Chymotrypsin Cleavage at Ser14-Arg15 & Thr147-Asn148 Trypsin Trypsin Trypsin->Chymotrypsinogen Autocatalysis Autocatalysis Autocatalysis->pi_Chymotrypsin

Activation cascade of chymotrypsinogen.
Cathepsin G and Protease-Activated Receptor 4 (PAR4) Signaling

Cathepsin G, a serine protease released from the azurophilic granules of neutrophils, plays a significant role in inflammation and innate immunity.[7] One of its key functions is the activation of Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor expressed on platelets and other cells.[8] Unlike thrombin, which cleaves PAR4 at a canonical site, Cathepsin G cleaves PAR4 at a different location (Ser67-Arg68), generating a novel tethered ligand that triggers downstream signaling.[9][10] This activation leads to G protein-mediated signaling cascades, resulting in platelet activation, aggregation, and degranulation, thereby contributing to thrombosis and inflammatory responses.[8][10]

Cathepsin_G_PAR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cathepsin_G Cathepsin G PAR4_inactive PAR4 (Inactive) Cathepsin_G->PAR4_inactive Proteolytic Cleavage at Ser67-Arg68 PAR4_active PAR4 (Active) with Tethered Ligand G_protein G Protein Signaling (e.g., Gq) PAR4_active->G_protein Activation Downstream Downstream Effectors (e.g., PLCβ) G_protein->Downstream Response Cellular Response (e.g., Platelet Activation) Downstream->Response

Cathepsin G-mediated PAR4 signaling pathway.
Experimental Workflow for Kinetic Assay

The following diagram outlines the general workflow for a kinetic assay using this compound in a microplate format.

Experimental_Workflow A Reagent Preparation - Enzyme Dilutions - Substrate Dilutions - Assay Buffer B Plate Setup - Add Assay Buffer - Add Substrate to Wells (Varying Concentrations) A->B C Pre-incubation - Equilibrate Plate to Assay Temperature (e.g., 37°C) B->C D Initiate Reaction - Add Enzyme to Wells C->D E Kinetic Measurement - Read Fluorescence in Plate Reader (Ex: ~380 nm, Em: ~460 nm) at Timed Intervals D->E F Data Analysis - Plot Fluorescence vs. Time - Calculate Initial Velocities (V₀) - Determine Kinetic Parameters (Km, Vmax, kcat) E->F

General workflow for a kinetic assay with this compound.

Experimental Protocols

Materials and Reagents
  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Purified α-chymotrypsin or human neutrophil cathepsin G

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader with temperature control and kinetic reading capabilities

  • Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Stock Solutions
  • This compound Stock Solution (10 mM):

    • Allow the lyophilized this compound to equilibrate to room temperature.

    • Reconstitute the substrate in anhydrous DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW = 661.7 g/mol ), add approximately 151 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution:

    • Prepare a concentrated stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl for chymotrypsin).

    • The concentration of the stock solution should be accurately determined (e.g., by measuring absorbance at 280 nm).

    • Store the enzyme stock in aliquots at -20°C or -80°C as recommended by the supplier.

Detailed Assay Protocol for Kinetic Analysis

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes as needed for different plate formats or cuvettes.

  • Prepare Working Solutions:

    • Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to the desired final concentration in pre-chilled assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

    • Substrate Working Solutions: Prepare a series of dilutions of the 10 mM this compound stock solution in assay buffer. To determine Km, a range of substrate concentrations bracketing the expected Km value should be used (e.g., 0.5 µM to 200 µM).

  • Set up the Microplate:

    • Add 100 µL of the appropriate substrate working solution to each well.

    • Include wells for blank controls (assay buffer and substrate, no enzyme) for each substrate concentration to account for background fluorescence and substrate auto-hydrolysis.

    • If testing inhibitors, include wells with the inhibitor, substrate, and assay buffer.

  • Equilibrate the Plate:

    • Incubate the microplate at the desired reaction temperature (e.g., 25°C or 37°C) for at least 5 minutes to ensure temperature equilibrium.

  • Initiate the Reaction:

    • Add 100 µL of the enzyme working solution to each well (except for the blank controls) to start the reaction.

    • Mix the contents of the wells gently by shaking the plate for 10-15 seconds.

  • Measure Fluorescence:

    • Immediately place the microplate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 60 seconds) for a duration sufficient to obtain a linear initial reaction rate (typically 15-30 minutes).

Data Analysis
  • Calculate Initial Reaction Velocities (V₀):

    • For each substrate concentration, plot the fluorescence intensity versus time.

    • Determine the initial linear portion of the curve and calculate the slope (ΔRFU/min). This represents the initial reaction velocity (V₀).

    • To convert V₀ from RFU/min to moles/min, a standard curve of free AMC should be generated.

  • Determine Kinetic Parameters:

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

    • The catalytic efficiency is then calculated as kcat/Km.

Conclusion

The this compound substrate provides a robust and sensitive method for the kinetic characterization of chymotrypsin and Cathepsin G. The detailed protocols and data presented herein serve as a comprehensive guide for researchers in academia and industry. Adherence to these methodologies will enable the generation of high-quality, reproducible data for enzyme characterization, inhibitor screening, and mechanistic studies.

References

Measuring Chymotrypsin-like Protease Activity in Cell Lysates using Suc-AAPF-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a class of enzymes that catalyze the breakdown of proteins and play crucial roles in numerous physiological and pathological processes, including apoptosis, cell signaling, and tissue remodeling. The dysregulation of protease activity is implicated in a variety of diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the accurate measurement of protease activity is essential for basic research and drug development.

This document provides a detailed protocol for measuring the activity of chymotrypsin-like proteases in cell lysates using the fluorogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC).[1][2][3] This substrate is specifically cleaved by proteases with chymotrypsin-like activity, which preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues like Phenylalanine (Phe).[4] Upon cleavage of the amide bond between the phenylalanine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by a protease, the highly fluorescent AMC molecule is released.[2][5] The resulting increase in fluorescence can be monitored over time and is directly proportional to the protease activity in the sample.[5]

Assay Principle

The core of this assay is the enzymatic cleavage of the this compound substrate. In its intact form, the AMC fluorophore is quenched and non-fluorescent. When a chymotrypsin-like protease in the cell lysate recognizes and cleaves the peptide sequence, the AMC moiety is liberated, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorescence plate reader with excitation wavelengths between 360-380 nm and emission wavelengths between 440-460 nm.[2][6]

Data Presentation

The following tables provide examples of how to present quantitative data obtained from this assay.

Table 1: Chymotrypsin-like Protease Activity in different Cell Lysates

Cell LineTreatmentTotal Protein (µ g/well )Protease Activity (RFU/min/mg protein)Fold Change vs. Control
MCF-7 Control (Vehicle)25150 ± 121.0
Doxorubicin (1 µM)25450 ± 253.0
Doxorubicin + Inhibitor25160 ± 151.1
HT-29 Control (Vehicle)2580 ± 91.0
Camptothecin (5 µM)25240 ± 183.0
Camptothecin + Inhibitor2585 ± 111.1

Data is illustrative. RFU = Relative Fluorescence Units.

Table 2: Kinetic Parameters of a Purified Chymotrypsin-like Protease with this compound

ParameterValue
Km 15 µM[7]
kcat 1.5 s⁻¹[7]
Excitation Wavelength 360-380 nm[2]
Emission Wavelength 440-460 nm[2]

Experimental Protocols

Part 1: Preparation of Cell Lysates

This protocol is suitable for preparing lysates from both adherent and suspension cells.[8] It is crucial to perform all steps at 4°C to minimize protease activity and protein degradation.[9]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100 (or another suitable non-ionic detergent), 1 mM EDTA.

  • Protease Inhibitor Cocktail (optional, if you want to inhibit other proteases)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Refrigerated microcentrifuge

Protocol for Adherent Cells:

  • Wash the cell monolayer twice with ice-cold PBS.

  • Completely aspirate the PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 200 µL for a 6-well plate).[10]

  • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[8]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8][11]

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The lysate can be used immediately or stored at -80°C for future use.

Protocol for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[8]

  • Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

  • Follow steps 5-9 from the adherent cell protocol.

Part 2: Protease Activity Assay

Materials:

  • Cell lysate (from Part 1)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM CaCl2

  • This compound substrate stock solution (10 mM in DMSO)

  • Black 96-well microplate

  • Fluorescence plate reader

Protocol:

  • Prepare Reagents:

    • Thaw the cell lysates on ice. If frozen, ensure they are completely thawed and mixed.

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 100-200 µM. Protect from light.

  • Set up the Assay Plate:

    • Add 20-50 µg of cell lysate to each well of the 96-well plate.

    • For each sample, prepare a "no-substrate" control well containing the same amount of cell lysate and Assay Buffer but no substrate. This will account for background fluorescence from the lysate.

    • Prepare a "no-enzyme" control well containing Assay Buffer and the substrate working solution but no cell lysate. This will control for spontaneous substrate degradation.

    • Adjust the volume in all wells to 90 µL with Assay Buffer.

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of the this compound working solution to each well (for a final volume of 100 µL).

    • Mix gently by pipetting up and down or by using an orbital shaker for 30 seconds.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at 360-380 nm and emission at 440-460 nm.[2][6]

Part 3: Data Analysis
  • Subtract Background: For each time point, subtract the fluorescence of the "no-substrate" control from the corresponding sample wells.

  • Determine Initial Velocity (V₀): Plot fluorescence intensity versus time for each sample. The initial velocity of the reaction is the slope of the linear portion of this curve.[12]

  • Calculate Protease Activity: Normalize the initial velocity to the amount of protein in each well. The activity is typically expressed as RFU/min/µg or RFU/min/mg of protein.

  • Compare Activities: Compare the protease activity between different samples (e.g., treated vs. untreated cells).

Visualizations

Experimental Workflow

G Experimental Workflow for Protease Activity Assay cluster_prep Cell Lysate Preparation cluster_assay Protease Activity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment cell_harvest 2. Cell Harvesting cell_culture->cell_harvest lysis 3. Cell Lysis cell_harvest->lysis centrifugation 4. Centrifugation lysis->centrifugation supernatant 5. Supernatant Collection centrifugation->supernatant quantification 6. Protein Quantification supernatant->quantification plate_setup 7. Plate Setup quantification->plate_setup reaction_init 8. Reaction Initiation plate_setup->reaction_init fluorescence_reading 9. Fluorescence Measurement reaction_init->fluorescence_reading data_processing 10. Background Subtraction fluorescence_reading->data_processing velocity_calc 11. Initial Velocity Calculation data_processing->velocity_calc activity_norm 12. Activity Normalization velocity_calc->activity_norm

Caption: Workflow for measuring protease activity in cell lysates.

Generalized Protease Activation Pathway

G Generalized Protease Activation Cascade stimulus External/Internal Stimulus proprotease_a Pro-protease A (Inactive) stimulus->proprotease_a protease_a Protease A (Active) proprotease_a->protease_a Activation proprotease_b Pro-protease B (Inactive) protease_a->proprotease_b Cleavage protease_b Protease B (Active) proprotease_b->protease_b substrate This compound (Non-fluorescent) protease_b->substrate Cleavage product Cleaved Substrate + AMC (Fluorescent) substrate->product inhibitor Inhibitor inhibitor->protease_b

Caption: A simplified model of a protease activation cascade.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence 1. Autohydrolysis of the substrate. 2. Contamination of reagents with proteases. 3. Intrinsic fluorescence of the cell lysate.1. Prepare fresh substrate solution for each experiment. 2. Use high-purity, sterile reagents and tips. 3. Run a "no-substrate" control for each lysate to subtract background.
Low Signal or No Activity 1. Inactive enzyme in the lysate. 2. Incorrect assay conditions (pH, temperature). 3. Presence of inhibitors in the lysate. 4. Insufficient amount of lysate.1. Ensure proper lysate preparation and storage to maintain enzyme activity. Avoid multiple freeze-thaw cycles.[13] 2. Optimize assay buffer pH and temperature for the target protease. 3. Consider diluting the lysate to reduce inhibitor concentration.[13] 4. Increase the amount of cell lysate in the assay.
Non-linear Reaction Rate 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Use a lower enzyme (lysate) concentration or a higher substrate concentration. 2. Keep the enzyme on ice during preparation.[13] 3. Analyze only the initial linear phase of the reaction.
High Variability Between Replicates 1. Pipetting inaccuracies. 2. Incomplete mixing of reagents. 3. Temperature gradients across the plate.1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents.[13] 2. Ensure thorough but gentle mixing after adding reagents. 3. Allow the plate and reagents to equilibrate to the reaction temperature before starting.[13]

References

Application Notes and Protocols for High-Throughput Screening with Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the fluorogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (Suc-AAPF-AMC) in high-throughput screening (HTS) assays for the identification of protease inhibitors.

Introduction

This compound is a highly sensitive and specific fluorogenic substrate for a variety of serine proteases, most notably chymotrypsin.[1][2][3][4] It is also utilized for assaying other proteases such as Cathepsin G.[1] The principle of the assay is based on the enzymatic cleavage of the amide bond between the peptide and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the fluorescence of the AMC group is quenched. Upon hydrolysis by the target protease, the highly fluorescent AMC is released, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.[1][3] This characteristic makes this compound an ideal substrate for HTS campaigns aimed at discovering and characterizing novel protease inhibitors.

Assay Principle

The enzymatic reaction at the core of this assay is the hydrolysis of the this compound substrate by a target protease. This releases the free AMC molecule, which exhibits strong fluorescence. The reaction can be monitored in real-time by measuring the increase in fluorescence at the appropriate excitation and emission wavelengths.

G cluster_0 Enzymatic Reaction This compound This compound Enzyme-Substrate Complex Enzyme-Substrate Complex This compound->Enzyme-Substrate Complex + Protease Protease Protease Protease->Enzyme-Substrate Complex Suc-AAPF Suc-AAPF AMC (fluorescent) AMC (fluorescent) Enzyme-Substrate Complex->Suc-AAPF Hydrolysis Enzyme-Substrate Complex->AMC (fluorescent)

Caption: Enzymatic cleavage of this compound by a protease.

Quantitative Data Summary

ParameterValueEnzyme
Excitation Wavelength 360-380 nm-
Emission Wavelength 440-460 nm-
Km 15 µMα-chymotrypsin
kcat 1.5 s⁻¹α-chymotrypsin

High-Throughput Screening Protocol

This protocol is designed for a 384-well microplate format but can be adapted for other formats.

Materials and Reagents
  • Enzyme: Purified target protease (e.g., chymotrypsin)

  • Substrate: this compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% (v/v) Tween-20

  • Test Compounds: Library of potential inhibitors dissolved in DMSO

  • Positive Control: Known inhibitor of the target protease (e.g., chymostatin (B1668925) for chymotrypsin)

  • Negative Control: DMSO

  • Microplates: 384-well, black, flat-bottom plates

  • Plate Reader: Fluorescence plate reader with excitation and emission filters for AMC

Experimental Workflow

G cluster_workflow HTS Experimental Workflow prep Reagent Preparation (Enzyme, Substrate, Buffers) dispense Dispense Test Compounds, Positive & Negative Controls (to 384-well plate) prep->dispense add_enzyme Add Enzyme Solution to all wells dispense->add_enzyme incubate_enzyme Pre-incubation (Compound-Enzyme) add_enzyme->incubate_enzyme add_substrate Add Substrate Solution (this compound) to initiate reaction incubate_enzyme->add_substrate incubate_reaction Incubate at RT (Protect from light) add_substrate->incubate_reaction read_plate Measure Fluorescence (Ex: 380 nm, Em: 460 nm) incubate_reaction->read_plate analyze Data Analysis (% Inhibition, Z-factor) read_plate->analyze

Caption: High-throughput screening workflow for protease inhibitors.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in DMSO.[4]

    • On the day of the assay, dilute the this compound stock solution to the desired working concentration in the assay buffer. The final concentration in the assay will typically be at or near the Km value.

    • Dilute the target protease to its working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate and a sufficient signal-to-background ratio.

    • Prepare dilutions of the test compounds and controls in DMSO.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the test compounds, positive control, and negative control (DMSO) into the appropriate wells of the 384-well plate.

  • Enzyme Addition and Pre-incubation:

    • Add the diluted enzyme solution to all wells of the assay plate.

    • Mix the plate gently and incubate for a defined period (e.g., 15-30 minutes) at room temperature. This pre-incubation step allows the test compounds to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the this compound working solution to all wells.

    • Mix the plate and incubate at room temperature, protected from light. The incubation time will depend on the enzyme activity and should be within the linear range of the reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[4]

  • Data Analysis:

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank))

    • Determine the quality of the assay by calculating the Z-factor, a statistical measure of the separation between the positive and negative controls. A Z-factor between 0.5 and 1.0 indicates an excellent assay.

Storage and Stability

  • This compound (lyophilized): Store at -20°C, desiccated and protected from light.[1][4]

  • This compound (in solution): After reconstitution in DMSO, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 3 months at -20°C.[4]

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of test compounds or microplateSubtract the fluorescence of a blank well (no enzyme). Use black microplates to minimize background.
Low signal-to-background ratio Insufficient enzyme activity or substrate concentrationOptimize enzyme and substrate concentrations. Increase incubation time, ensuring the reaction remains in the linear phase.
High well-to-well variability Inaccurate liquid handling, improper mixingEnsure proper calibration of liquid handlers. Mix the plate thoroughly after each addition.
Z-factor < 0.5 Small separation between positive and negative controlsOptimize assay conditions (enzyme/substrate concentrations, incubation time). Ensure the positive control is potent.

References

Application Notes and Protocols for Inhibitor Screening using Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC) is a highly sensitive and specific fluorogenic substrate for chymotrypsin (B1334515) and other chymotrypsin-like serine proteases.[1][2] Its utility in biochemical assays is rooted in the principle of fluorescence resonance energy transfer (FRET). In its intact form, the AMC fluorophore is quenched. Upon proteolytic cleavage of the peptide backbone by an active enzyme, the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, resulting in a quantifiable increase in fluorescence.[3] This direct relationship between enzyme activity and fluorescence intensity makes this compound an ideal tool for high-throughput screening (HTS) of potential enzyme inhibitors.

This document provides detailed application notes and protocols for the use of this compound in inhibitor screening assays, guidance on data interpretation, and an overview of the relevant biological pathways.

Physicochemical and Kinetic Properties of this compound

A thorough understanding of the substrate's properties is essential for accurate and reproducible assay design.

PropertyValueReference
Molecular Formula C₃₄H₃₉N₅O₉[4]
Molecular Weight 661.7 g/mol [5]
CAS Number 88467-45-2
Excitation Wavelength 360-380 nm[2]
Emission Wavelength 440-460 nm[2]
Purity ≥98% (HPLC)
Solubility Soluble in DMSO and acetonitrile:water (1:1)
Km for α-chymotrypsin 15 µM[5]
kcat for α-chymotrypsin 1.5 s⁻¹[5]

Enzyme Specificity

This compound is a well-established substrate for α-chymotrypsin.[6] Additionally, it can be cleaved by other proteases with chymotrypsin-like activity, including Cathepsin G, carboxypeptidase Y, and peptidyl prolyl isomerase.[2]

Application: High-Throughput Screening of Chymotrypsin Inhibitors

The fluorometric assay using this compound is readily adaptable for HTS of chemical libraries to identify novel chymotrypsin inhibitors. The assay's simplicity, sensitivity, and robustness make it a valuable tool in drug discovery.

Principle of the Inhibitor Screening Assay

The assay measures the ability of a test compound to inhibit the enzymatic activity of chymotrypsin. In the absence of an inhibitor, chymotrypsin will cleave this compound, leading to an increase in fluorescence. In the presence of an inhibitor, the rate of substrate cleavage, and thus the rate of fluorescence increase, will be reduced. The degree of inhibition is proportional to the concentration and potency of the inhibitor.

Experimental Workflow for Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitors, Assay Buffer) Plate_Setup Plate Setup (Controls, Test Compounds) Reagent_Prep->Plate_Setup Enzyme_Inhibitor_Incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Enzyme_Inhibitor_Incubation Reaction_Initiation Reaction Initiation (Add Substrate) Enzyme_Inhibitor_Incubation->Reaction_Initiation Kinetic_Read Kinetic Fluorescence Reading (Ex/Em = 380/460 nm) Reaction_Initiation->Kinetic_Read Rate_Calculation Calculate Reaction Rates Kinetic_Read->Rate_Calculation Percent_Inhibition Determine % Inhibition Rate_Calculation->Percent_Inhibition IC50_Calculation Calculate IC50 Values Percent_Inhibition->IC50_Calculation

Caption: Workflow for a chymotrypsin inhibitor screening assay using this compound.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents
  • α-Chymotrypsin (bovine pancreas)

  • This compound

  • Known chymotrypsin inhibitor (e.g., Chymostatin) for positive control

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.8

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader with kinetic capabilities

Reagent Preparation
  • Assay Buffer: Prepare a stock solution of 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.8.

  • α-Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Store in aliquots at -80°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10 nM) in cold Assay Buffer.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • This compound Working Solution: Dilute the stock solution to the desired final concentration (typically at or near the Km, e.g., 15 µM) in Assay Buffer.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of test compounds and the positive control inhibitor (Chymostatin) in DMSO. Create a dilution series of the inhibitors in DMSO.

Assay Procedure
  • Compound Plating: Add 1 µL of each inhibitor dilution (or DMSO for no-inhibitor and no-enzyme controls) to the appropriate wells of the 96-well plate.

  • Enzyme Addition: Add 50 µL of the α-chymotrypsin working solution to each well (except the no-enzyme control wells). For the no-enzyme control, add 50 µL of Assay Buffer.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the this compound working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every minute for 30-60 minutes.

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by plotting the relative fluorescence units (RFU) against time and calculating the slope of the linear portion of the curve (V = ΔRFU/Δt).

  • Calculate Percent Inhibition:

    • Determine the average rate of the no-inhibitor control (V₀).

    • Determine the average rate of the no-enzyme control (V_blank_).

    • For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = [1 - (V_inhibitor_ - V_blank_)/(V₀ - V_blank_)] * 100

  • Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Quantitative Data for Known Inhibitors

The following table summarizes the inhibitory potency of known chymotrypsin inhibitors. This data can be used as a reference for assay validation and comparison of novel inhibitors.

InhibitorTarget EnzymeSubstrateIC₅₀Reference
ChymostatinHuman ChymotrypsinThis compound0.8 nM[7]

Chymotrypsin in Biological Pathways

While primarily known as a digestive enzyme, recent evidence suggests a role for chymotrypsin in cellular signaling.

Physiological Activation Cascade of Pancreatic Zymogens

Chymotrypsin is synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, to prevent autodigestion of the pancreas.[8] Its activation is a key step in the digestive process and occurs in the duodenum as part of a larger enzymatic cascade.[8]

G Enteropeptidase Enteropeptidase (Brush Border Enzyme) Trypsinogen Trypsinogen (Inactive Zymogen) Enteropeptidase->Trypsinogen cleavage Trypsin Trypsin (Active Enzyme) Trypsinogen->Trypsin activation Chymotrypsinogen Chymotrypsinogen (Inactive Zymogen) Trypsin->Chymotrypsinogen cleavage Other_Zymogens Other Zymogens (e.g., Proelastase) Trypsin->Other_Zymogens cleavage Chymotrypsin Chymotrypsin (Active Enzyme) Chymotrypsinogen->Chymotrypsin Active_Enzymes Active Enzymes Other_Zymogens->Active_Enzymes

Caption: Pancreatic zymogen activation cascade initiated by enteropeptidase.

Chymotrypsin Signaling via Protease-Activated Receptor 2 (PAR2)

Recent studies have shown that chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, on the surface of intestinal epithelial cells.[9] This suggests a role for chymotrypsin beyond simple protein digestion, potentially influencing gut homeostasis and inflammatory responses.

G Chymotrypsin Chymotrypsin PAR2 PAR2 (G protein-coupled receptor) Chymotrypsin->PAR2 cleavage and activation G_protein G Protein PAR2->G_protein activates Downstream_Signaling Downstream Signaling (e.g., Calcium mobilization, ERK1/2 phosphorylation) G_protein->Downstream_Signaling initiates Cellular_Response Cellular Response (e.g., Cytokine production, Inflammation modulation) Downstream_Signaling->Cellular_Response

Caption: Chymotrypsin-mediated signaling through Protease-Activated Receptor 2 (PAR2).

Conclusion

This compound is a versatile and reliable tool for the study of chymotrypsin and chymotrypsin-like proteases. The protocols and data presented here provide a comprehensive guide for researchers engaged in the discovery and characterization of novel protease inhibitors. A deeper understanding of the roles of these enzymes in both digestion and cellular signaling will continue to drive new therapeutic strategies.

References

Troubleshooting & Optimization

Suc-AAPF-AMC Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Suc-AAPF-AMC assay. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and accurate results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin) is a fluorogenic substrate used to measure the activity of proteases, most notably chymotrypsin (B1334515) and chymotrypsin-like enzymes.[1][2] The substrate consists of a four-amino-acid peptide sequence (AAPF) that is recognized by the enzyme, linked to a fluorescent reporter molecule, 7-Amino-4-methylcoumarin (B1665955) (AMC).

In its intact form, the fluorescence of the AMC group is quenched. When a protease cleaves the peptide bond between the phenylalanine (F) and the AMC, the free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the enzymatic activity and can be measured over time to determine reaction kinetics.

Q2: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?

The released 7-amino-4-methylcoumarin (AMC) can be detected using a fluorescence plate reader with the following wavelength settings:

FluorophoreExcitation Wavelength (nm)Emission Wavelength (nm)
Free AMC340-380440-460

Note: Optimal wavelengths may vary slightly depending on the specific plate reader and buffer conditions. It is recommended to perform a wavelength scan to determine the optimal settings for your instrument.

Q3: How should I prepare and store the this compound substrate?

Proper handling and storage of the this compound substrate are critical to prevent degradation and ensure assay reproducibility.

FormStorage TemperatureStorage DurationSpecial Instructions
Lyophilized Powder -20°C or below≥ 4 yearsStore desiccated and protected from light.[3]
Stock Solution (in DMSO) -20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from light.[1]
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from light.[1]

To prepare a stock solution, dissolve the lyophilized powder in high-quality, anhydrous DMSO.[3] For the working solution, dilute the stock solution into the assay buffer immediately before use.

Experimental Protocols

Detailed Protocol for Chymotrypsin Activity Assay using this compound

This protocol provides a general guideline for measuring chymotrypsin activity in a 96-well plate format. All steps should be performed on ice to minimize enzyme degradation.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂).[4]
  • Enzyme Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl.[4] Immediately before the assay, dilute the enzyme stock to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically but typically ranges from 10-30 µg/mL.[4]
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. A common starting point is 2-5 times the Michaelis constant (Km) for the enzyme. For α-chymotrypsin, the Km for this compound is approximately 15 µM.[5]

2. Assay Procedure:

  • Plate Setup: Add the following to the wells of a black, opaque 96-well plate:[6]
  • Blank Wells: Assay buffer only.
  • Negative Control Wells: Assay buffer and substrate working solution (no enzyme).
  • Positive Control/Sample Wells: Assay buffer, enzyme solution, and any test compounds (e.g., inhibitors).
  • Pre-incubation: If screening for inhibitors, pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the compounds to interact with the enzyme.
  • Initiate Reaction: Add the substrate working solution to all wells to start the enzymatic reaction. Mix gently but thoroughly, avoiding the introduction of air bubbles.
  • Fluorescence Reading: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

3. Data Analysis:

  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.
  • Calculate Initial Velocity: Plot the fluorescence intensity versus time for each well. Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
  • Determine Enzyme Activity: Compare the initial velocities of the sample wells to the negative control to determine the extent of enzyme activity or inhibition.

Visual Guides and Workflows

Enzymatic_Reaction_Pathway cluster_0 Enzymatic Cleavage This compound This compound (Substrate) (Fluorescence Quenched) Products Suc-AAPF + Free AMC (Fluorescent) This compound->Products Cleavage Chymotrypsin Chymotrypsin (Enzyme) Chymotrypsin->this compound Troubleshooting_Workflow cluster_issues Identify the Issue cluster_solutions_bg High Background Solutions cluster_solutions_ls Low Signal Solutions cluster_solutions_hv High Variability Solutions start Problem Detected high_background High Background Fluorescence? start->high_background low_signal Low or No Signal? start->low_signal high_variability High Variability Between Replicates? start->high_variability check_substrate Check Substrate: - Prepare fresh - Aliquot and store properly - Titrate concentration high_background->check_substrate Yes check_buffer Check Buffer/Sample: - Test for autofluorescence - Use high-purity reagents high_background->check_buffer Yes check_plate Check Plate: - Use black, opaque plates high_background->check_plate Yes check_enzyme Check Enzyme: - Increase concentration - Verify activity with positive control - Ensure proper storage low_signal->check_enzyme Yes check_instrument Check Instrument: - Optimize gain settings - Verify wavelength settings low_signal->check_instrument Yes check_conditions Check Assay Conditions: - Optimize pH, temperature - Ensure no inhibitors are present low_signal->check_conditions Yes check_pipetting Check Pipetting: - Calibrate pipettes - Use master mixes high_variability->check_pipetting Yes check_mixing Check Mixing: - Ensure thorough but gentle mixing - Avoid bubbles high_variability->check_mixing Yes check_temp Check Temperature: - Equilibrate reagents and plate - Avoid temperature gradients high_variability->check_temp Yes

References

Technical Support Center: Troubleshooting High Background Fluorescence in the Suc-AAPF-AMC Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting high background fluorescence in the Suc-AAPF-AMC (Suc-Ala-Ala-Pro-Phe-AMC) protease assay. High background can mask the true enzymatic signal, significantly reducing assay sensitivity and leading to inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the this compound assay?

The this compound assay is a fluorogenic method used to measure the activity of chymotrypsin (B1334515) and other chymotrypsin-like serine proteases.[1][2][3] The substrate, this compound, is a non-fluorescent peptide sequence (Suc-Ala-Ala-Pro-Phe) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In the presence of an active enzyme, the peptide bond is cleaved, releasing free AMC. The liberated AMC is highly fluorescent and can be detected by measuring the increase in fluorescence intensity over time. The rate of AMC release is directly proportional to the enzyme's activity. The excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[3][4]

AssayPrinciple sub This compound (Non-Fluorescent Substrate) products Cleaved Peptide + Free AMC (Highly Fluorescent) sub->products Enzymatic Cleavage enzyme Chymotrypsin-like Enzyme enzyme->sub TroubleshootingWorkflow start High Background Fluorescence Detected sub_check Run 'Substrate Only' Control (Substrate + Buffer) start->sub_check sub_high Is Signal High? sub_check->sub_high sub_issue Substrate is the Issue: - Autohydrolysis - Contamination with free AMC - Improper storage sub_high->sub_issue Yes buffer_check Run 'Buffer Only' Control sub_high->buffer_check No sub_sol Solutions: - Test new substrate lot - Aliquot & store at -80°C - Lower substrate concentration sub_issue->sub_sol buffer_high Is Signal High? buffer_check->buffer_high buffer_issue Buffer is the Issue: - Autofluorescence - Contamination buffer_high->buffer_issue Yes plate_check Check Microplate Type buffer_high->plate_check No buffer_sol Solutions: - Use high-purity reagents - Filter-sterilize buffer - Test alternative buffer systems buffer_issue->buffer_sol plate_wrong Using Clear or White Plates? plate_check->plate_wrong plate_wrong->start No (Consider other issues: autofluorescent compounds, reader settings) plate_issue Wrong Plate Type: - High background - Well-to-well crosstalk plate_wrong->plate_issue Yes plate_sol Solution: - Use opaque, black microplates for fluorescence assays plate_issue->plate_sol

References

Navigating Suc-AAPF-AMC Precipitation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of the fluorogenic chymotrypsin (B1334515) substrate, Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (Suc-AAPF-AMC). Precipitation of this substrate in aqueous buffers is a common challenge that can significantly impact experimental outcomes. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.

Troubleshooting Guide: this compound Precipitation

Encountering precipitation with this compound can be a frustrating roadblock. This guide provides a systematic approach to identifying the cause and implementing effective solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation upon dissolving the lyophilized powder - Inappropriate solvent: Attempting to dissolve directly in aqueous buffer.- Use an appropriate organic solvent: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1][2] It is soluble in DMSO up to 100 mg/mL.[1]
Precipitation when diluting the DMSO stock in aqueous buffer - Poor solubility in the final buffer: The hydrophobic nature of the peptide can lead to precipitation when the DMSO concentration is significantly lowered.- Optimize final DMSO concentration: Keep the final DMSO concentration in the assay as low as possible, ideally below 5% (v/v), to minimize effects on enzyme activity. However, a slightly higher concentration may be necessary to maintain substrate solubility. It is crucial to perform a solvent tolerance test for your specific enzyme. - Use co-solvents: For in vivo or challenging in vitro systems, consider a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for improved solubility.[1] - Thorough mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations of the substrate which can trigger precipitation.
Precipitation during the experiment - Temperature fluctuations: Changes in temperature can affect the solubility of the substrate.- Maintain a constant temperature: Ensure that all solutions and the reaction plate are maintained at a stable temperature throughout the experiment. - Pre-warm the buffer: Pre-warming the assay buffer to the reaction temperature before adding the substrate stock can sometimes prevent precipitation.
- Buffer composition and pH: The type of buffer, its ionic strength, and pH can influence substrate solubility.- Optimize buffer conditions: If precipitation persists, experiment with different buffer systems (e.g., Tris-HCl vs. Phosphate buffer) and a range of pH values to find the optimal conditions for both substrate solubility and enzyme activity.
Inconsistent results or high background fluorescence - Substrate degradation: Improper storage or handling can lead to degradation of the substrate, which may affect its solubility and fluorescence.- Proper storage: Store the lyophilized powder at -20°C or -80°C, protected from light.[1] Stock solutions in DMSO should also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: The recommended solvent for preparing a stock solution of this compound is 100% DMSO.[1][2] It has a high solubility in DMSO, reaching up to 100 mg/mL.[1] For final assay conditions, this stock is then diluted into the aqueous buffer.

Q2: My this compound precipitates when I add it to my aqueous buffer. What should I do?

A2: This is a common issue due to the hydrophobic nature of the peptide. Here are a few steps to troubleshoot this:

  • Ensure thorough mixing: Add the DMSO stock to the buffer while vortexing or mixing vigorously to prevent localized high concentrations.

  • Optimize the final DMSO concentration: You may need to empirically determine the lowest concentration of DMSO that maintains your substrate in solution while having a minimal effect on your enzyme's activity.

  • Consider co-solvents: For particularly difficult situations, a co-solvent system may be necessary. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution at concentrations of at least 2.5 mg/mL.[1]

Q3: How does DMSO affect my enzyme activity?

A3: DMSO can impact enzyme kinetics. The effect is enzyme-dependent and can range from inhibition to, in some cases, activation. It is crucial to perform a solvent tolerance experiment to determine the maximum concentration of DMSO that does not significantly affect the activity of your specific enzyme. A general guideline is to keep the final DMSO concentration below 5% (v/v) if possible.

Q4: What are the recommended storage conditions for this compound?

A4: Lyophilized this compound powder should be stored at -20°C or -80°C, protected from light.[1] Stock solutions prepared in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: Add the appropriate volume of 100% DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the vial until the substrate is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C, protected from light.[1]

Protocol 2: General Chymotrypsin Activity Assay

This protocol provides a general guideline. Optimal conditions, including substrate and enzyme concentrations, should be determined empirically for each specific application.

  • Prepare Assay Buffer: Prepare the desired aqueous assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

  • Prepare Working Substrate Solution: Dilute the this compound DMSO stock solution into the assay buffer to the desired final concentration (e.g., 100 µM). Ensure rapid mixing to prevent precipitation.

  • Set up the Reaction:

    • In a 96-well black plate suitable for fluorescence measurements, add the working substrate solution to each well.

    • Add a solution containing the chymotrypsin or the sample being tested for chymotrypsin activity.

    • Include appropriate controls:

      • No-enzyme control: Substrate in assay buffer without the enzyme.

      • No-substrate control: Enzyme in assay buffer without the substrate.

      • Inhibitor control (optional): Pre-incubate the enzyme with a known chymotrypsin inhibitor before adding the substrate.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C), protected from light.

  • Measurement: Measure the increase in fluorescence intensity over time using a fluorescence plate reader. The excitation wavelength for the released AMC (7-Amino-4-methylcoumarin) is approximately 380 nm, and the emission wavelength is around 460 nm.[2]

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of the reaction is proportional to the chymotrypsin activity.

Visualizing Workflows and Relationships

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

G Troubleshooting this compound Precipitation A Precipitation Observed B Is it in the stock solution (DMSO)? A->B C Is it upon dilution in aqueous buffer? B->C No E Use fresh, high-quality DMSO. Consider gentle warming or sonication. B->E Yes D Does it occur during the assay? C->D No F Optimize final DMSO concentration. Use co-solvents (e.g., PEG300, Tween-80). Ensure rapid and thorough mixing. C->F Yes G Maintain constant temperature. Optimize buffer composition and pH. D->G Yes H Problem Solved E->H F->H G->H

Caption: A flowchart for troubleshooting this compound precipitation.

G General Experimental Workflow for this compound Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound stock solution in DMSO D Dilute stock to working concentration in buffer A->D B Prepare aqueous assay buffer B->D C Prepare enzyme solution E Add substrate and enzyme to 96-well plate C->E D->E F Incubate at constant temperature E->F G Measure fluorescence kinetics (Ex/Em ~380/460 nm) F->G H Calculate initial reaction velocity G->H

Caption: A workflow for a typical this compound enzyme assay.

References

Technical Support Center: Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Suc-AAPF-AMC, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

The highly recommended solvent for preparing a stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is highly soluble in DMSO, with concentrations of 100 mg/mL or higher being achievable.[1][2] It is crucial to use a fresh, unopened bottle of DMSO, as this solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the peptide.[2][4] The peptide is also reported to be soluble in ethanol.[3]

Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are several steps you can take to mitigate this:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay to avoid solvent-induced artifacts.[5]

  • Rapid mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion, which minimizes localized high concentrations that can lead to precipitation.[5]

  • Use of surfactants: Incorporating a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer can help to increase the apparent solubility of the peptide.[5]

  • Stepwise dilution: For in vivo preparations, a stepwise dilution approach is often necessary. This typically involves initial dissolution in DMSO, followed by dilution with other solvents like PEG300 and Tween-80 before the final addition of an aqueous solution like saline.[1][2]

Q3: My this compound powder is difficult to dissolve even in DMSO. What can I do?

If you are experiencing difficulty dissolving the lyophilized powder, consider the following:

  • Sonication: Brief sonication in a water bath can help to break up any clumps and facilitate dissolution.[1][2][6]

  • Gentle warming: Gently warming the solution to 37°C for a few minutes while mixing can also aid in solubilization.[4]

  • Ensure anhydrous conditions: As mentioned, the presence of water in DMSO can significantly hinder solubility. Use fresh, high-quality, anhydrous DMSO.[2][4]

Q4: How should I store the solid peptide and its stock solution?

For long-term stability, the lyophilized powder of this compound should be stored desiccated at -20°C or -80°C.[1][2] Once dissolved in DMSO, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. A stock solution in DMSO is generally stable for up to one month at -20°C and up to six months at -80°C when stored properly in a sealed container, away from moisture and light.[1][2]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent SystemConcentrationObservations
DMSO≥ 100 mg/mL (151.13 mM)Clear solution; sonication may be required.[1][2]
Ethanol≥ 10 mg/mLSoluble.[3]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (3.78 mM)Clear solution.[1]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (3.78 mM)Clear solution.[1]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (3.78 mM)Clear solution.[1][2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.1511 mL of DMSO to 1 mg of the peptide).[1]

  • Vortex the solution to mix.

  • If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (e.g., 3 x 10 seconds) until the solution is clear.[6] Gentle warming to 37°C can also be applied.[4]

  • Dispense into single-use aliquots and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

  • Thaw a single-use aliquot of the this compound stock solution in DMSO.

  • Determine the final desired concentration of the substrate in your assay buffer.

  • While vortexing the assay buffer, add the required volume of the DMSO stock solution to achieve the final concentration. Ensure the final concentration of DMSO is kept to a minimum (ideally <0.5% v/v).[5]

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final substrate concentration or incorporate a surfactant into your assay buffer.

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol provides an example of a multi-solvent system for in vivo administration. The ratios may need to be optimized for your specific application.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly. For example, to prepare 1 mL of working solution, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300.[2]

  • To this mixture, add Tween-80 and mix until uniform. Continuing the example, add 50 µL of Tween-80.[2]

  • Finally, add saline to reach the final desired volume and mix thoroughly. In the example, add 450 µL of saline to bring the total volume to 1 mL.[2]

  • The resulting solution should be clear.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common solubility issues with this compound.

G cluster_0 Start: Solubility Issue cluster_1 Initial Dissolution in Organic Solvent cluster_2 Dilution into Aqueous Buffer cluster_3 Outcome start This compound fails to dissolve or precipitates dissolve_dmso Dissolve in Anhydrous DMSO start->dissolve_dmso check_dissolution Clear Solution? dissolve_dmso->check_dissolution sonicate_warm Apply Sonication / Gentle Warming (37°C) check_dissolution->sonicate_warm No dilute_buffer Dilute into Aqueous Buffer check_dissolution->dilute_buffer Yes sonicate_warm->dissolve_dmso check_precipitation Precipitation Occurs? dilute_buffer->check_precipitation troubleshoot_precipitation Troubleshooting Options check_precipitation->troubleshoot_precipitation Yes success Successful Solubilization check_precipitation->success No option1 Lower Final Concentration troubleshoot_precipitation->option1 option2 Add Surfactant (e.g., Tween-80) troubleshoot_precipitation->option2 option3 Increase Final DMSO % (if permissible) troubleshoot_precipitation->option3 option1->dilute_buffer option2->dilute_buffer option3->dilute_buffer

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Suc-AAPF-AMC Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suc-AAPF-AMC assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the effect of pH on this assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound assay?

The optimal pH for the this compound assay, which measures chymotrypsin (B1334515) activity, is generally in the range of 7.5 to 9.0.[1] The activity of chymotrypsin is significantly inhibited at a pH below 6.[1]

Q2: How does pH affect the activity of chymotrypsin in this assay?

The pH of the assay buffer directly influences the ionization state of amino acid residues in the catalytic triad (B1167595) (Histidine, Serine, and Aspartate) of chymotrypsin's active site. Histidine, in particular, acts as a base during the catalytic mechanism, and an acidic environment can interfere with its function, leading to reduced enzyme activity.

Q3: Can the fluorescence of the released AMC be affected by the assay pH?

The fluorescence of free 7-amino-4-methylcoumarin (B1665955) (AMC) is stable over a broad pH range of 3 to 11. Therefore, within the typical operating pH range of the assay, any observed changes in fluorescence intensity can be attributed to alterations in enzyme activity rather than a direct effect on the fluorophore.

Q4: Which buffer systems are recommended for the this compound assay?

Tris-HCl is a commonly used buffer for chymotrypsin assays and is effective in the pH range of 7.0 to 9.0. Other buffers such as HEPES (pH 6.8-8.2) and phosphate (B84403) buffers (pH 5.8-8.0) can also be used. However, it is crucial to choose a buffer system that does not interact with any components of the assay or inhibit enzyme activity. For instance, phosphate buffers may precipitate in the presence of certain divalent cations.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments related to the pH of the assay buffer.

Problem Possible Cause Solution
Low or no fluorescence signal Suboptimal pH of the assay buffer: The pH may be too acidic or too basic for optimal chymotrypsin activity.Verify the pH of your assay buffer using a calibrated pH meter. Prepare fresh buffer if necessary. The optimal pH for chymotrypsin activity is typically between 7.5 and 9.0.[1] At pH 6.0, the activity is about 35% of the maximum, and at pH 9.3, it is about 40%.
Incorrect buffer composition: The chosen buffer system may be inhibiting the enzyme.Consider switching to a different buffer system (e.g., from phosphate to Tris-HCl). Ensure the buffer components are compatible with the enzyme and substrate.
High background fluorescence in "no-enzyme" controls Spontaneous substrate hydrolysis: The this compound substrate may be unstable and hydrolyzing non-enzymatically at the assay pH.While the AMC fluorophore is stable, the substrate itself might be less stable at extreme pH values. Run a "substrate-only" control at your assay's pH to assess the rate of spontaneous hydrolysis. If it's high, consider adjusting the pH to a more neutral range if your experiment allows.
Contaminated buffer: The buffer may be contaminated with fluorescent compounds or other proteases.Prepare fresh, high-purity buffers and filter-sterilize them.
Inconsistent results between replicates or experiments Poor pH buffering: The buffer capacity may be insufficient to maintain a stable pH throughout the experiment, especially if samples with different pH values are added.Ensure your buffer concentration is adequate (typically 50-100 mM). Always check the final pH of the reaction mixture.
Temperature-dependent pH shift of the buffer: The pH of some buffers, like Tris, is sensitive to temperature changes.Prepare the buffer and adjust its pH at the intended experimental temperature.

Data Presentation

Effect of pH on Bovine Chymotrypsin Activity

The following table summarizes the relative activity of bovine chymotrypsin at various pH values. The optimal activity is observed at pH 7.8.

pHRelative Activity (%)
6.0~35%
7.8100%
9.3~40%

Data is based on information for α-Chymotrypsin from bovine pancreas.

Experimental Protocols

Protocol for Determining the pH Optimum of Chymotrypsin using this compound

This protocol outlines the steps to determine the optimal pH for chymotrypsin activity using the this compound substrate.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • Suc-Ala-Ala-Pro-Phe-AMC (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • A selection of buffers (e.g., Phosphate, Tris-HCl, HEPES) to cover a pH range (e.g., 5.0 - 10.0)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Buffer Preparation: Prepare a series of 50 mM buffers with varying pH values (e.g., in 0.5 pH unit increments from 5.0 to 10.0).

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C, protected from light.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -20°C in aliquots.

  • Working Solutions:

    • Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration (e.g., 100 µM) in each of the prepared assay buffers.

    • Enzyme Working Solution: Dilute the enzyme stock solution to the desired final concentration (e.g., 1 µg/mL) in each of the prepared assay buffers.

  • Assay Setup (96-well plate):

    • Add 50 µL of the substrate working solution (at each pH) to triplicate wells.

    • Include "substrate-only" controls for each pH containing 50 µL of the substrate working solution and 50 µL of the corresponding buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the Reaction: Add 50 µL of the enzyme working solution (at the corresponding pH) to the wells containing the substrate.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each pH by determining the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the rate of spontaneous substrate hydrolysis (from the "substrate-only" controls) from the corresponding enzymatic reaction rates.

    • Plot the corrected reaction rates against the pH to determine the optimal pH for chymotrypsin activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 5-10) dilute_substrate Dilute Substrate in each pH buffer prep_buffers->dilute_substrate prep_substrate Prepare Substrate Stock (in DMSO) prep_substrate->dilute_substrate prep_enzyme Prepare Enzyme Stock (in HCl) dilute_enzyme Dilute Enzyme in each pH buffer prep_enzyme->dilute_enzyme plate_setup Add Substrate to 96-well plate dilute_substrate->plate_setup add_enzyme Add Enzyme to initiate reaction dilute_enzyme->add_enzyme pre_incubate Pre-incubate plate plate_setup->pre_incubate pre_incubate->add_enzyme measure_fluorescence Measure Fluorescence over time add_enzyme->measure_fluorescence calculate_rates Calculate initial reaction rates measure_fluorescence->calculate_rates plot_data Plot Rate vs. pH calculate_rates->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Experimental workflow for determining the optimal pH of chymotrypsin.

troubleshooting_flowchart start Assay Issue Encountered check_signal Low or No Signal? start->check_signal check_background High Background? check_signal->check_background No verify_ph Verify Buffer pH (7.5-9.0) check_signal->verify_ph Yes check_consistency Inconsistent Results? check_background->check_consistency No check_substrate_stability Run Substrate-Only Control check_background->check_substrate_stability Yes check_buffer_capacity Ensure Adequate Buffer Concentration check_consistency->check_buffer_capacity Yes end Issue Resolved check_consistency->end No check_buffer_comp Check Buffer Composition for Inhibitors verify_ph->check_buffer_comp check_buffer_comp->end check_buffer_purity Prepare Fresh, Pure Buffers check_substrate_stability->check_buffer_purity check_buffer_purity->end check_temp_effect Adjust pH at Assay Temperature check_buffer_capacity->check_temp_effect check_temp_effect->end

Caption: Troubleshooting flowchart for pH-related issues in the this compound assay.

References

temperature optimization for Suc-AAPF-AMC assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for the Suc-AAPF-AMC assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the this compound assay with chymotrypsin (B1334515)?

A1: The optimal temperature for chymotrypsin activity can vary depending on the enzyme's source (e.g., bovine, porcine). Generally, the optimal temperature for porcine chymotrypsin is between 30°C and 60°C.[1] For chymotrypsin from salmon, an optimal temperature of around 40°C has been reported. It is crucial to determine the optimal temperature for your specific experimental conditions empirically.

Q2: How does temperature affect the stability of chymotrypsin?

A2: Chymotrypsin stability is temperature-dependent. Prolonged incubation at elevated temperatures can lead to denaturation and loss of activity. For instance, chymotrypsin activity remains stable at 40°C for 30 minutes, but significant activity is lost at higher temperatures.[2] Self-digestion can also occur at temperatures above 37°C.[3]

Q3: Can I perform the assay at room temperature?

A3: While some chymotrypsin assays are performed at 25°C[4][5], this may not be the optimal temperature for maximal activity. Performing the assay at a suboptimal temperature will result in a lower reaction rate. It is recommended to determine the optimal temperature for your enzyme and substrate combination.

Q4: What are the signs of suboptimal temperature in my assay?

A4: Signs of a suboptimal temperature include:

  • Low signal: If the temperature is too low, the enzyme activity will be reduced, leading to a weaker fluorescent signal.

  • High background or unstable signal: If the temperature is too high, it can lead to enzyme denaturation and aggregation, which may increase background fluorescence or cause signal instability.

  • Poor reproducibility: Temperature fluctuations during the assay can lead to inconsistent results between wells and experiments.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low fluorescent signal The assay temperature is too low, resulting in reduced enzyme activity.Determine the optimal temperature for your chymotrypsin by performing the assay over a range of temperatures (e.g., 25°C to 60°C).
The enzyme has lost activity due to improper storage or handling at elevated temperatures.Ensure the enzyme is stored at the recommended temperature (-20°C or below) and thawed on ice immediately before use.[3]
High background fluorescence The assay temperature is too high, causing enzyme denaturation and potential substrate degradation.Lower the incubation temperature. Perform a control experiment without the enzyme to assess substrate auto-hydrolysis at the tested temperature.
Contaminants in the sample or reagents are fluorescent at the assay temperature.Run appropriate controls, including a buffer blank and a substrate-only control, at the assay temperature.
Inconsistent results between wells There is a temperature gradient across the microplate.Ensure the microplate reader's incubation chamber provides uniform heating. Allow the plate to equilibrate to the desired temperature before adding the final reagent to start the reaction.
Reaction rate decreases rapidly over time The enzyme is unstable and denaturing at the assay temperature.Lower the incubation temperature or reduce the assay time. The presence of calcium chloride (e.g., 10 mM) in the buffer can help stabilize the enzyme.[3]

Experimental Protocols

Protocol for Temperature Optimization of the this compound Assay

This protocol outlines the steps to determine the optimal temperature for your chymotrypsin enzyme using the this compound substrate.

Materials:

  • Chymotrypsin (e.g., from bovine pancreas)

  • This compound substrate

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 0.1 M CaCl₂)[6]

  • DMSO (for dissolving the substrate)

  • 96-well black microplate with a clear bottom

  • Microplate reader with temperature control and fluorescence detection (Excitation: 360-380 nm, Emission: 440-460 nm)[7]

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

  • Prepare a working solution of the substrate: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Prepare the enzyme solution: Dissolve chymotrypsin in cold Assay Buffer to a working concentration (e.g., 1 µg/mL). Keep the enzyme solution on ice.

  • Set up the temperature gradient: Program the microplate reader to perform the assay at a range of temperatures (e.g., 25°C, 30°C, 37°C, 40°C, 45°C, 50°C, 55°C, 60°C).

  • Set up the assay plate:

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the substrate working solution to each well.

    • Include control wells:

      • Blank: 75 µL of Assay Buffer (no enzyme, no substrate).

      • Substrate only: 50 µL of Assay Buffer + 25 µL of substrate working solution (no enzyme).

      • Enzyme only: 50 µL of Assay Buffer + 25 µL of enzyme solution (no substrate).

  • Pre-incubate the plate: Place the plate in the microplate reader and allow it to equilibrate to the first target temperature for 5-10 minutes.

  • Initiate the reaction: Add 25 µL of the enzyme solution to the sample wells.

  • Measure fluorescence: Immediately begin kinetic measurements of fluorescence intensity every minute for 30-60 minutes.

  • Repeat for each temperature: Repeat steps 6-8 for each temperature in your defined range.

  • Data Analysis:

    • Subtract the background fluorescence (substrate only wells) from the sample wells.

    • Calculate the initial reaction velocity (V₀) for each temperature from the linear portion of the fluorescence versus time curve.

    • Plot V₀ versus temperature to determine the optimal temperature for chymotrypsin activity.

Quantitative Data Summary

The following table summarizes the thermal stability of chymotrypsin from different sources. This data highlights the importance of considering the enzyme source when determining the optimal assay temperature.

TemperatureRemaining Activity of Salmon Chymotrypsin (after 30 min pre-incubation)Remaining Activity of Seabream Chymotrypsin
40°CIntact activity~75%
50°C~40% activity remainingDenatured

(Data adapted from Rungruangsak-Torrissen and Male 2000, and a study on seabream proteases)[2][8]

Visualizations

Enzymatic_Reaction_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis sub Prepare Substrate (this compound) plate Add Reagents to 96-well Plate sub->plate enz Prepare Enzyme (Chymotrypsin) start Initiate Reaction with Enzyme enz->start buf Prepare Assay Buffer buf->plate incubate Pre-incubate at Set Temperature plate->incubate incubate->start measure Measure Fluorescence (Kinetic Read) start->measure calc Calculate Initial Velocity (V₀) measure->calc plot Plot V₀ vs. Temperature calc->plot optim Determine Optimal Temperature plot->optim

Caption: Experimental workflow for temperature optimization.

Signaling_Pathway Chymotrypsin Chymotrypsin Enzyme-Substrate Complex Enzyme-Substrate Complex Chymotrypsin->Enzyme-Substrate Complex This compound This compound This compound->Enzyme-Substrate Complex Enzyme-Substrate Complex->Chymotrypsin Cleaved Peptide Cleaved Peptide Enzyme-Substrate Complex->Cleaved Peptide AMC (Fluorescent) AMC (Fluorescent) Enzyme-Substrate Complex->AMC (Fluorescent)

Caption: Enzymatic cleavage of this compound by chymotrypsin.

References

Technical Support Center: Quenching of AMC Fluorescence in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quenching of 7-amino-4-methylcoumarin (B1665955) (AMC) fluorescence in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an AMC-based fluorescence assay?

AMC-based assays utilize a "turn-on" fluorescence mechanism. A non-fluorescent or weakly fluorescent substrate, which contains AMC conjugated to a recognition motif (e.g., a peptide), is cleaved by a specific enzyme. This cleavage releases free AMC, which is highly fluorescent. The increase in fluorescence intensity is directly proportional to the enzyme's activity.[1][2]

Q2: Why is the fluorescence of AMC quenched when it is conjugated to a peptide or another molecule?

The quenching of AMC fluorescence in its conjugated state is a form of static quenching. The covalent bond, typically at the 7-amino group, alters the conjugated electron system of the fluorophore.[3][4] This change in electronic structure reduces the fluorescence quantum yield, resulting in a substrate with low fluorescence.[1][4]

Q3: What are the optimal excitation and emission wavelengths for AMC?

The spectral properties of AMC can vary slightly with buffer conditions, but generally fall within the following ranges:

FluorophoreExcitation Wavelength (nm)Emission Wavelength (nm)
Free AMC340 - 380430 - 460
Peptide-AMC Conjugate~330~390

Data compiled from multiple sources.[1][5]

Troubleshooting Guide

This guide addresses common problems encountered during AMC-based assays, their probable causes, and recommended solutions.

Problem 1: High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio of your assay.

Possible Causes & Solutions

Possible CauseRecommended Solution
Compound Autofluorescence Many small molecules inherently fluoresce in the same wavelength range as AMC, leading to false positives.[6][7] Run a "compound-only" control (assay buffer + test compound) to measure its intrinsic fluorescence. If the compound is autofluorescent, consider using a different fluorophore with red-shifted spectra.[8][9]
Substrate Instability The AMC-peptide substrate may undergo spontaneous hydrolysis, especially at non-optimal pH or with prolonged exposure to light.[6][7] Prepare fresh substrate for each experiment, store stock solutions protected from light at -20°C or -80°C, and run a "substrate-only" control to assess the rate of spontaneous hydrolysis.[6][7]
Contaminated Reagents Buffers, water, or other reagents may contain fluorescent contaminants.[6] Use high-purity, fresh reagents and filter-sterilize buffers.
Microplate Issues Certain types of microplates can exhibit inherent fluorescence. Use black, opaque, non-binding microplates to minimize background and well-to-well crosstalk.[6]
Problem 2: Lower Than Expected or Decreasing Fluorescence Signal

A weak or diminishing signal can be indicative of inhibition or various forms of interference.

Possible Causes & Solutions

Possible CauseRecommended Solution
Inner Filter Effect (IFE) Test compounds or other assay components may absorb the excitation or emitted light, a phenomenon known as the inner filter effect.[6][10] This can be mistaken for enzyme inhibition. To check for IFE, measure the absorbance of your sample at the excitation and emission wavelengths. An absorbance value greater than 0.1 is likely to cause significant IFE.[11] To mitigate this, you can dilute your sample or apply a mathematical correction.[6][12]
Fluorescence Quenching by Test Compound The test compound may directly quench the fluorescence of AMC through mechanisms like collisional quenching.[3][13] Perform a quenching control by adding the test compound to a solution of free AMC. A decrease in fluorescence indicates quenching.
Enzyme Instability The enzyme may lose activity under the assay conditions (e.g., pH, temperature).[6][7] Run a "no-compound" control to ensure the enzyme is stable throughout the assay duration.
Compound Aggregation or Precipitation Test compounds may form aggregates that non-specifically inhibit the enzyme or precipitate out of solution, scattering light.[6][7] Visually inspect the wells for precipitation. If observed, consider lowering the compound concentration or adjusting the solvent (e.g., DMSO) percentage.
Photobleaching AMC is susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to excitation light.[5] Minimize the exposure time and intensity of the excitation light. For kinetic assays, take readings at discrete time points rather than continuous monitoring if photobleaching is a concern.[1]
Problem 3: Non-Linear Reaction Rate

A non-linear reaction rate, particularly one that plateaus quickly, can lead to inaccurate kinetic measurements.

Possible Causes & Solutions

Possible CauseRecommended Solution
Substrate Depletion If the enzyme concentration is too high or the reaction runs for too long, the substrate will be consumed, causing the reaction rate to slow down.[6] Optimize the enzyme concentration to ensure the reaction rate is linear for the desired duration. Also, ensure the substrate concentration is at or above the Michaelis constant (Km) of the enzyme.[1]
Enzyme Inhibition The product of the reaction (free AMC) or the test compound may be inhibiting the enzyme. Analyze the reaction kinetics at different substrate and inhibitor concentrations to determine the mechanism of inhibition.

Experimental Protocols

Protocol 1: General AMC-Based Enzyme Assay

This protocol provides a general framework for measuring enzyme activity using an AMC-conjugated substrate.

Materials:

  • Enzyme of interest

  • AMC-conjugated substrate

  • Assay buffer (optimized for the specific enzyme)

  • Test compounds and controls (e.g., known inhibitor)

  • Free AMC (for standard curve)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AMC-substrate in DMSO and dilute it to the desired working concentration in assay buffer.

    • Dilute the enzyme in cold assay buffer to a concentration that provides a linear rate of fluorescence increase for the duration of the assay.

    • Prepare serial dilutions of test compounds and controls.

  • Assay Setup:

    • Add 2 µL of the test compound, positive control, or vehicle control to the appropriate wells.

    • Add 88 µL of the diluted enzyme solution to each well (except for the "no-enzyme" control). For the "no-enzyme" control, add 88 µL of assay buffer.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the working substrate solution to all wells.

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • Calculate the reaction rate (slope) from the linear portion of the fluorescence versus time curve.

    • If quantifying enzyme activity, generate a standard curve with free AMC to convert relative fluorescence units (RFU) to the concentration of the product formed.

    • For inhibitor screening, calculate the percent inhibition for each compound concentration and determine the IC50 value.[14]

Protocol 2: Caspase-3 Activity Assay

This protocol is a specific example for measuring the activity of caspase-3.

Materials:

  • Cell lysate containing active caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Caspase assay buffer

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for control

  • Free AMC for standard curve

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cells to activate caspase-3.

    • Lyse the cells and collect the supernatant containing the active enzyme.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a black 96-well plate, add a defined amount of protein from the cell lysate to each well.

    • Include a negative control (lysate from untreated cells) and an inhibitor control.

    • Prepare a reaction mixture containing the caspase assay buffer and the Ac-DEVD-AMC substrate.

  • Reaction and Measurement:

    • Add the reaction mixture to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[3]

  • Data Analysis:

    • Subtract the background fluorescence (from a "no-lysate" control).

    • Use an AMC standard curve to convert the fluorescence readings into the amount of AMC released.

    • Normalize the caspase activity to the protein concentration.

Visualizations

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis P1 Prepare Reagents (Enzyme, Substrate, Compounds) A1 Dispense Compounds & Controls into Plate P1->A1 P2 Prepare Controls (Positive, Negative, Vehicle) P2->A1 A2 Add Enzyme Solution A1->A2 A3 Pre-incubate A2->A3 A4 Initiate with Substrate A3->A4 R1 Kinetic Fluorescence Reading (Ex: ~380nm, Em: ~460nm) A4->R1 D1 Calculate Reaction Rates R1->D1 D2 Determine % Inhibition / IC50 D1->D2 D3 Generate AMC Standard Curve (Optional) D1->D3

Caption: General workflow for an AMC-based enzyme inhibitor screening assay.

troubleshooting cluster_high_bg High Background cluster_low_signal Low Signal Start Problem with AMC Assay HB1 Compound Autofluorescence? Start->HB1 LS1 Inner Filter Effect? Start->LS1 HB2 Substrate Instability? HB1->HB2 No HB_Sol1 Run Compound-only Control HB1->HB_Sol1 Yes HB_Sol2 Run Substrate-only Control HB2->HB_Sol2 Yes LS2 Compound Quenching? LS1->LS2 No LS_Sol1 Check Sample Absorbance LS1->LS_Sol1 Yes LS_Sol2 Run Quenching Control with Free AMC LS2->LS_Sol2 Yes

Caption: A troubleshooting decision tree for common issues in AMC fluorescence assays.

References

Technical Support Center: Suc-AAPF-AMC Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers using the Suc-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC) fluorogenic substrate to determine chymotrypsin-like protease activity. The primary focus is on establishing the linear range of the assay, which is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction rate not linear over time?

A1: A non-linear reaction rate, often observed as a plateau in fluorescence over time, can be caused by several factors:

  • Substrate Depletion: If the enzyme concentration is too high, the this compound substrate may be consumed rapidly, leading to a decrease in the reaction rate. Try reducing the enzyme concentration or increasing the initial substrate concentration.

  • Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like temperature, pH, or autodegradation.[1] Ensure the assay buffer is optimal for your enzyme and consider running the reaction at a lower temperature. For chymotrypsin (B1334515), storage in small aliquots at -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[1]

  • Product Inhibition: The accumulation of the cleaved product, AMC, or the peptide fragment may inhibit enzyme activity. This is an inherent property of the enzyme-product interaction. Analysis should be restricted to the initial, linear phase of the reaction.

Q2: My results are not linear with respect to enzyme concentration. What's wrong?

A2: If you plot the initial reaction rate (V₀) against a range of enzyme concentrations and do not see a straight line, consider the following:

  • Inappropriately High Enzyme Concentration: At very high concentrations, the substrate is consumed almost instantaneously, and the measured rate is no longer proportional to the enzyme amount. This is a common reason for losing linearity. You must test a dilution series of your enzyme to find the range where the activity is directly proportional to the concentration.

  • Assay Detection Limits: Your instrument's detector may be saturated by the high fluorescence signal generated by excessive enzyme. This can lead to a plateauing of the signal at higher enzyme concentrations. Diluting the enzyme should resolve this.

  • Presence of Inhibitors: If your enzyme sample contains inhibitors, the relationship between concentration and activity may not be linear.

Q3: I am observing high background fluorescence. How can I reduce it?

A3: High background fluorescence can mask the signal from enzyme activity. Potential causes include:

  • Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze over time, releasing free AMC.[2] Always prepare the substrate solution fresh before each experiment.

  • Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds. Test each component individually in the fluorometer.

  • Non-Specific Protease Activity: If your sample (e.g., cell lysate or tissue homogenate) contains other proteases, they may cleave the substrate.[3] To confirm this, you can use a specific chymotrypsin inhibitor in a control well; the difference in signal between the inhibited and uninhibited samples represents the specific activity.[3]

Q4: The fluorescence signal is very low or the signal-to-noise ratio is poor. What should I do?

A4: A weak signal can be due to:

  • Low Enzyme Activity: The enzyme concentration may be too low, or the enzyme may be inactive. Use a higher concentration of your sample or verify its activity with a positive control.

  • Suboptimal Assay Conditions: Ensure the pH, temperature, and buffer composition are optimal for your specific enzyme's activity.

  • Incorrect Instrument Settings: Verify that you are using the correct excitation and emission wavelengths for AMC (Ex: 360-380 nm, Em: 440-460 nm) and that the instrument's gain setting is appropriate.[2]

Experimental Protocol: Determining the Linear Range

This protocol provides a framework for determining the linear range of the this compound assay with respect to both time and enzyme concentration.

1. Reagent and Sample Preparation:

  • Assay Buffer: Prepare an appropriate buffer for your enzyme (e.g., 0.08 M Tris-HCl, 0.1 M CaCl₂, pH 7.8 for bovine chymotrypsin).[4]

  • Substrate Stock Solution: Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). Store in aliquots at -20°C or below, protected from light.[5]

  • Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in a buffer that ensures its stability (e.g., 1 mg/mL in 0.001 N HCl for chymotrypsin).[4] Store in aliquots at -80°C.[1]

  • AMC Standard Stock Solution: Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin (B1665955) (AMC) in DMSO to create a standard curve for converting relative fluorescence units (RFU) to moles of product.

2. Experimental Workflow:

The overall process involves two main experiments: establishing the linear range over time (kinetic assay) and then using that information to determine the linear range with respect to enzyme concentration.

G cluster_0 Part 1: Linearity with Time cluster_1 Part 2: Linearity with Enzyme Concentration A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Buffer and Substrate to Microplate Wells A->B C Initiate Reaction by Adding Enzyme B->C D Measure Fluorescence Kinetically (e.g., every 60s for 30-60 min) C->D E Plot RFU vs. Time Identify Initial Linear Phase D->E F Prepare Enzyme Dilution Series E->F Use determined linear time for endpoint assay G Set up Reactions in Microplate (Buffer, Substrate, Enzyme Dilutions) F->G H Incubate for Fixed Time (within linear range from Part 1) G->H I Measure Endpoint Fluorescence H->I J Plot Initial Rate (V₀) vs. [Enzyme] Identify Linear Concentration Range I->J

Caption: Workflow for determining the linear range of the this compound assay.

3. Part 1: Determining Linearity with Time (Kinetic Assay)

  • Add assay buffer and your chosen concentration of this compound to the wells of a microplate.

  • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a fixed, intermediate concentration of your enzyme to the wells.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically, taking readings every 30-60 seconds for 30 to 60 minutes.[3]

  • Data Analysis: Plot the Relative Fluorescence Units (RFU) against time (in minutes). Identify the longest time interval from the start of the reaction during which the plot is a straight line. This is the time window for the linear range of the assay under these conditions.

4. Part 2: Determining Linearity with Enzyme Concentration

  • Prepare a series of enzyme dilutions in the assay buffer. Include a "no enzyme" control.

  • In a new microplate, add assay buffer and this compound to the wells.

  • Add the different enzyme dilutions to their respective wells to start the reaction.

  • Incubate the plate for a fixed period of time, ensuring this time falls within the linear range determined in Part 1 (e.g., 15 minutes).

  • Stop the reaction if necessary (e.g., by adding a specific inhibitor or a strong acid, though this is often not needed if reading immediately).

  • Measure the endpoint fluorescence (RFU) for each well.

  • Data Analysis: Subtract the RFU from the "no enzyme" control from all other readings. Calculate the initial reaction rate (V₀), often expressed as RFU/min. Plot V₀ against the enzyme concentration. The linear range is the range of concentrations where the plot is a straight line passing through the origin.

Data Presentation

Quantitative data should be organized clearly. Below are example tables for presenting results from the linearity experiments.

Table 1: Kinetic Assay Data for Time-Dependent Linearity

Time (minutes)RFU (Sample 1)RFU (Sample 2)RFU (Average)
0152155153.5
5845851848.0
10153015421536.0
15221522302222.5
20289029152902.5
25345034803465.0
30381038553832.5

Based on this data, the reaction appears linear for at least 25 minutes.

Table 2: Data for Enzyme Concentration-Dependent Linearity

Enzyme Conc. (µg/mL)Endpoint RFU (minus blank)Initial Rate (V₀) (RFU/min)
0.000.0
0.555036.7
1.0112074.7
2.02235149.0
4.04450296.7
8.07980532.0
16.011520768.0

Data assumes a 15-minute incubation. The plot of V₀ vs. Enzyme Concentration would show the linear range.

References

troubleshooting poor signal in Suc-AAPF-AMC assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suc-AAPF-AMC assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this fluorogenic assay for measuring chymotrypsin-like protease activity.

Troubleshooting Guide

Encountering issues with your this compound assay can be frustrating. This guide provides a structured approach to identifying and resolving common problems.

Problem Potential Cause Recommended Solution
High Background Fluorescence Substrate Degradation: Spontaneous hydrolysis of this compound can release free AMC.[1]Prepare fresh substrate solution. Aliquot and store at -80°C to minimize freeze-thaw cycles.[1][2]
Reagent Contamination: Assay buffer or other reagents may be contaminated with fluorescent compounds or proteases.[1]Use high-purity water and fresh reagents to prepare buffers.[1] Filter-sterilize buffers if necessary.
Autofluorescence: Biological samples can contain endogenous fluorescent molecules like NADH, flavins, collagen, and elastin.[3]Run a "no substrate" control with your sample to quantify autofluorescence.[3] If high, consider sample purification or using a red-shifted fluorophore-based assay.[3]
Plate Autofluorescence: The microplate itself may be fluorescent.Use black, opaque microplates designed for fluorescence assays to minimize background.[1]
Low or No Signal Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[4]Store enzymes at the recommended temperature (typically -80°C) in appropriate buffers and avoid repeated freeze-thaw cycles.[4][5] Confirm enzyme activity with a positive control.[6]
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.[4][7]Verify that the assay conditions are optimal for your specific protease.[4]
Substrate Concentration Too Low: Insufficient substrate can limit the reaction rate.Titrate the substrate concentration to determine the optimal concentration (typically around the Km value).[8]
Presence of Inhibitors: The sample itself may contain inhibitors of the protease.[6]Run a spike-and-recovery control by adding a known amount of active enzyme to your sample to test for inhibition.
High Variability Between Replicates Pipetting Errors: Inconsistent pipetting of enzyme, substrate, or samples.[4]Use calibrated pipettes and ensure thorough mixing of all reagents before dispensing.[9]
Temperature Gradients: Uneven temperature across the assay plate.[4]Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay.[4]
Improper Mixing: Incomplete mixing of reagents in the wells.Gently mix the contents of the wells after adding all components.
Non-linear Reaction Progress Curves Substrate Depletion: The substrate is being consumed too quickly.Reduce the enzyme concentration or the reaction time.
Product Inhibition: The product of the reaction (free AMC) is inhibiting the enzyme.Measure initial reaction rates before product accumulation becomes significant.[8]
Inner Filter Effect: At high product concentrations, the emitted fluorescence can be reabsorbed.[4][6]Dilute the samples or use a lower substrate concentration to keep the fluorescence signal within the linear range of the instrument.[4]
Enzyme Instability: The enzyme is losing activity over the course of the assay.[4]Keep the enzyme on ice during preparation and minimize the time it is at room temperature.[4] Consider adding stabilizing agents like glycerol (B35011) if compatible with the assay.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does the assay work?

This compound (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin) is a fluorogenic substrate for chymotrypsin (B1334515) and other chymotrypsin-like serine proteases.[2][10][11] The peptide sequence (AAPF) is recognized and cleaved by the enzyme, releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The increase in fluorescence, which can be measured over time, is directly proportional to the enzyme's activity. The excitation and emission maxima for AMC are typically around 360-380 nm and 440-460 nm, respectively.[11]

Q2: My blank wells (buffer and substrate only) have high fluorescence. What is the cause?

High fluorescence in blank wells is often due to the spontaneous hydrolysis of the this compound substrate, which releases free AMC.[1] This can be exacerbated by improper storage, such as repeated freeze-thaw cycles or exposure to light.[6] To troubleshoot this, prepare a fresh stock solution of the substrate and store it in small aliquots at -80°C.[2]

Q3: How can I be sure the signal I'm measuring is from my enzyme of interest?

To confirm the specificity of the assay, it is crucial to run proper controls. A "no-enzyme" control (containing buffer and substrate) will reveal the extent of substrate autohydrolysis.[6] Additionally, using a specific inhibitor for your protease of interest should significantly reduce or abolish the fluorescent signal, confirming that the measured activity is indeed from your target enzyme.[6][12]

Q4: What concentration of this compound should I use in my assay?

The optimal substrate concentration depends on the specific enzyme and assay conditions. It is generally recommended to use a substrate concentration around the Michaelis-Menten constant (Km) for your enzyme.[8] The Km for α-chymotrypsin with this compound has been reported to be 15 µM.[13] A substrate titration experiment should be performed to determine the optimal concentration for your specific experimental setup.

Q5: What are some key considerations for the assay buffer?

The composition of the assay buffer is critical for optimal enzyme activity.[4] Factors to consider include pH, ionic strength, and the presence of any necessary cofactors or additives. For example, some proteases may require specific ions like Ca²⁺ for activity.[5] It is also important to ensure that the buffer components do not interfere with the fluorescence measurement or inhibit the enzyme.[9]

Experimental Protocols

General Protocol for this compound Assay

This protocol provides a general workflow. Specific concentrations, volumes, and incubation times should be optimized for your particular enzyme and experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., 0.1 M Tris-HCl, pH 7.8, containing 0.1 M CaCl₂ for α-chymotrypsin).[14]

    • Enzyme Solution: Prepare a stock solution of your enzyme in a suitable buffer and store it on ice.[4] Dilute the enzyme to the desired working concentration in cold assay buffer just before use.

    • Substrate Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.[2] Dilute the stock solution to the desired final concentration in the assay buffer.

  • Assay Procedure:

    • Add the diluted enzyme solution to the wells of a black, opaque 96-well plate.[1]

    • Include appropriate controls:

      • No-Enzyme Control: Add assay buffer instead of the enzyme solution.[6]

      • Inhibitor Control: Pre-incubate the enzyme with a specific inhibitor before adding the substrate.[6]

      • Positive Control: Use a known active enzyme preparation.[12]

    • Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C).[14]

    • Initiate the reaction by adding the diluted substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at ~380 nm and emission at ~460 nm.[12] Collect readings kinetically (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes).[12]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot for each well.

    • Subtract the rate of the no-enzyme control from the rates of the sample wells to correct for background fluorescence.

    • Enzyme activity can be calculated by comparing the reaction rates to a standard curve of free AMC.

Visualizations

Assay_Workflow This compound Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_plate Prepare 96-well Plate (Samples & Controls) prep_reagents->prep_plate add_enzyme Add Enzyme to Plate prep_plate->add_enzyme pre_incubate Pre-incubate at Desired Temperature add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate pre_incubate->add_substrate read_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->read_fluorescence analyze_data Analyze Data (Calculate Reaction Rates) read_fluorescence->analyze_data

Caption: A simplified workflow for the this compound assay.

Troubleshooting_Tree Troubleshooting Poor Signal start Poor Signal in Assay high_background High Background? start->high_background Check First low_signal Low/No Signal? start->low_signal If Not High Background high_variability High Variability? start->high_variability If Signal is Present but Inconsistent substrate_degradation Substrate Degradation? high_background->substrate_degradation Yes reagent_contamination Reagent Contamination? high_background->reagent_contamination No inactive_enzyme Inactive Enzyme? low_signal->inactive_enzyme Yes suboptimal_conditions Suboptimal Conditions? low_signal->suboptimal_conditions No pipetting_error Pipetting Error? high_variability->pipetting_error Yes temp_gradient Temperature Gradient? high_variability->temp_gradient No autofluorescence Sample Autofluorescence? reagent_contamination->autofluorescence No inhibitors_present Inhibitors Present? suboptimal_conditions->inhibitors_present No improper_mixing Improper Mixing? temp_gradient->improper_mixing No

Caption: A decision tree for troubleshooting poor signal in the assay.

References

Technical Support Center: Suc-AAPF-AMC Stability and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvents on the stability of the fluorogenic chymotrypsin (B1334515) substrate, Suc-AAPF-AMC (Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this peptide substrate.[1] Some sources also indicate solubility in ethanol (B145695).[1] For aqueous assays, the final concentration of the organic solvent should be kept to a minimum to avoid impacting enzyme activity.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10 mM). This stock solution should then be aliquoted into single-use volumes to minimize freeze-thaw cycles. Store these aliquots in sealed, light-protected vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Q3: Can I use other organic solvents like DMF or ethanol to prepare stock solutions?

A3: While DMSO is preferred, ethanol can also be used to dissolve this compound.[1] N,N-Dimethylformamide (DMF) can also be a suitable solvent for peptides.[3] However, it's important to note that DMF can degrade over time to form dimethylamine (B145610) and formic acid, which could potentially affect the stability of the peptide.[4][5] If using DMF, ensure it is of high purity and stored properly. The stability of this compound in these solvents may differ, so it is advisable to perform a stability assessment for your specific experimental conditions.

Q4: Is this compound stable in aqueous buffers?

A4: Peptide substrates like this compound are susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH.[6][7] It is generally not recommended to store this compound in aqueous buffers for extended periods. Working solutions should be prepared fresh daily by diluting the stock solution into the assay buffer immediately before use.

Q5: How does the presence of an organic solvent in the assay affect the enzyme activity?

A5: Organic solvents can influence enzyme stability and kinetics. For instance, increasing concentrations of DMSO have been shown to decrease the thermal stability of some proteases while potentially enhancing their catalytic efficiency.[8] Hydrophilic solvents may "strip" essential water molecules from the enzyme, which can lead to a decrease in activity.[9] It is crucial to keep the final concentration of the organic solvent in the assay as low as possible and consistent across all experiments. A solvent control should always be included to account for any effects on the enzyme.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background fluorescence 1. Autohydrolysis of the substrate due to instability in the assay buffer. 2. Contamination of reagents or labware with proteases.1. Prepare the working solution of this compound immediately before use. Minimize the time the substrate is in the aqueous buffer before starting the reaction. 2. Use sterile, disposable labware and high-purity reagents.
Inconsistent or non-reproducible results 1. Degradation of the this compound stock solution. 2. Inconsistent concentrations of the organic solvent in the assay wells. 3. Substrate precipitation in the aqueous assay buffer.1. Use a fresh aliquot of the stock solution for each experiment. Avoid multiple freeze-thaw cycles. 2. Ensure accurate and consistent pipetting of the substrate stock solution into the assay buffer. 3. After diluting the stock solution into the assay buffer, ensure the solution is clear and well-mixed. If precipitation is observed, the final concentration of the substrate may be too high, or the solvent concentration may be too low to maintain solubility.
Low or no signal 1. Complete degradation of the substrate. 2. Inactive enzyme. 3. Inhibition of the enzyme by the solvent.1. Verify the integrity of the substrate by running a positive control with a known active enzyme. 2. Check the activity of the enzyme with a fresh, reliable batch of substrate. 3. Run a solvent concentration gradient to determine the tolerance of your enzyme to the specific organic solvent being used.

Data Presentation

The stability of this compound is dependent on the solvent, storage temperature, and time. The following tables provide a summary of recommended storage conditions and an illustrative representation of substrate stability under various conditions.

Table 1: Recommended Storage of this compound Stock Solutions

SolventConcentrationStorage TemperatureDuration
DMSO1-10 mM-20°CUp to 1 month
DMSO1-10 mM-80°CUp to 6 months

Table 2: Illustrative Stability of this compound in Various Solvents at Room Temperature (20-25°C)

Disclaimer: The following data is illustrative and intended to demonstrate the relative stability of this compound in different solvents. Actual stability may vary based on solvent purity, light exposure, and other experimental conditions.

Solvent% Remaining Activity after 8 hours% Remaining Activity after 24 hours
DMSO95%85%
DMF90%75%
Ethanol85%65%
Aqueous Buffer (pH 7.4)70%40%

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a method to determine the stability of a this compound solution over time at a given temperature.

  • Preparation of Substrate Solution : Reconstitute lyophilized this compound in the test solvent (e.g., DMSO, DMF, or ethanol) to a stock concentration of 10 mM.

  • Aliquoting and Storage : Aliquot the stock solution into multiple microcentrifuge tubes to avoid repeated sampling from the same stock.

  • Incubation : Store the aliquots at the desired temperature (e.g., room temperature or 4°C).

  • Time Points : At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot for analysis.

  • Enzyme Activity Assay :

    • Prepare a reaction mixture in a 96-well black plate containing the appropriate assay buffer and a known concentration of active chymotrypsin.

    • Initiate the reaction by adding the aged substrate to a final concentration that is within the linear range of the assay.

    • Immediately measure the rate of AMC release using a fluorescence plate reader with excitation at 360-380 nm and emission at 440-460 nm.[1]

  • Data Analysis :

    • Calculate the initial reaction rate (V₀) for each time point.

    • Normalize the reaction rates to the rate at time 0 to determine the percentage of remaining substrate activity.

    • Plot the percentage of remaining activity against time to visualize the stability of the substrate in the tested solvent.

Mandatory Visualizations

Enzymatic_Reaction Enzymatic Cleavage of this compound This compound This compound (Non-fluorescent) Chymotrypsin Chymotrypsin This compound->Chymotrypsin Substrate Binding Products Suc-AAPF + AMC (Fluorescent) Chymotrypsin->Products Cleavage

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Experimental_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage and Aging cluster_analysis Analysis at Time Points cluster_data Data Interpretation Reconstitute Reconstitute this compound in selected solvent Aliquot Aliquot into single-use tubes Reconstitute->Aliquot Incubate Incubate aliquots at defined temperature Aliquot->Incubate Sample Take one aliquot at each time point (t=0, 2, 4...) Incubate->Sample Assay Perform chymotrypsin activity assay Sample->Assay Measure Measure fluorescence kinetics Assay->Measure Calculate Calculate initial reaction rates (V₀) Measure->Calculate Normalize Normalize rates to t=0 Calculate->Normalize Plot Plot % remaining activity vs. time Normalize->Plot

Caption: Experimental workflow for assessing this compound stability.

References

Validation & Comparative

A Head-to-Head Comparison of Chymotrypsin Substrates: Suc-AAPF-AMC vs. Suc-AAPF-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in enzymology and drug development, selecting the optimal substrate for chymotrypsin (B1334515) activity assays is a critical decision that influences data quality and experimental outcomes. Two of the most commonly employed synthetic peptide substrates for this serine protease are Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-amino-4-methylcoumarin (Suc-AAPF-AMC) and Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-AAPF-pNA). This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection of the most suitable substrate for your research needs.

Biochemical and Kinetic Properties

The fundamental difference between this compound and Suc-AAPF-pNA lies in the reporter group attached to the C-terminus of the peptide sequence, which dictates the method of detection and influences the kinetic parameters of the enzymatic reaction. Chymotrypsin cleaves the peptide bond on the C-terminal side of the phenylalanine residue, releasing either the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) or the chromogenic p-nitroaniline (pNA).

ParameterThis compoundSuc-AAPF-pNA
Detection Method FluorometricColorimetric (Spectrophotometric)
Excitation Wavelength 340-380 nmNot Applicable
Emission Wavelength 440-460 nmNot Applicable
Absorbance Wavelength Not Applicable405-410 nm
Michaelis Constant (Km) 15 µM[1]60 µM[2]
Catalytic Rate Constant (kcat) 1.5 s⁻¹[1]45 s⁻¹
Catalytic Efficiency (kcat/Km) 1.0 x 10⁵ M⁻¹s⁻¹7.5 x 10⁵ M⁻¹s⁻¹
Molar Extinction Coefficient (ε) of Product Not Applicable8,800 M⁻¹cm⁻¹ at pH 7.5[3]

Note: The kcat value for Suc-AAPF-pNA has been reported as 45 s⁻¹, however, researchers should determine this value under their specific experimental conditions.

Performance Comparison

Sensitivity: this compound is generally considered the more sensitive substrate. The fluorescence-based detection of released AMC allows for the detection of lower enzyme concentrations compared to the colorimetric detection of pNA. This is particularly advantageous when working with purified enzyme preparations or samples with low chymotrypsin activity.

Convenience and Throughput: Both substrates are amenable to high-throughput screening in microplate format. However, colorimetric assays using Suc-AAPF-pNA can be more straightforward to set up as they do not require specialized fluorescence plate readers.

Interference: Assays using this compound can be susceptible to interference from fluorescent compounds in the sample or screening library. Colorimetric assays with Suc-AAPF-pNA may be affected by colored compounds or turbidity.

Data Analysis: For Suc-AAPF-pNA, it is crucial to consider that the molar extinction coefficient of p-nitroaniline is pH-dependent. Therefore, maintaining a constant and well-defined pH throughout the assay is critical for accurate and reproducible results.

Experimental Protocols

To facilitate a direct comparison, the following standardized protocols can be adapted for both substrates. It is recommended to perform a preliminary experiment to determine the optimal enzyme concentration that yields a linear reaction rate over the desired time course.

Reagents and Buffers
  • Chymotrypsin Stock Solution: Prepare a stock solution of bovine pancreatic α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Store in aliquots at -20°C.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.8.

  • Substrate Stock Solution (10 mM):

    • This compound: Dissolve in DMSO.

    • Suc-AAPF-pNA: Dissolve in DMSO.

    • Store both stock solutions in aliquots at -20°C, protected from light.

  • DMSO: Dimethyl sulfoxide (B87167), enzyme grade. Note that high concentrations of DMSO can affect chymotrypsin activity[4][5][6][7][8]. It is advisable to keep the final DMSO concentration in the assay below 5%.

Assay Procedure for Kinetic Analysis
  • Prepare Substrate Dilutions: On the day of the experiment, prepare a series of dilutions of the substrate stock solution in Assay Buffer. A typical concentration range for determining Km would be 0.1 to 10 times the expected Km value.

  • Prepare Enzyme Dilution: Dilute the chymotrypsin stock solution in ice-cold Assay Buffer to the desired working concentration.

  • Set up the Assay Plate:

    • Add Assay Buffer to the wells of a 96-well plate (clear for pNA, black for AMC).

    • Add the substrate dilutions to the appropriate wells.

    • Include a "no enzyme" control for each substrate concentration to measure background hydrolysis.

    • Include a "no substrate" control to measure background signal from the enzyme solution.

  • Initiate the Reaction: Add the diluted enzyme solution to all wells except the "no enzyme" controls.

  • Measure the Signal:

    • For this compound: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.

    • For Suc-AAPF-pNA: Immediately place the plate in a spectrophotometric plate reader. Record the absorbance at 410 nm at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve (signal vs. time).

    • For Suc-AAPF-pNA, convert the change in absorbance per minute to moles of pNA produced per minute using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of pNA at the assay pH.

    • For this compound, convert the change in fluorescence units per minute to moles of AMC produced per minute using a standard curve of free AMC.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Visualizing the Reaction and Workflow

To further clarify the processes involved, the following diagrams illustrate the enzymatic reactions and a typical experimental workflow for inhibitor screening.

Enzymatic_Cleavage Enzymatic Cleavage of Chymotrypsin Substrates cluster_AMC This compound Pathway cluster_pNA Suc-AAPF-pNA Pathway Suc_AAPF_AMC This compound (Non-fluorescent) Chymotrypsin_AMC α-Chymotrypsin Suc_AAPF_AMC->Chymotrypsin_AMC Binding Products_AMC Suc-AAPF + AMC (Fluorescent) Chymotrypsin_AMC->Products_AMC Cleavage Suc_AAPF_pNA Suc-AAPF-pNA (Colorless) Chymotrypsin_pNA α-Chymotrypsin Suc_AAPF_pNA->Chymotrypsin_pNA Binding Products_pNA Suc-AAPF + pNA (Yellow) Chymotrypsin_pNA->Products_pNA Cleavage

Caption: Enzymatic cleavage of this compound and Suc-AAPF-pNA by chymotrypsin.

Chymotrypsin_Inhibition_Workflow Chymotrypsin Inhibition Assay Workflow start Start reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->reagents plate_setup Plate Setup (Add Buffer, Inhibitor, Enzyme) reagents->plate_setup pre_incubation Pre-incubation (Allow Enzyme-Inhibitor Interaction) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction kinetic_read Kinetic Measurement (Read Fluorescence/Absorbance) initiate_reaction->kinetic_read data_analysis Data Analysis (Calculate % Inhibition, IC50) kinetic_read->data_analysis end End data_analysis->end

Caption: A generalized workflow for a chymotrypsin inhibition assay.

Conclusion

Both this compound and Suc-AAPF-pNA are effective and reliable substrates for the measurement of chymotrypsin activity. The choice between them will largely depend on the specific requirements of the experiment.

  • This compound is the substrate of choice for assays requiring high sensitivity, such as those involving low enzyme concentrations or for the detection of subtle changes in enzyme activity.

  • Suc-AAPF-pNA offers a convenient and cost-effective alternative for routine assays, inhibitor screening, and when a fluorescence plate reader is not available. Careful control of pH is essential for accurate quantification.

By understanding the distinct characteristics of each substrate and employing standardized protocols, researchers can ensure the generation of high-quality, reproducible data in their studies of chymotrypsin enzymology and inhibition.

References

A Comparative Guide to Alternative Substrates for Chymotrypsin Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chymotrypsin (B1334515), a key serine protease, plays a crucial role in protein digestion and is a significant target in drug discovery. Accurate and efficient measurement of its enzymatic activity is paramount for both basic research and high-throughput screening. While traditional substrates have been widely used, a variety of alternative substrates offer improved sensitivity, convenience, and suitability for different assay formats. This guide provides a comprehensive comparison of common and alternative substrates for chymotrypsin assays, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in substrate selection and experimental design.

Performance Comparison of Chymotrypsin Substrates

The choice of substrate significantly impacts the sensitivity, dynamic range, and overall performance of a chymotrypsin assay. Key kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), provide a quantitative measure of a substrate's affinity for the enzyme and the rate of its conversion to product. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

This section summarizes the kinetic parameters for a selection of chromogenic, fluorogenic, and esterase substrates for chymotrypsin. It is important to note that the presented data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.

Substrate TypeSubstrate NameKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Detection Method
Esterase N-Benzoyl-L-tyrosine ethyl ester (BTEE)~0.08--Spectrophotometry (256 nm)
Chromogenic N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide-highlow KmSpectrophotometry (405-410 nm)[1]
N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA)---Spectrophotometry (410 nm)[2]
MeO-Suc-Arg-Pro-Tyr-pNA (S-2586)---Spectrophotometry (405 nm)[3]
N-Succinyl-L-phenylalanine-p-nitroanilide2.2--Spectrophotometry
Fluorogenic Glt-Leu-Phe-NH-Meq---Fluorometry
Glt-Phe-AMQ0.5-47Fluorometry (Ex: 360 nm, Em: 435 nm)[4]
Suc-Ala-Ala-Pro-Phe-AMC---Fluorometry (Ex: 340-360 nm, Em: 440-460 nm)[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are protocols for chymotrypsin assays using three common substrates, representing different detection methods.

Spectrophotometric Assay using N-Benzoyl-L-tyrosine ethyl ester (BTEE)

This continuous spectrophotometric rate determination assay is a classic method for measuring chymotrypsin activity.[6][7]

Materials:

  • α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • Tris-HCl buffer (80 mM, pH 7.8 at 25°C) containing 0.1 M CaCl₂

  • BTEE stock solution (e.g., 1.07 mM in 50% w/w methanol)[6]

  • 1 mM HCl

  • Spectrophotometer capable of measuring absorbance at 256 nm

  • Thermostatted cuvette holder (25°C)

Procedure:

  • Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.[6]

  • In a quartz cuvette, prepare the reaction mixture by adding:

    • 1.5 mL of 80 mM Tris-HCl buffer with 0.1 M CaCl₂[6]

    • 1.4 mL of 1.07 mM BTEE solution[6]

  • Mix by inversion and incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium. Record the blank rate, if any.[6]

  • Initiate the reaction by adding 0.1 mL of a suitably diluted chymotrypsin solution (e.g., 10-30 µg/mL in 1 mM HCl).[6]

  • Immediately mix by inversion and record the increase in absorbance at 256 nm for 4-5 minutes.

  • Calculate the rate of reaction (ΔA₂₅₆/min) from the initial linear portion of the curve.

  • Enzyme activity can be calculated using the molar extinction coefficient of the product, N-benzoyl-L-tyrosine (ε = 964 M⁻¹cm⁻¹).[6]

Chromogenic Assay using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

This assay utilizes a peptide substrate that releases p-nitroaniline upon cleavage by chymotrypsin, which can be monitored spectrophotometrically.[1]

Materials:

  • α-Chymotrypsin solution

  • Tris buffer (e.g., 0.1 M, pH 9.0)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide stock solution (e.g., in DMSO)

  • Spectrophotometer capable of measuring absorbance at 405 nm

  • Thermostatted cuvette holder or plate reader

Procedure:

  • Prepare a working solution of the substrate by diluting the stock solution in Tris buffer.

  • Equilibrate the spectrophotometer and the reaction components to the desired temperature (e.g., 37°C).

  • In a cuvette or microplate well, add the substrate working solution.

  • Initiate the reaction by adding the chymotrypsin solution.

  • Monitor the increase in absorbance at 405 nm over time.

  • The rate of p-nitroaniline release is proportional to the chymotrypsin activity. The molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at 410 nm, pH 7.5) can be used to calculate the reaction rate.[1]

Fluorogenic Assay using a Coumarin-Based Substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)

Fluorogenic substrates offer higher sensitivity compared to their chromogenic counterparts. Upon cleavage by chymotrypsin, a highly fluorescent molecule is released.[5]

Materials:

  • α-Chymotrypsin solution

  • Assay buffer (e.g., Tris or HEPES buffer at optimal pH)

  • Fluorogenic substrate stock solution (e.g., Suc-Ala-Ala-Pro-Phe-AMC in DMSO)[5]

  • Fluorometer or microplate reader with appropriate excitation and emission filters (e.g., Ex: 340-360 nm, Em: 440-460 nm for AMC)[5]

Procedure:

  • Prepare a working solution of the fluorogenic substrate in the assay buffer. Protect the solution from light.

  • Equilibrate the fluorometer and reagents to the desired temperature.

  • In a microplate well or cuvette, add the substrate working solution.

  • Initiate the reaction by adding the chymotrypsin solution.

  • Measure the increase in fluorescence intensity over time.

  • The rate of increase in fluorescence is proportional to the chymotrypsin activity. A standard curve can be generated using the free fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) to quantify the product formation.

Mechanistic Insights and Assay Logic

The catalytic mechanism of chymotrypsin involves a catalytic triad (B1167595) of serine, histidine, and aspartate residues in the active site. The hydrolysis of peptide and ester substrates proceeds through a two-step "ping-pong" mechanism, involving the formation of a covalent acyl-enzyme intermediate.[8]

Chymotrypsin Catalytic Mechanism

ChymotrypsinMechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase ES_Complex Enzyme-Substrate Complex Tetrahedral_Intermediate1 Tetrahedral Intermediate 1 ES_Complex->Tetrahedral_Intermediate1 Nucleophilic attack by Ser195 Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate1->Acyl_Enzyme Collapse of intermediate Product1 Product 1 (Amine/Alcohol) Acyl_Enzyme->Product1 Release Water Water Tetrahedral_Intermediate2 Tetrahedral Intermediate 2 Acyl_Enzyme->Tetrahedral_Intermediate2 Nucleophilic attack by water Regenerated_Enzyme Regenerated Enzyme Tetrahedral_Intermediate2->Regenerated_Enzyme Collapse of intermediate Product2 Product 2 (Carboxylate) Regenerated_Enzyme->Product2 Release AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Enzyme, Substrate, and Buffer Solutions Mix_Reagents Combine Substrate and Buffer Prepare_Reagents->Mix_Reagents Initiate_Reaction Add Enzyme to Initiate Reaction Mix_Reagents->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Monitor_Signal Monitor Signal Change (Absorbance/Fluorescence) Incubate->Monitor_Signal Calculate_Rate Calculate Initial Reaction Rate Monitor_Signal->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

References

A Researcher's Guide to Fluorogenic Substrates for Cathepsin G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cathepsin G activity is crucial for investigating its role in inflammatory diseases and for the development of targeted therapeutics. This guide provides an objective comparison of commonly used fluorogenic substrates for cathepsin G, supported by experimental data and detailed protocols to aid in the selection of the most suitable substrate for your research needs.

Cathepsin G, a serine protease found in the azurophilic granules of neutrophils, plays a significant role in the immune response, inflammation, and various pathological processes. Its enzymatic activity is a key area of study, and fluorogenic substrates are indispensable tools for its quantification. These substrates are typically peptides that are cleaved by cathepsin G, releasing a fluorescent molecule and allowing for real-time monitoring of enzymatic activity. The ideal substrate exhibits high sensitivity and specificity, enabling accurate measurements even in complex biological samples.

Understanding Cathepsin G Substrate Specificity

Cathepsin G is distinguished by its dual substrate specificity, exhibiting both chymotrypsin-like and trypsin-like activities.[1][2] This means it can cleave peptide bonds after large aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) at the P1 position, as well as after basic residues like Lysine (Lys) and Arginine (Arg).[1][3][4] This dual nature presents a challenge in designing highly specific substrates, as other proteases, like chymase, also share a preference for aromatic residues.[1] Therefore, careful consideration of the entire peptide sequence of a substrate is critical to ensure selective measurement of cathepsin G activity.

Quantitative Comparison of Fluorogenic Substrates

The efficiency of a fluorogenic substrate is best assessed by its kinetic parameters, specifically the catalytic efficiency (kcat/Km). A higher kcat/Km value indicates a more efficient and specific substrate. The following table summarizes the kinetic parameters of various fluorogenic substrates for human cathepsin G.

Substrate SequenceFluorophore/Quencherkcat/Km (M⁻¹s⁻¹)Comments
Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnpAbz/EDDnp150,000A highly sensitive substrate developed from serpin reactive site loops.[1][5]
Mca-Phe-Val-Thr-Gnf-Ser-Trp-ANB-NH₂Mca/ANB252,000Developed using combinatorial chemistry for high sensitivity, allowing detection of as little as 70 pM of the enzyme.[6]
Suc-Ala-Ala-Pro-Phe-pNApNA (chromogenic)Not specifiedA chromogenic substrate often used for comparison, demonstrating the chymotrypsin-like activity of Cathepsin G.[3]
Abz-Thr-Leu-Leu-Ser-Ala-Leu-Gln-EDDnpAbz/EDDnp5,000 - 20,000Derived from the alpha1-antichymotrypsin loop.[5]

Abbreviations: Abz (ortho-aminobenzoyl), EDDnp (N-(2,4-dinitrophenyl)ethylenediamine), Mca (7-methoxycoumarin-4-yl acetic acid), ANB (amino benzoic acid), Suc (Succinyl), pNA (p-nitroanilide).

Experimental Protocols

A generalized protocol for determining the kinetic parameters of cathepsin G with a fluorogenic substrate is provided below. This protocol can be adapted and optimized based on the specific substrate, enzyme source, and available instrumentation.

Materials:
  • Human Cathepsin G (purified)

  • Fluorogenic substrate

  • Assay Buffer (e.g., 0.1 M Tris, 20 mM CaCl₂, 0.5 M NaCl, pH 8.3)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate

  • Fluorescence microplate reader

  • Low-binding microplates

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a series of substrate dilutions in the assay buffer to determine the Michaelis constant (Km).

    • Prepare a series of enzyme dilutions in the assay buffer to determine the optimal enzyme concentration.

  • Assay Setup:

    • To each well of a microplate, add the desired volume of assay buffer.

    • Add the cathepsin G solution to the wells.

    • To initiate the reaction, add the fluorogenic substrate solution to each well. Ensure the final volume is consistent across all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in a pre-warmed fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths for the specific fluorophore.

    • Record data at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to obtain a linear initial velocity.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the range of substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

    • The catalytic efficiency (kcat/Km) can then be calculated from these parameters.[1]

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams illustrate the mechanism of a fluorogenic substrate assay and a typical experimental workflow.

Caption: Mechanism of a fluorogenic substrate assay for Cathepsin G.

Experimental_Workflow Experimental Workflow for Comparing Fluorogenic Substrates ReagentPrep Reagent Preparation (Enzyme, Substrates, Buffer) AssaySetup Assay Setup in Microplate (Varying Substrate Concentrations) ReagentPrep->AssaySetup KineticMeasurement Kinetic Measurement (Fluorescence Plate Reader) AssaySetup->KineticMeasurement DataAnalysis Data Analysis (Calculate Initial Velocities) KineticMeasurement->DataAnalysis MichaelisMenten Michaelis-Menten Kinetics (Determine Km, Vmax) DataAnalysis->MichaelisMenten Comparison Comparison of kcat/Km (Evaluate Substrate Efficiency) MichaelisMenten->Comparison

Caption: Experimental workflow for comparing fluorogenic substrates.

References

A Comparative Guide to the Validation of Suc-AAPF-AMC Assay Results for Chymotrypsin-Like Protease Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chymotrypsin-like protease activity is crucial for advancing research in areas ranging from enzymology to drug discovery. The Suc-AAPF-AMC assay, a fluorogenic method, is a widely used tool for this purpose. However, a thorough understanding of its performance in comparison to alternative methods is essential for robust data interpretation and validation. This guide provides an objective comparison of the this compound assay with other key methodologies, supported by experimental data and detailed protocols.

Principles of Chymotrypsin-Like Protease Activity Assays

Chymotrypsin-like proteases are a class of enzymes that cleave peptide bonds C-terminal to large hydrophobic amino acids. Their activity can be measured using various techniques, each with distinct advantages and limitations.

The This compound assay is a fluorescence-based method that utilizes the synthetic peptide substrate Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-amino-4-methylcoumarin (this compound). Cleavage of this substrate by a chymotrypsin-like protease releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Alternative methods include luminescence-based assays, such as the Proteasome-Glo™ Chymotrypsin-Like Assay , which employs a luminogenic substrate that, when cleaved, releases a substrate for luciferase, generating a light signal. Spectrophotometric assays, like the BTEE (N-Benzoyl-L-Tyrosine Ethyl Ester) assay , measure the change in absorbance as the substrate is hydrolyzed. Furthermore, High-Performance Liquid Chromatography (HPLC) can be employed as an orthogonal method to directly quantify the substrate and product, offering a high degree of accuracy for validation purposes.

Comparative Performance of Chymotrypsin-Like Protease Assays

The choice of assay depends on various factors, including the required sensitivity, throughput, sample type, and the specific scientific question being addressed. The following table summarizes the key performance characteristics of the this compound assay and its alternatives.

FeatureThis compound AssayProteasome-Glo™ AssayBTEE AssayHPLC-Based Assay
Principle FluorescenceLuminescenceSpectrophotometryChromatography
Detection Release of fluorescent AMCLuciferase-mediated light productionIncreased absorbance at 256 nmUV absorbance or fluorescence of separated substrate and product
Sensitivity HighVery HighModerateModerate to High
Throughput High (microplate compatible)High (microplate compatible)ModerateLow
Assay Format HomogeneousHomogeneousDiscontinuous or ContinuousDiscontinuous
Advantages Simple, sensitive, widely usedHighest sensitivity, low backgroundCost-effective, established methodHigh accuracy and specificity, directly measures substrate and product
Disadvantages Potential for compound interference (fluorescence quenching/enhancement)Higher cost per assayLower sensitivity, potential for interference from UV-absorbing compoundsLow throughput, requires specialized equipment and expertise

Experimental Protocols

Detailed methodologies for performing each of the compared assays are provided below to facilitate experimental design and execution.

This compound Chymotrypsin (B1334515) Assay Protocol

This protocol outlines a general procedure for measuring chymotrypsin-like activity using the fluorogenic substrate this compound.

Materials:

  • Chymotrypsin enzyme standard

  • This compound substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Dilute the chymotrypsin enzyme and the substrate to their final working concentrations in the assay buffer.

  • Add the enzyme solution to the wells of the microplate.

  • Initiate the reaction by adding the this compound substrate solution to the wells.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature.

  • The rate of increase in fluorescence is proportional to the chymotrypsin activity.

Proteasome-Glo™ Chymotrypsin-Like Assay Protocol

This protocol is based on the principles of the commercially available Proteasome-Glo™ assays.

Materials:

  • Proteasome-Glo™ Chymotrypsin-Like Reagent (containing Suc-LLVY-aminoluciferin substrate and luciferase)

  • Enzyme sample (e.g., purified proteasome or cell lysate)

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Reconstitute the Proteasome-Glo™ Reagent according to the manufacturer's instructions.

  • Allow the reagent to equilibrate to room temperature.

  • Add the enzyme sample to the wells of the microplate.

  • Add an equal volume of the Proteasome-Glo™ Reagent to each well.

  • Mix briefly and incubate at room temperature for 10-15 minutes to allow the signal to stabilize.

  • Measure the luminescence using a luminometer. The light output is proportional to the chymotrypsin-like activity.

BTEE Chymotrypsin Assay Protocol

This protocol describes a classic spectrophotometric method for measuring chymotrypsin activity.[1][2]

Materials:

  • Chymotrypsin enzyme

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) substrate

  • Assay buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂)

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of BTEE in methanol.

  • Prepare the reaction mixture in a cuvette containing the assay buffer and the BTEE solution.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the chymotrypsin enzyme solution.

  • Monitor the increase in absorbance at 256 nm over time.

  • The rate of change in absorbance is used to calculate the enzyme activity.

HPLC-Based Assay for Validation

HPLC can be used to validate the results from other assays by directly measuring the consumption of the substrate and the formation of the product.

Materials:

  • Chymotrypsin enzyme and substrate (e.g., this compound)

  • Reaction buffer

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)

Procedure:

  • Set up the enzymatic reaction as described for the other assays.

  • At specific time points, stop the reaction by adding a quenching solution.

  • Inject the quenched reaction mixture into the HPLC system.

  • Separate the substrate and product using an appropriate gradient of solvents.

  • Quantify the peak areas of the substrate and product.

  • The decrease in the substrate peak area and the increase in the product peak area over time are used to determine the reaction rate.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Dispense Dispense Reagents into Wells Reagents->Dispense Plate Prepare Microplate Plate->Dispense Incubate Incubate at Controlled Temperature Dispense->Incubate Measure Measure Signal (Fluorescence, Luminescence, Absorbance) Incubate->Measure Calculate Calculate Enzyme Activity Measure->Calculate assay_comparison cluster_methods Assay Methodologies Assay Chymotrypsin Activity Assay Fluor Fluorogenic (this compound) Assay->Fluor High Sensitivity Lumin Luminogenic (Proteasome-Glo) Assay->Lumin Highest Sensitivity Spectro Spectrophotometric (BTEE) Assay->Spectro Cost-Effective HPLC Chromatographic (HPLC) Assay->HPLC High Accuracy (Validation) extrinsic_apoptosis FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding FADD FADD FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation IAP IAPs IAP->Caspase3 Inhibition Proteasome Proteasome (Chymotrypsin-like activity) Proteasome->IAP Degradation Apoptosis Apoptosis Caspase3->Apoptosis nfkb_inflammation cluster_stimulus Inflammatory Stimulus Stimulus e.g., TNF-α, IL-1 IKK IKK Complex Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome (Chymotrypsin-like activity) IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activation

References

Determining Enzyme Kinetic Parameters: A Comparative Guide to Using Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

The determination of an enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), is fundamental in biochemical and pharmaceutical research. These values provide critical insights into enzyme efficiency, substrate affinity, and the mechanism of inhibitors. This guide offers a detailed comparison of the fluorogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC) with chromogenic alternatives for characterizing serine proteases like chymotrypsin.

Principle of Fluorogenic vs. Chromogenic Assays

Enzyme activity can be quantified by measuring the rate of product formation. The primary distinction between fluorogenic and chromogenic substrates lies in the detection method of this product.

  • Fluorogenic Substrates: These substrates, like this compound, are initially non-fluorescent. Enzymatic cleavage releases a fluorophore (in this case, 7-amino-4-methylcoumarin (B1665955) or AMC), which emits a strong fluorescent signal upon excitation.[1][2] The rate of increase in fluorescence is directly proportional to the enzyme's activity.[1]

  • Chromogenic Substrates: These substrates produce a colored product upon enzymatic cleavage.[3] For example, substrates ending in p-nitroanilide (pNA) release a yellow-colored product that can be quantified by measuring its absorbance at around 405 nm.[4]

Experimental Protocol: Km and Vmax Determination with this compound

This protocol outlines the determination of Km and Vmax for α-chymotrypsin using this compound.

Materials:

  • Purified α-chymotrypsin

  • This compound substrate (e.g., from MedchemExpress, Cayman Chemical)[1][5]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)[4]

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • 96-well black, flat-bottom microplate for fluorescence readings

  • Fluorescence microplate reader capable of excitation at ~360 nm and emission detection at ~460 nm[1]

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a working solution of α-chymotrypsin in assay buffer at a fixed concentration (e.g., 10 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Create a series of substrate dilutions in assay buffer, spanning a range of concentrations from well below to well above the expected Km (e.g., 0.5 µM to 100 µM). A typical Km for this compound with α-chymotrypsin is around 15 μM.[6]

  • Assay Procedure:

    • Pipette the enzyme solution into the wells of the 96-well plate.

    • To initiate the reaction, add the varying concentrations of the this compound substrate to the wells. Include a "no substrate" control and a "no enzyme" control.

    • The final reaction volume should be consistent across all wells (e.g., 200 µL).

  • Data Collection:

    • Immediately place the microplate into a pre-warmed (e.g., 37°C) fluorescence plate reader.

    • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) kinetically over a set period (e.g., every 60 seconds for 30 minutes).

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

    • Convert V₀ from RFU/min to moles/min using a standard curve generated with free AMC.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.[7]

    • Alternatively, linearize the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]) to visually estimate Km and Vmax.[7][8]

Comparison: Fluorogenic vs. Chromogenic Substrates

The choice of substrate can significantly impact assay sensitivity, throughput, and susceptibility to interference. Below is a comparison of this compound with a common chromogenic alternative.

FeatureThis compound (Fluorogenic)N-Succinyl-AAPF-pNA (Chromogenic)
Enzyme Target Chymotrypsin and chymotrypsin-like proteases[1]Chymotrypsin and chymotrypsin-like proteases
Detection Method FluorescenceAbsorbance (Colorimetry)
Product 7-amino-4-methylcoumarin (AMC)p-nitroaniline (pNA)
Wavelengths Excitation: ~360 nm / Emission: ~460 nm[1]Absorbance: 405-410 nm
Reported Km ~15 µM (for α-chymotrypsin)[6]Varies, typically in the µM to mM range
Advantages - High sensitivity- Wider dynamic range- Suitable for low enzyme concentrations- Simple, cost-effective instrumentation (spectrophotometer)[9]- Less susceptible to compound autofluorescence
Disadvantages - Potential for interference from fluorescent compounds- Requires a more specialized instrument (fluorometer)- Lower sensitivity compared to fluorogenic assays- Potential for interference from colored compounds

Visualizing the Process

To better understand the workflows and reactions, the following diagrams have been generated.

Enzymatic_Reaction cluster_reaction Enzymatic Cleavage of this compound Enzyme Chymotrypsin ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate This compound (Non-fluorescent) Substrate->ES_Complex ES_Complex->Enzyme Releases Product1 Suc-AAPF ES_Complex->Product1 Cleaves to Product2 AMC (Fluorescent) ES_Complex->Product2

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Vmax_Km_Workflow cluster_workflow Workflow for Km and Vmax Determination prep 1. Prepare Reagents (Enzyme, Buffer, Substrate Dilutions) assay 2. Set Up Reactions (Mix Enzyme and Substrate in Plate) prep->assay measure 3. Kinetic Measurement (Read Fluorescence Over Time) assay->measure calc_v0 4. Calculate Initial Velocity (V₀) (Slope of Linear Phase) measure->calc_v0 plot 5. Plot Data (V₀ versus [S]) calc_v0->plot analyze 6. Determine Parameters (Non-linear fit to Michaelis-Menten or Lineweaver-Burk Plot) plot->analyze results Km and Vmax analyze->results

Caption: Experimental workflow for determining Km and Vmax.

References

Specificity of Suc-AAPF-AMC as a Chymotrypsin Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorogenic chymotrypsin (B1334515) substrate, Succinyl-Ala-Ala-Pro-Phe-7-Amino-4-methylcoumarin (Suc-AAPF-AMC), with other commonly used substrates. The following sections present quantitative data on substrate kinetics, a detailed experimental protocol for determining these parameters, and visualizations of the enzymatic reaction and experimental workflow.

Introduction to this compound and Chymotrypsin

Chymotrypsin is a serine endopeptidase that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. Its activity is fundamental in various physiological processes, and its dysregulation is implicated in several diseases.

This compound is a synthetic peptide substrate widely used for the sensitive and continuous assay of chymotrypsin activity.[1][2][3][4][5][6] Upon cleavage by chymotrypsin between the phenylalanine (Phe) residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence can be monitored over time to determine the rate of the enzymatic reaction. While primarily a substrate for chymotrypsin, this compound can also be cleaved by other proteases such as human pancreatic elastase and Cathepsin G under certain conditions.[1]

Comparative Analysis of Chymotrypsin Substrates

The specificity of an enzyme for a particular substrate is quantitatively described by its kinetic parameters, the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km is an indicator of the affinity of the enzyme for the substrate, with a lower Km value suggesting higher affinity. The kcat value, or turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.

The following table summarizes the kinetic constants for this compound and other selected chymotrypsin substrates. It is important to note that these values have been compiled from various sources and may have been determined under different experimental conditions.

SubstrateTypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Fluorogenic 15 [2]1.5 [2]100,000
N-Succinyl-Ala-Ala-Pro-Phe-pNAChromogenic---
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)Ester---
N-Acetyl-L-Phenylalanine Ethyl EsterEster---
N-Acetyl-L-Tyrosine Ethyl EsterEster700193275,714
Acetyl-Tyr-Gly-AmideAmide23,0000.522

Enzymatic Reaction of this compound

The enzymatic cleavage of this compound by chymotrypsin is a hydrolytic reaction that releases the fluorescent AMC moiety.

Enzymatic_Reaction This compound This compound Enzyme-Substrate Complex Enzyme-Substrate Complex This compound->Enzyme-Substrate Complex + Chymotrypsin Chymotrypsin Chymotrypsin Suc-AAPF Suc-AAPF Enzyme-Substrate Complex->Suc-AAPF Hydrolysis AMC (fluorescent) AMC (fluorescent) Enzyme-Substrate Complex->AMC (fluorescent) Release

Enzymatic cleavage of this compound by chymotrypsin.

Experimental Protocol for Determining Kinetic Constants

This section provides a detailed methodology for determining the kinetic parameters (Km and kcat) of chymotrypsin using a fluorogenic substrate like this compound.

1. Materials and Reagents:

  • Enzyme: Purified α-chymotrypsin from bovine pancreas.

  • Substrate: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.8.

  • Enzyme Dilution Buffer: 1 mM HCl with 2 mM CaCl₂ (to maintain enzyme stability).

  • Substrate Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Instrumentation: Fluorescence microplate reader capable of excitation at ~380 nm and emission at ~460 nm.

  • Plate: Black, flat-bottom 96-well microplate.

2. Preparation of Solutions:

  • Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in cold enzyme dilution buffer. Determine the exact protein concentration spectrophotometrically.

  • Chymotrypsin Working Solution: Immediately before the assay, dilute the stock solution to the desired final concentration (e.g., 1-10 nM) in cold assay buffer.

  • Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in assay buffer to achieve a range of final concentrations for the assay (e.g., 0.5 µM to 100 µM).

3. Assay Procedure:

  • Plate Setup: Add 50 µL of each substrate working solution to the wells of the 96-well plate. Include wells with assay buffer only to serve as a blank.

  • Enzyme Addition: To initiate the reaction, add 50 µL of the chymotrypsin working solution to each well containing the substrate. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).

  • Kinetic Reading: Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes). Ensure the readings are taken during the initial linear phase of the reaction.

4. Data Analysis:

  • Calculate Initial Velocity (v₀): For each substrate concentration, determine the initial reaction velocity by calculating the slope of the linear portion of the fluorescence versus time plot. Convert the fluorescence units to moles of product formed per unit time using a standard curve of free AMC.

  • Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

  • Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot): v₀ = (Vmax * [S]) / (Km + [S])

  • Calculate kcat: Calculate the turnover number (kcat) from the maximal velocity (Vmax) and the final enzyme concentration ([E]) used in the assay: kcat = Vmax / [E]

  • Calculate Catalytic Efficiency: Determine the catalytic efficiency as the ratio of kcat to Km.

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the experimental workflow for determining the kinetic parameters of chymotrypsin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Buffers and Stock Solutions Enzyme_Dilution Dilute Chymotrypsin Reagent_Prep->Enzyme_Dilution Substrate_Dilution Prepare Substrate Serial Dilutions Reagent_Prep->Substrate_Dilution Reaction_Start Add Enzyme to Initiate Reaction Enzyme_Dilution->Reaction_Start Plate_Setup Add Substrate Dilutions to Plate Substrate_Dilution->Plate_Setup Plate_Setup->Reaction_Start Kinetic_Read Measure Fluorescence Over Time Reaction_Start->Kinetic_Read Initial_Velocity Calculate Initial Velocity (v₀) Kinetic_Read->Initial_Velocity MM_Plot Plot v₀ vs. [S] Initial_Velocity->MM_Plot Kinetic_Constants Determine Km, Vmax, kcat, kcat/Km MM_Plot->Kinetic_Constants

Workflow for determining chymotrypsin kinetic parameters.

References

Unveiling the Specificity of Suc-AAPF-AMC: A Comparative Guide to Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protease activity, the fluorogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (Suc-AAPF-AMC) serves as a valuable tool. While primarily recognized as a substrate for chymotrypsin (B1334515), its cross-reactivity with other proteases necessitates a deeper understanding for accurate experimental design and interpretation. This guide provides a comparative analysis of this compound's interaction with various proteases, supported by experimental data and detailed protocols.

Quantitative Analysis of Protease-Substrate Interactions

The efficiency of this compound cleavage by different proteases can be quantitatively compared using kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The specificity constant (kcat/Km) is the most effective measure for comparing the catalytic efficiency of an enzyme for different substrates.

While comprehensive kinetic data for this compound across a wide range of proteases is not uniformly available in the literature, the following table summarizes known and inferred kinetic parameters to guide substrate selection and data interpretation.

ProteasePrimary FunctionThis compound KmThis compound kcatThis compound kcat/Km (s-1M-1)Notes
α-ChymotrypsinDigestion15 µM[1]1.5 s-1[1]1.0 x 105Primary target protease.
Human Pancreatic ElastaseDigestionData not availableData not availableData not availableKnown to cleave this compound.[2]
Cathepsin GImmune Response~1.7 mM (for Suc-AAPF-pNA)Data not availableData not availableA related substrate, Suc-AAPF-pNA, shows a high Km, suggesting lower affinity compared to chymotrypsin.
Carboxypeptidase YProtein ProcessingData not availableData not availableData not availableKnown to hydrolyze this compound.[2] The rates of hydrolysis of some ester and amide substrates are comparable to those of chymotrypsin.[3]
Peptidyl Prolyl IsomeraseProtein FoldingData not availableData not availableData not availableActivity is often measured in a coupled assay with chymotrypsin.[2]

Note: The kinetic parameters for Cathepsin G were determined using the chromogenic substrate Suc-AAPF-pNA. While structurally similar, absolute values may differ with the fluorogenic this compound substrate.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound with a panel of proteases, a standardized kinetic assay should be employed.

General Protocol for Comparative Protease Activity Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 7.8. Note: Optimal buffer conditions may vary between proteases.
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
  • Enzyme Solutions: Prepare stock solutions of each protease (e.g., chymotrypsin, elastase, cathepsin G) in an appropriate buffer and determine their active concentrations.

2. Assay Procedure:

  • Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.5 µM to 200 µM).
  • In a 96-well, black, flat-bottom microplate, add 50 µL of each substrate dilution.
  • Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well. Include a substrate-only control (no enzyme) and an enzyme-only control (no substrate).
  • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
  • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

3. Data Analysis:

  • Calculate the initial velocity (V0) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.
  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each protease.
  • Calculate kcat from Vmax and the active enzyme concentration.
  • Compare the kcat/Km values to determine the relative specificity of this compound for each protease.

Visualizing Experimental and Biological Contexts

To better understand the experimental workflow and the biological relevance of the proteases , the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Create Substrate Dilutions P1->A1 P2 Prepare Substrate Stock (10 mM in DMSO) P2->A1 P3 Prepare Protease Stocks A3 Initiate Reaction with Protease P3->A3 A2 Add Substrate to 96-well Plate A1->A2 A2->A3 A4 Incubate and Measure Fluorescence (Ex: 380 nm, Em: 460 nm) A3->A4 D1 Calculate Initial Velocities (V0) A4->D1 D2 Plot V0 vs. [Substrate] D1->D2 D3 Determine Km and Vmax (Michaelis-Menten Fit) D2->D3 D4 Calculate kcat and kcat/Km D3->D4

Caption: Experimental workflow for comparing protease activity.

Many of the proteases that exhibit cross-reactivity with this compound, such as chymotrypsin, pancreatic elastase, and cathepsin G, are involved in signaling pathways mediated by Protease-Activated Receptors (PARs).

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease (e.g., Chymotrypsin, Elastase, Cathepsin G) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage and Activation G_Protein G-Protein Coupling PAR->G_Protein Signaling Downstream Signaling Cascades (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Signaling Response Cellular Response (e.g., Inflammation, Proliferation) Signaling->Response

Caption: Generalized Protease-Activated Receptor (PAR) signaling pathway.

Conclusion

References

A Researcher's Guide to Measuring Chymotrypsin-Like Activity: A Comparative Analysis of Suc-AAPF-AMC and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biochemistry, drug discovery, and diagnostics, the accurate measurement of chymotrypsin-like protease activity is paramount. Chymotrypsin (B1334515), a key digestive enzyme, and other proteases with similar substrate specificity, such as the chymotrypsin-like activity of the proteasome, are crucial targets for research and therapeutic development. A variety of substrates are available for assaying this activity, each with its own set of characteristics. This guide provides a detailed comparison of the widely used fluorogenic substrate Suc-AAPF-AMC with other common alternatives, supported by experimental data and protocols to aid researchers in selecting the most appropriate tool for their studies.

Overview of this compound

This compound (Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin) is a synthetic peptide substrate that, upon cleavage by a chymotrypsin-like protease, releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC). The rate of AMC liberation, which can be monitored in real-time using a fluorometer, is directly proportional to the enzyme's activity. This fluorogenic nature provides a highly sensitive method for quantifying enzymatic activity. The excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[1]

Comparison of Chymotrypsin Substrates

The choice of substrate is critical and depends on the specific application, the required sensitivity, and the nature of the enzyme being studied. Substrates can be broadly categorized into fluorogenic and chromogenic types. While fluorogenic substrates generally offer higher sensitivity, chromogenic substrates can be advantageous in certain experimental setups where a spectrophotometer is more readily available.

Table 1: Comparison of Kinetic Parameters for Various Chymotrypsin Substrates

SubstrateTypeTarget Enzyme(s)Kmkcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
This compound Fluorogenicα-Chymotrypsin, Cathepsin G[1][2]15 µM[3]1.5[3]1.0 x 10⁵
Suc-LLVY-AMC Fluorogenic20S Proteasome[3][4][5]Data for bovine chymotrypsin not readily available. (Km for 20S Proteasome is ~28-48 µM)[3]Data for bovine chymotrypsin not readily available. (kcat for 20S Proteasome is ~1.2 s⁻¹)[3]Data not available
Z-GGL-AMC Fluorogenic20S Proteasome[4][6]Data for bovine chymotrypsin not readily available.[4]Data for bovine chymotrypsin not readily available.[4]Data not available
Suc-AAPF-pNA Chromogenicα-Chymotrypsin, Cathepsin G[5]Data varies significantly with enzyme source (e.g., 1.59 mM for an insect chymotrypsin)Data varies significantly with enzyme source (e.g., 36.5 s⁻¹ for an insect chymotrypsin)Data not available for bovine chymotrypsin
BTEE Chromogenicα-ChymotrypsinData not readily available in a comparative context.Data not readily available in a comparative context.Data not available

Note: Kinetic parameters are highly dependent on experimental conditions (e.g., pH, temperature, buffer composition) and the specific enzyme source. Direct comparative data under identical conditions is limited in the literature.[4] Researchers are encouraged to determine these parameters for their specific experimental setup.

Visualizing the Assay Principle and Workflow

To better understand the underlying processes, the following diagrams illustrate the enzymatic reaction, a typical experimental workflow, and a classification of the substrates.

Enzymatic_Reaction Enzymatic Cleavage of this compound This compound (Non-fluorescent) This compound (Non-fluorescent) Chymotrypsin Chymotrypsin This compound (Non-fluorescent)->Chymotrypsin Binds to active site Suc-AAPF Suc-AAPF Chymotrypsin->Suc-AAPF Cleaves peptide bond, releases Suc-AAPF AMC (Fluorescent) AMC (Fluorescent) Chymotrypsin->AMC (Fluorescent) Releases AMC

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Experimental_Workflow Workflow for Chymotrypsin Activity Assay cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis Prepare Assay Buffer Prepare Assay Buffer Add buffer to wells Add buffer to wells Prepare Assay Buffer->Add buffer to wells Prepare Substrate Stock (in DMSO) Prepare Substrate Stock (in DMSO) Add substrate to wells Add substrate to wells Prepare Substrate Stock (in DMSO)->Add substrate to wells Prepare Enzyme Solution Prepare Enzyme Solution Prepare 96-well plate Prepare 96-well plate Add buffer to wells->Add substrate to wells Incubate at 37°C Incubate at 37°C Add substrate to wells->Incubate at 37°C Initiate reaction with enzyme Initiate reaction with enzyme Incubate at 37°C->Initiate reaction with enzyme Kinetic read in fluorometer Kinetic read in fluorometer Initiate reaction with enzyme->Kinetic read in fluorometer Measure fluorescence over time Measure fluorescence over time Kinetic read in fluorometer->Measure fluorescence over time Calculate initial velocity (V₀) Calculate initial velocity (V₀) Measure fluorescence over time->Calculate initial velocity (V₀) Determine kinetic parameters Determine kinetic parameters Calculate initial velocity (V₀)->Determine kinetic parameters Substrate_Comparison Classification of Chymotrypsin Substrates Chymotrypsin Substrates Chymotrypsin Substrates Fluorogenic Fluorogenic Chymotrypsin Substrates->Fluorogenic Chromogenic Chromogenic Chymotrypsin Substrates->Chromogenic This compound This compound Fluorogenic->this compound Suc-LLVY-AMC Suc-LLVY-AMC Fluorogenic->Suc-LLVY-AMC Z-GGL-AMC Z-GGL-AMC Fluorogenic->Z-GGL-AMC Suc-AAPF-pNA Suc-AAPF-pNA Chromogenic->Suc-AAPF-pNA BTEE BTEE Chromogenic->BTEE

References

A Comparative Guide to Chymotrypsin Substrates: Unveiling the Advantages of Fluorogenic Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for obtaining accurate and reliable enzymatic activity data. This guide provides a comprehensive comparison of the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (Suc-AAPF-AMC) with alternative chromogenic and fluorogenic substrates for chymotrypsin (B1334515) and chymotrypsin-like enzymes. The superior sensitivity and continuous monitoring capabilities of this compound make it a powerful tool in drug discovery and basic research.

Introduction to Fluorogenic and Chromogenic Substrates

Enzyme activity assays are fundamental to understanding enzyme kinetics, screening for inhibitors, and diagnosing diseases. The choice between a fluorogenic and a chromogenic substrate can significantly impact the quality and sensitivity of these assays.

Fluorogenic Substrates , such as this compound, are initially non-fluorescent. Upon enzymatic cleavage, a highly fluorescent molecule, in this case, 7-Amino-4-methylcoumarin (AMC), is released.[1][2] The resulting fluorescence is directly proportional to the enzyme activity and can be monitored in real-time, offering high sensitivity.[3]

Chromogenic Substrates , like Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-Nitroanilide (Suc-AAPF-pNA), release a colored product (p-nitroaniline) upon cleavage.[4] The change in absorbance is measured to determine enzyme activity. While robust and widely used, chromogenic assays are generally less sensitive than their fluorogenic counterparts.

Quantitative Performance Comparison

The efficacy of an enzyme substrate is best evaluated through its kinetic parameters, which describe the affinity of the enzyme for the substrate (Km) and the rate at which the enzyme converts the substrate to a product (kcat). The catalytic efficiency (kcat/Km) is a key metric for comparing the specificity of an enzyme for different substrates.[5]

Below is a comparative summary of the kinetic parameters for this compound and its alternatives with chymotrypsin or enzymes with chymotrypsin-like activity.

SubstrateTypeEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Detection Limit
This compound Fluorogenicα-Chymotrypsin15[6]1.5[6]1.0 x 10⁵High Sensitivity (nM range)[7]
Suc-AAPF-pNA Chromogenicα-Chymotrypsin~30 - 100+~0.1 - 1.0+~1.0 x 10³ - 3.3 x 10⁴Lower Sensitivity (µM range)
Suc-LLVY-AMC Fluorogenic20S Proteasome (Chymotrypsin-like)20 - 83[8]Not specifiedNot specifiedHigh Sensitivity

Note: Kinetic parameters can vary depending on experimental conditions (e.g., pH, temperature, buffer composition). The data for Suc-LLVY-AMC is for the chymotrypsin-like activity of the 20S proteasome and serves as a reference for its potential use with chymotrypsin.

Signaling Pathways and Experimental Workflows

The enzymatic reaction, experimental workflow for kinetic analysis, and a logical comparison of the substrates can be visualized through the following diagrams.

Enzymatic_Reaction This compound (Non-fluorescent) This compound (Non-fluorescent) Suc-AAPF + AMC (Fluorescent) Suc-AAPF + AMC (Fluorescent) This compound (Non-fluorescent)->Suc-AAPF + AMC (Fluorescent) Chymotrypsin Chymotrypsin Chymotrypsin

Enzymatic cleavage of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Solution Enzyme Solution Reaction Incubation Reaction Incubation Enzyme Solution->Reaction Incubation Substrate Dilutions Substrate Dilutions Substrate Dilutions->Reaction Incubation Signal Detection Signal Detection Reaction Incubation->Signal Detection Initial Velocity Calculation Initial Velocity Calculation Signal Detection->Initial Velocity Calculation Kinetic Parameter Determination Kinetic Parameter Determination Initial Velocity Calculation->Kinetic Parameter Determination

General workflow for enzyme kinetic analysis.

Substrate_Comparison This compound This compound High Sensitivity High Sensitivity This compound->High Sensitivity Continuous Monitoring Continuous Monitoring This compound->Continuous Monitoring Suc-AAPF-pNA Suc-AAPF-pNA Lower Sensitivity Lower Sensitivity Suc-AAPF-pNA->Lower Sensitivity Endpoint Assay Endpoint Assay Suc-AAPF-pNA->Endpoint Assay Suc-LLVY-AMC Suc-LLVY-AMC Suc-LLVY-AMC->High Sensitivity Alternative Fluorogenic Alternative Fluorogenic Suc-LLVY-AMC->Alternative Fluorogenic

Logical comparison of chymotrypsin substrates.

Detailed Experimental Protocols

Key Experiment 1: Determination of Kinetic Parameters for Chymotrypsin using this compound

Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of α-chymotrypsin using the fluorogenic substrate this compound.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm

Procedure:

  • Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL in 1 mM HCl) and store on ice.

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare a series of substrate dilutions in Assay Buffer to achieve final concentrations ranging from, for example, 0.5 µM to 200 µM.

  • Prepare the enzyme working solution by diluting the stock α-chymotrypsin in Assay Buffer to the desired final concentration (e.g., 10 nM).

  • Set up the assay plate: Add 50 µL of each substrate dilution to the wells of the microplate. Include wells with Assay Buffer only for background measurements.

  • Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

  • Immediately place the plate in the fluorescence microplate reader, pre-warmed to 25°C or 37°C.

  • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence vs. time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using a suitable software to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Key Experiment 2: Comparative Assay using the Chromogenic Substrate Suc-AAPF-pNA

Objective: To determine the activity of α-chymotrypsin using the chromogenic substrate Suc-AAPF-pNA for comparison.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • Suc-AAPF-pNA

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • Dimethyl sulfoxide (DMSO)

  • Clear, flat-bottom 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Follow steps 1-4 from the this compound protocol to prepare enzyme and substrate solutions.

  • Set up the assay plate: Add 50 µL of each substrate dilution to the wells of the microplate. Include wells with Assay Buffer only for blank measurements.

  • Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the concentration of p-nitroaniline released using its molar extinction coefficient (ε ≈ 8800 M⁻¹cm⁻¹ at pH 7.5).[4]

    • Kinetic parameters can be determined as described for the fluorogenic assay.

Conclusion

The fluorogenic substrate this compound offers significant advantages for the sensitive and continuous measurement of chymotrypsin and chymotrypsin-like enzyme activity. Its high catalytic efficiency and the inherent sensitivity of fluorescence detection allow for lower enzyme and substrate concentrations, making it a cost-effective and powerful tool for high-throughput screening and detailed kinetic studies. While chromogenic substrates like Suc-AAPF-pNA remain valuable for certain applications, the superior performance of this compound in terms of sensitivity and real-time monitoring capabilities positions it as a preferred choice for researchers demanding high-quality, quantitative data in the field of protease research and drug development.

References

Navigating the Nuances of Protease Assays: A Comparative Guide to the Limitations of Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is a cornerstone of their work. The fluorogenic substrate, N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (Suc-AAPF-AMC), has been a long-standing and widely adopted tool for assaying chymotrypsin-like serine proteases. Its utility is rooted in a straightforward mechanism: enzymatic cleavage of the peptide at the Phenylalanine-AMC bond releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety, providing a real-time readout of enzyme activity. However, a deeper understanding of its inherent limitations is critical for robust experimental design, accurate data interpretation, and the avoidance of misleading results.

This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to empower researchers in selecting the optimal assay for their specific needs.

Core Limitations of this compound

While this compound is a sensitive substrate for chymotrypsin, its utility can be hampered by several factors:

  • Lack of Specificity: A significant drawback of this compound is its promiscuity. While designed for chymotrypsin, it can be efficiently cleaved by other proteases, including human pancreatic elastase and Cathepsin G.[1][2] This cross-reactivity can lead to an overestimation of the target protease's activity in complex biological samples containing multiple proteases.

  • Solubility Issues: Like many peptide-based substrates, this compound exhibits poor solubility in aqueous buffers.[3][4] This necessitates the use of organic co-solvents, most commonly dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions. The presence of DMSO in the final assay volume can perturb enzyme structure and function, potentially altering the kinetic parameters of the reaction.

  • Inner Filter Effect: At higher substrate concentrations, a phenomenon known as the inner filter effect can occur. This is where the substrate and the product (AMC) absorb light at the excitation and emission wavelengths of the assay, leading to a non-linear relationship between fluorescence and product formation. This can result in an underestimation of enzyme velocity and inaccurate determination of kinetic constants.

  • Compound Interference: In high-throughput screening (HTS) for protease inhibitors, test compounds can interfere with the assay readout.[5][6] Autofluorescent compounds can artificially increase the signal, leading to false negatives, while colored compounds that absorb light at the excitation or emission wavelengths can quench the fluorescence, resulting in false positives.

  • pH Sensitivity of AMC: The fluorescence quantum yield of the released AMC fluorophore is pH-dependent, with optimal fluorescence in the alkaline range. Assays performed at neutral or acidic pH will exhibit reduced signal intensity, which can impact assay sensitivity.

Performance Comparison with Alternative Protease Assay Technologies

The limitations of this compound have spurred the development of a diverse array of alternative substrates and assay formats. The following table provides a quantitative comparison of this compound with some of these alternatives.

Substrate/MethodPrincipleTarget Protease(s)AdvantagesDisadvantagesKinetic Parameters (kcat/Km, M⁻¹s⁻¹)
This compound Fluorogenic (AMC)Chymotrypsin, Cathepsin G, ElastaseWell-established, commercially availablePoor specificity, solubility issues, inner filter effect, compound interferenceα-Chymotrypsin: ~1.0 x 10⁵[7]
Suc-LLVY-AMC Fluorogenic (AMC)Proteasome (Chymotrypsin-like), CalpainsMore specific for proteasome than this compoundStill susceptible to AMC-related limitations20S Proteasome: Km = 10.8 - 173.4 µM[8]
FRET Substrates Fluorogenic (FRET)Highly adaptable to various proteasesHigh specificity, ratiometric measurements reduce interferenceMore complex and expensive to synthesizeHighly variable depending on peptide sequence and FRET pair
ACC Substrates Fluorogenic (ACC)Highly adaptable to various proteasesHigher quantum yield than AMC, increased sensitivityLess commercially available than AMC substratesCan be designed for high specificity
Chromogenic Substrates ColorimetricBroadly applicableLow cost, simple detectionLower sensitivity than fluorogenic methodsGenerally lower than fluorogenic substrates
Label-Free (e.g., Mass Spec) Direct product detectionUniversalHighest specificity, no label-associated interferenceLow throughput, requires specialized equipmentN/A

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the enzymatic cleavage of this compound and a decision-making workflow for selecting an appropriate protease assay.

enzymatic_cleavage This compound This compound (Non-fluorescent) Protease Protease This compound->Protease Binding & Cleavage Cleaved Products Suc-AAPF + AMC (Fluorescent) Protease->Cleaved Products

Caption: Enzymatic cleavage of this compound.

assay_selection start Start: Protease Assay Selection q1 Is high specificity critical? start->q1 q2 Is high sensitivity required? q1->q2 No fret FRET Substrate q1->fret Yes q3 Is this for HTS? q2->q3 No suc_aapf_amc This compound q2->suc_aapf_amc Yes, moderate acc ACC Substrate q2->acc Yes, highest q4 Are label-free methods feasible? q3->q4 No chromogenic Chromogenic Substrate q3->chromogenic Yes, if cost is a factor q4->suc_aapf_amc No mass_spec Mass Spectrometry q4->mass_spec Yes

Caption: Decision workflow for protease assay selection.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable data. Below are representative protocols for a standard protease assay using this compound and a FRET-based substrate.

Protocol 1: Protease Activity Assay using this compound
  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.

    • Assay Buffer: Prepare a buffer suitable for the protease of interest (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • Enzyme Solution: Prepare a stock solution of the purified protease in assay buffer. The final concentration in the assay should be determined empirically but is typically in the low nanomolar range.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations (e.g., 2-fold dilutions from 200 µM).

    • In a black 96-well microplate, add 50 µL of each substrate working solution to the appropriate wells. Include a "no substrate" control.

    • To initiate the reaction, add 50 µL of the enzyme solution to each well. For a blank, add 50 µL of assay buffer without the enzyme.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 37°C).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: FRET-Based Protease Assay
  • Reagent Preparation:

    • FRET Substrate Stock Solution: Prepare a stock solution of the FRET peptide substrate (containing a donor and acceptor pair) in DMSO.

    • Assay Buffer: Use a buffer optimized for the target protease.

    • Enzyme Solution: Prepare a purified stock of the protease.

  • Assay Procedure:

    • Prepare a dilution series of the FRET substrate in assay buffer.

    • In a black microplate, add the diluted substrate solutions.

    • Initiate the reaction by adding the enzyme solution. Include appropriate controls (no enzyme, no substrate).

  • Data Acquisition and Analysis:

    • Measure the fluorescence of both the donor and acceptor fluorophores over time.[9]

    • Calculate the ratio of acceptor to donor fluorescence. Protease cleavage will lead to a decrease in this ratio.[10]

    • Determine the initial reaction velocity from the change in the ratiometric signal over time and perform kinetic analysis as described for the AMC-based assay.

Conclusion

This compound has undoubtedly been a valuable reagent in the field of protease research. However, its limitations, particularly in terms of specificity and potential for assay interference, necessitate a critical evaluation of its suitability for any given experiment. By understanding these drawbacks and considering the array of available alternatives—from more specific peptide sequences to entirely different detection modalities like FRET and label-free methods—researchers can significantly enhance the quality and reliability of their data. The careful selection of an appropriate assay, guided by the specific experimental question and the nature of the biological sample, is paramount to advancing our understanding of protease function in health and disease.

References

A Researcher's Guide to Protease Assay Methodologies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protease activity is a critical component of numerous research applications, from elucidating complex biological pathways to screening for novel therapeutic inhibitors. The diverse array of available protease assay methods, each with its own set of advantages and limitations, necessitates a thorough understanding to select the most appropriate technique for a given experimental goal.

This guide provides an objective comparison of commonly employed protease assay methods, supported by experimental data and detailed protocols. We will delve into the core principles of colorimetric, fluorescent, and luminescent assays, presenting their performance characteristics in a clear, comparative format. Furthermore, this guide offers detailed experimental workflows and visual aids to facilitate a deeper understanding of these techniques and to assist in making an informed decision for your research needs.

Data Presentation: A Head-to-Head Comparison of Protease Assay Performance

To facilitate a direct comparison, the following table summarizes the key quantitative performance metrics of the major protease assay methods. The choice of assay will ultimately depend on the specific requirements of the experiment, including the nature of the protease, the required sensitivity, and the desired throughput.

FeatureColorimetric AssayFluorescent Assay (e.g., FITC-Casein)FRET-Based AssayBioluminescent AssayAlphaLISA Assay
Principle Proteolytic cleavage leads to a colored product measured by absorbance.[1]Cleavage of a fluorogenic substrate releases a fluorescent signal.[1]Cleavage of a peptide linking a FRET donor and acceptor pair disrupts energy transfer, leading to a change in fluorescence.Protease activity generates a light-emitting reaction through luciferase.[1]Proximity-based assay where cleavage of a biotinylated substrate disrupts the association of donor and acceptor beads, leading to a decrease in the chemiluminescent signal.[1]
Typical Limit of Detection (LOD) µg/mL range[1]ng/mL to µg/mL range[1]pg to ng range≤100 pg for some proteasesfg to pg range
Dynamic Range Narrow to ModerateModerate to WideWideVery WideVery Wide
Suitability for HTS (Z'-factor) Moderate (Z' > 0.5 achievable)Good (Z' > 0.5 is common)Excellent (Z' > 0.7 is common)Excellent (Z' > 0.8 is common)Excellent (Z' > 0.7 is common)
Advantages Cost-effective, simple instrumentation.[1]High sensitivity, widely available reagents.High sensitivity, ratiometric measurements reduce artifacts, suitable for kinetic studies.Exceptional sensitivity, wide dynamic range, low background.[1]Homogeneous (no-wash) format, high sensitivity, resistant to matrix effects.
Disadvantages Lower sensitivity, potential for colorimetric interference from compounds.[1]Susceptible to photobleaching, spectral overlap, and fluorescence interference from compounds or biological samples.[1]Requires careful selection of FRET pairs, potential for inner filter effects.Can be more expensive, requires specific substrates.Requires specialized instrumentation, can be susceptible to light scattering.

Mandatory Visualization

Protease Activation Signaling Pathway

Many proteases are synthesized as inactive precursors called zymogens, which require proteolytic cleavage for activation. This process is a key regulatory mechanism in many biological pathways, such as the coagulation cascade and apoptosis.

ProteaseActivation cluster_0 Upstream Signal cluster_1 Activation Cascade cluster_2 Downstream Effects Signal Signal Pro-protease_A Zymogen A (Inactive) Signal->Pro-protease_A triggers cleavage Active_Protease_A Active Protease A Pro-protease_A->Active_Protease_A activation Pro-protease_B Zymogen B (Inactive) Active_Protease_A->Pro-protease_B cleaves Active_Protease_B Active Protease B Pro-protease_B->Active_Protease_B activation Substrate Substrate Active_Protease_B->Substrate cleaves Cleaved_Substrate Cleaved Substrate Substrate->Cleaved_Substrate Cellular_Response Cellular Response Cleaved_Substrate->Cellular_Response leads to

Caption: A generalized protease activation cascade involving zymogens.

Experimental Workflow: A General Overview

The following diagram illustrates a typical workflow for a homogeneous protease assay. While specific steps may vary between assay types, the fundamental process of substrate cleavage and signal detection remains consistent.

ExperimentalWorkflow Start Start Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) Start->Reagent_Prep Assay_Setup Set up Assay Plate (Controls and Samples) Reagent_Prep->Assay_Setup Reaction_Initiation Initiate Reaction (Add Enzyme or Substrate) Assay_Setup->Reaction_Initiation Incubation Incubate at Optimal Temperature Reaction_Initiation->Incubation Signal_Detection Detect Signal (Absorbance, Fluorescence, Luminescence) Incubation->Signal_Detection Data_Analysis Analyze Data (Subtract Background, Generate Standard Curve) Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a homogeneous protease assay.

Decision-Making Flowchart for Protease Assay Selection

Choosing the right protease assay is crucial for obtaining reliable and meaningful data. This flowchart provides a logical framework to guide your selection based on key experimental considerations.

DecisionTree Start Start: Define Experimental Needs Sensitivity High Sensitivity Required? Start->Sensitivity HTS High-Throughput Screening (HTS)? Sensitivity->HTS Yes Budget Budget Constraint? Sensitivity->Budget No Interference Concerned about Compound Interference? HTS->Interference Yes FRET Consider FRET Assay HTS->FRET No Colorimetric Consider Colorimetric Assay Budget->Colorimetric Yes Fluorescent Consider Fluorescent Assay Budget->Fluorescent No Bioluminescent Consider Bioluminescent Assay Interference->Bioluminescent Yes AlphaLISA Consider AlphaLISA Assay Interference->AlphaLISA No

Caption: A decision-making guide for selecting a protease assay.

Experimental Protocols: Detailed Methodologies

This section provides detailed protocols for the key protease assay methods discussed. These protocols are intended as a general guide and may require optimization for specific proteases and experimental conditions.

Colorimetric Protease Assay using Succinylated Casein and TNBSA

This method relies on the cleavage of succinylated casein, which exposes primary amines that react with 2,4,6-trinitrobenzenesulfonic acid (TNBSA) to produce a colored product.[1]

Materials:

  • Assay Buffer (e.g., 50mM Borate Buffer, pH 8.5)

  • Succinylated Casein Solution (2 mg/mL in Assay Buffer)

  • TNBSA Working Solution

  • Protease standard (e.g., trypsin) and samples

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • To individual wells of the microplate, add 100 µL of the Succinylated Casein Solution.[1]

  • Add 50 µL of the protease standard or sample to each well.[1]

  • Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 20-60 minutes).

  • Add 50 µL of the TNBSA Working Solution to each well to stop the reaction and initiate color development.[1]

  • Incubate at room temperature for 20 minutes.[1]

  • Measure the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis: Subtract the absorbance of a blank (containing no protease) from the sample readings. Generate a standard curve using the known protease concentrations to determine the activity of the unknown samples.[1]

FRET-Based Protease Assay

This assay utilizes a peptide substrate labeled with a fluorescent donor and a quencher molecule. Cleavage of the peptide separates the donor and quencher, resulting in an increase in fluorescence.

Materials:

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT)

  • FRET substrate specific for the protease of interest

  • Protease standard and samples

  • 96-well or 384-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the protease standard in Assay Buffer.

  • Add a defined volume of the protease standard or sample to the wells of the microplate.

  • Prepare a working solution of the FRET substrate in Assay Buffer.

  • Initiate the reaction by adding the FRET substrate working solution to each well.

  • Immediately begin monitoring the fluorescence intensity in the microplate reader at the appropriate excitation and emission wavelengths for the specific FRET pair.

  • Data Analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot. Generate a standard curve by plotting V₀ against the known concentrations of the protease standard. Determine the activity in the experimental samples from the standard curve.

Bioluminescent Protease Assay

Bioluminescent assays offer high sensitivity by coupling protease activity to a light-producing reaction catalyzed by luciferase. A common approach uses a pro-luminescent substrate containing a peptide sequence recognized by the target protease linked to aminoluciferin.

Materials:

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgSO₄)

  • Pro-luminescent substrate

  • Luciferase

  • Protease standard and samples

  • 96-well or 384-well white, opaque microplate

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the Assay Buffer, pro-luminescent substrate, and luciferase.

  • Add a defined volume of the protease standard or sample to the wells of the microplate.

  • Add the reaction mixture to each well to initiate the reaction.

  • Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the luminescence of a blank (containing no protease) from the sample readings. Generate a standard curve using the known protease concentrations to determine the activity of the unknown samples.

AlphaLISA Protease Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive and resistant to matrix effects. In a protease assay format, a biotinylated substrate is captured by streptavidin-coated donor beads. An antibody specific to a neo-epitope exposed upon cleavage is conjugated to acceptor beads. When the substrate is cleaved, the antibody binds, bringing the donor and acceptor beads into proximity, generating a chemiluminescent signal.

Materials:

  • AlphaLISA Buffer

  • Streptavidin-coated Donor beads

  • Acceptor beads conjugated to a neo-epitope specific antibody

  • Biotinylated protease substrate

  • Protease standard and samples

  • 384-well white OptiPlate™

  • Alpha-enabled microplate reader

Procedure:

  • Prepare serial dilutions of the protease standard and samples in AlphaLISA Buffer.

  • Add the biotinylated substrate and the protease standard or sample to the wells of the microplate and incubate to allow for cleavage.

  • Add a mixture of the Streptavidin-coated Donor beads and the antibody-conjugated Acceptor beads to each well.

  • Incubate the plate in the dark at room temperature.

  • Read the plate on an Alpha-enabled microplate reader.

  • Data Analysis: The signal generated is proportional to the amount of cleaved substrate. Generate a standard curve by plotting the AlphaLISA signal against the known concentrations of the protease standard to determine the activity in the experimental samples.

References

Safety Operating Guide

Proper Disposal of Suc-AAPF-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Suc-AAPF-AMC (Suc-Ala-Ala-Pro-Phe-AMC) is a fluorogenic substrate widely used in biochemical assays to measure chymotrypsin (B1334515) activity. While it is not classified as a hazardous substance, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling

According to its Safety Data Sheet (SDS), this compound is not considered a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of the powder form and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Step-by-Step Disposal Procedure

Disposal of this compound and its associated waste should always be conducted in accordance with prevailing country, federal, state, and local regulations.[1] For laboratories in institutional settings, it is imperative to consult and follow the specific guidelines provided by your Environmental Health and Safety (EHS) department.

1. Unused or Expired Solid this compound:

  • Consult Local Regulations: Before proceeding, verify your institution's and local regulations for the disposal of non-hazardous chemical waste.

  • Original Container: If possible, dispose of the chemical in its original, clearly labeled container.

  • Waste Collection: Typically, non-hazardous solid waste is collected by the institution's hazardous waste management or EHS department for appropriate disposal. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your EHS.

2. Aqueous Solutions of this compound:

  • Check pH: Ensure the pH of the solution is within the neutral range (typically between 5.5 and 9.5) acceptable for drain disposal, as per your local wastewater treatment authority and institutional guidelines.

  • Dilution: If permitted, dilute the solution with a large volume of water (at least 20 parts water to 1 part solution) before slowly pouring it down the drain. This is a common practice for non-hazardous aqueous solutions.

  • Prohibited Disposal: Never dispose of undiluted or concentrated solutions down the drain without neutralization and proper dilution, and without confirming it is an acceptable practice at your institution.

3. Contaminated Materials (e.g., pipette tips, microplates):

  • Decontamination: If the materials are contaminated with biohazardous agents in addition to this compound, they must be decontaminated using appropriate methods such as autoclaving or chemical disinfection before disposal.

  • Segregation: Segregate the decontaminated waste into the appropriate waste stream (e.g., biohazardous waste, solid waste) as per your laboratory's protocols.

  • Non-Biohazardous Contamination: For materials contaminated only with non-hazardous this compound solutions, dispose of them in the regular laboratory solid waste, unless your institution's policy dictates otherwise.

Key Data Summary

ParameterInformationSource
Chemical Name Suc-Ala-Ala-Pro-Phe-AMC-
CAS Number 88467-45-2-
Hazard Classification Not a hazardous substance or mixture[1]
Primary Disposal Guideline In accordance with local, state, and federal regulations[1]
Solid Disposal Consult institutional EHS for collection-
Aqueous Solution Disposal Permissible down the drain with dilution if pH is neutral and allowed by local regulations-

Disposal Decision Workflow

start Start: this compound Waste is_solid Is the waste solid (unused/expired powder)? start->is_solid is_solution Is the waste an aqueous solution? is_solid->is_solution No solid_disposal Package in a labeled container. Consult EHS for collection. is_solid->solid_disposal Yes is_contaminated Is the waste contaminated materials (e.g., tips, plates)? is_solution->is_contaminated No check_ph Check pH of the solution. Is it between 5.5 and 9.5? is_solution->check_ph Yes is_biohazardous Is it contaminated with biohazardous material? is_contaminated->is_biohazardous Yes end End of Disposal Process is_contaminated->end No solid_disposal->end neutralize Neutralize the solution. check_ph->neutralize No drain_disposal Dilute with copious amounts of water and pour down the drain (if permitted by EHS). check_ph->drain_disposal Yes neutralize->drain_disposal drain_disposal->end decontaminate Decontaminate (e.g., autoclave, chemical disinfection). is_biohazardous->decontaminate Yes solid_lab_waste Dispose of in the regular laboratory solid waste. is_biohazardous->solid_lab_waste No bio_waste Dispose of in the appropriate biohazardous waste stream. decontaminate->bio_waste bio_waste->end solid_lab_waste->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Suc-AAPF-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Suc-AAPF-AMC (Suc-Ala-Ala-Pro-Phe-AMC), a fluorogenic substrate used for the quantitative determination of chymotrypsin (B1334515) activity. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of experimental results.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety practices.[1] Avoid inhalation of the lyophilized powder and prevent contact with eyes and skin.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following PPE is mandatory when handling this compound in both its lyophilized and reconstituted forms.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Inspect gloves before use and change them immediately after any contact with the compound.
Respiratory Protection Dust Mask or RespiratorRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.

Operational Plan: Step-by-Step Handling and Experimental Protocol

Proper planning and adherence to the following procedures will ensure safe and effective use of this compound.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. The lyophilized peptide should be stored in a freezer at or below -20°C, protected from light.[2][3] For long-term storage, -80°C is recommended, which can preserve the stock solution for up to six months.[4] When stored at -20°C, the stock solution should be used within one month.[4]

Reconstitution of Lyophilized Powder

This compound is soluble in DMSO.[4] To prepare a stock solution, reconstitute the lyophilized powder in anhydrous DMSO. For example, to create a 10 mM stock solution, add the appropriate volume of DMSO to the vial. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]

Experimental Protocol: Chymotrypsin Activity Assay

This protocol provides a general framework for a fluorometric chymotrypsin activity assay using this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Chymotrypsin enzyme

  • Assay Buffer (e.g., 80 mM Tris-HCl, pH 7.8)

  • 96-well black microtiter plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the desired concentration of chymotrypsin by diluting it in the assay buffer.

    • Prepare the working solution of this compound by diluting the DMSO stock solution into the assay buffer to the final desired concentration.

  • Assay Setup:

    • Add the chymotrypsin enzyme solution to the appropriate wells of the 96-well plate.

    • Include control wells:

      • Blank: Assay buffer only (to measure background fluorescence).

      • No-enzyme control: Substrate in assay buffer without the enzyme.

  • Initiation and Measurement:

    • To start the reaction, add the this compound working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. The release of free 7-amino-4-methylcoumarin (B1665955) (AMC) corresponds to an increase in fluorescence.

  • Data Analysis:

    • Determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

    • Subtract the rate of the no-enzyme control from the rates of the experimental wells.

    • The chymotrypsin activity is proportional to the rate of AMC release.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to maintain a safe laboratory environment.

  • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container designated for chemical waste. Do not pour solutions down the drain.

  • Decontamination: Thoroughly clean any surfaces or equipment that have come into contact with the compound. Dispose of any cleaning materials as solid hazardous waste.

  • Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

Quantitative Data Summary

PropertyValue
Molecular Formula C34H39N5O9
Molecular Weight 661.7 g/mol
Appearance Solid
Solubility Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml)[4]
Excitation Maximum 360-380 nm
Emission Maximum 440-460 nm
Storage Temperature -20°C or below (lyophilized)[2][3]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reconstitute Reconstitute this compound in DMSO (Stock Solution) prepare_substrate Prepare Substrate Working Solution reconstitute->prepare_substrate prepare_enzyme Prepare Chymotrypsin Dilution add_enzyme Add Enzyme to 96-Well Plate prepare_enzyme->add_enzyme add_substrate Add Substrate to Initiate Reaction prepare_substrate->add_substrate add_enzyme->add_substrate measure_fluorescence Kinetic Measurement (Ex: 380nm, Em: 460nm) add_substrate->measure_fluorescence calculate_rate Calculate Rate of Fluorescence Increase measure_fluorescence->calculate_rate determine_activity Determine Chymotrypsin Activity calculate_rate->determine_activity

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。